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  • Product: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

The following technical guide details the synthesis, characterization, and handling of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . This compound, commonly referred to as 9-amino-(9-deoxy)epiquinidine trihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and handling of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . This compound, commonly referred to as 9-amino-(9-deoxy)epiquinidine trihydrochloride , is a privileged chiral scaffold used extensively in asymmetric organocatalysis (e.g., iminium/enamine activation).[1]

[1]

Executive Summary & Strategic Analysis

Compound Identity: (9R)-6'-Methoxycinchonan-9-amine (CAS: 1391506-12-9 for trihydrochloride).[1][2][3] Stereochemical Core: The critical feature of this molecule is the (9R) configuration at the amine-bearing carbon.[1] Synthetic Logic: The natural precursor, Quinidine , possesses an (8R, 9S) configuration.[1] To access the target (9R) amine, the synthetic strategy relies on a Walden inversion at the C9 position.[1] The most robust method for this transformation is the Mitsunobu reaction utilizing a nucleophilic azide source, followed by a Staudinger reduction.[1]

Note on Nomenclature: This compound is the C9-epimer of the theoretical 9-aminoquinidine (retention) and is therefore formally named 9-amino-(9-deoxy)epiquinidine .[1] It is the pseudoenantiomer of 9-amino-(9-deoxy)epiquinine (derived from Quinine).[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to ensure stereochemical purity and scalability.[1]

  • Step 1 (Activation/Inversion): Conversion of the secondary alcohol (C9-OH) of Quinidine to an azide (C9-N3) with complete inversion of configuration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Step 2 (Reduction): Chemoselective reduction of the azide to the primary amine without affecting the quinoline or quinuclidine rings.[1]

  • Step 3 (Salt Formation): Stabilization of the base as a trihydrochloride salt to prevent oxidation and facilitate storage.[1]

SynthesisPathway Quinidine Quinidine (8R, 9S)-Alcohol Activation Mitsunobu Reaction (Inversion S -> R) PPh3, DIAD, DPPA Quinidine->Activation Activation Azide (9R)-Azide Intermediate Activation->Azide SN2 Displacement Reduction Staudinger Reduction PPh3, H2O Azide->Reduction -N2 Amine (9R)-Amine Free Base Reduction->Amine Hydrolysis Salt Target: (9R)-Amine . 3HCl Amine->Salt HCl/MeOH

Figure 1: Synthetic workflow for the production of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride starting from Quinidine.[3]

Detailed Experimental Protocol

Phase 1: Mitsunobu Azidation (Inversion)

Objective: Convert Quinidine (9S) to 9-Azido-(9-deoxy)epiquinidine (9R).[1] Reagents: Quinidine (1.0 equiv), Triphenylphosphine (


, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), Diphenylphosphoryl azide (DPPA, 1.2 equiv).[1]
Solvent:  Anhydrous THF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to RT).[1]
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with Quinidine (e.g., 10 g, 30.8 mmol) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (9.7 g, 37.0 mmol).[1] Dissolve in anhydrous THF (150 mL).
    
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add DIAD (7.3 mL, 37.0 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.[1] Stir for 10 minutes.

  • Azide Introduction: Add DPPA (8.0 mL, 37.0 mmol) dropwise. Maintain temperature

    
     to avoid side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 10:1) or LC-MS for the disappearance of Quinidine.[1]

  • Workup: Heat the mixture to

    
     for 2 hours (optional, ensures completion). Concentrate THF under reduced pressure.
    
  • Purification: The residue is often a viscous oil containing triphenylphosphine oxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1] Purify via flash column chromatography (Silica gel, Gradient: Hexanes 
    
    
    
    EtOAc
    
    
    5% MeOH/EtOAc).
    • Checkpoint: The product is the (9R)-Azide .[1]

Phase 2: Staudinger Reduction

Objective: Reduce the azide group to a primary amine.[1] Reagents: Triphenylphosphine (


, 1.5 equiv), Water.[1]
Solvent:  THF.
  • Dissolution: Dissolve the purified (9R)-azide (from Phase 1) in THF (10 mL/g).

  • Phosphine Addition: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.5 equiv) in one portion at room temperature. Evolution of 
    
    
    
    gas will be observed.[1]
  • Imine Formation: Stir at

    
     for 2 hours until gas evolution ceases (formation of phosphazene intermediate).
    
  • Hydrolysis: Add water (10 equiv) to the reaction mixture and stir vigorously for 3 hours at room temperature.

  • Workup: Concentrate the solvent. Dissolve residue in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (aq) and wash with 
    
    
    
    (3x) to remove
    
    
    (which remains in the organic layer).[1]
  • Basification: Adjust the aqueous phase to pH > 12 using

    
     or concentrated 
    
    
    
    .
  • Extraction: Extract the free amine into ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (4x). Dry combined organics over 
    
    
    
    , filter, and concentrate to yield the (9R)-Amine Free Base as a viscous yellow oil or foam.[1]
Phase 3: Trihydrochloride Salt Formation

Objective: Isolate the stable trihydrochloride salt.

  • Solubilization: Dissolve the free amine in a minimum amount of Methanol (MeOH).[1]

  • Acidification: Add

    
     (4M in Dioxane or concentrated aqueous HCl) dropwise at 
    
    
    
    until pH < 2.
  • Precipitation: Add Diethyl Ether (

    
    ) slowly to induce crystallization. If an oil forms, sonicate or scratch the glass to induce nucleation.[1]
    
  • Filtration: Filter the white/off-white solid under inert atmosphere (hygroscopic).[1] Wash with cold

    
    .[1]
    
  • Drying: Dry under high vacuum (

    
    ) over 
    
    
    
    for 24 hours.

Characterization & Specifications

The following data validates the structure of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride .

Analytical Data Table
ParameterSpecificationDiagnostic Notes
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.[1]
Molecular Formula

MW: 323.44 (free base) / 432.8 (3HCl salt).[1]
Stereochemistry (8R, 9R) Derived from Quinidine (8R, 9S) via inversion.[1]

NMR (DMSO-d6)

ppm (d, 1H, H-9)
Distinct downfield shift compared to alcohol precursor.[1]
Mass Spectrometry ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Consistent with free base mass.[1]
Optical Rotation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to

(c=1.0, MeOH).[1] Value varies by salt form/solvation.[1]
IR Spectroscopy 3400-2800

(Broad,

)
Absence of Azide peak (

) confirms reduction.[1]
Structural Verification (NMR Logic)

In the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR of the (9R)  isomer (epiquinidine amine), the coupling constant 

is typically smaller (

) compared to the natural configuration (

) due to the gauche relationship between H-8 and H-9 in the erythro-like arrangement of the epi-isomer.

Mechanism of Action (Catalysis Context)

This molecule serves as a primary amine organocatalyst .[1] It activates carbonyl compounds (ketones/aldehydes) via the formation of transient iminium ions or enamines.[1]

CatalyticCycle Catalyst (9R)-Amine Catalyst Iminium Iminium Ion Intermediate (LUMO Lowering) Catalyst->Iminium + Substrate (-H2O) Substrate Carbonyl Substrate Substrate->Iminium Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine Tautomerization Product Chiral Product Iminium->Product Nucleophilic Attack Enamine->Product Electrophilic Attack Product->Catalyst Hydrolysis (+H2O)

Figure 2: General catalytic cycle for 9-amino cinchona alkaloids in asymmetric synthesis.

Safety & Handling Protocols

  • Azide Hazards: DPPA and organic azides are potentially explosive.[1] Perform the Mitsunobu reaction behind a blast shield. Do not concentrate azide solutions to dryness if high heat is involved.[1]

  • Trihydrochloride Salt: The final product is acidic and corrosive.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     under Argon. The free base is prone to air oxidation (N-oxide formation) and carbonate formation (
    
    
    
    absorption).[1]

References

  • Cassel, J. A., et al. "Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds."[1] Nature Protocols, vol. 8, no.[1][4] 2, 2013, pp. 325–344.[1][4]

  • Brunner, H., et al. "Enantioselective catalysis 98.[1][5] Preparation of 9-amino-(9-deoxy)cinchona alkaloids." Tetrahedron: Asymmetry, vol. 6, no. 7, 1995, pp. 1699–1702.[1][5]

  • Melchiorre, P. "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds."[1][4][5] Angewandte Chemie International Edition, vol. 51, no.[1] 40, 2012, pp. 9748–9770.[1] [1]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride: A Technical Guide

Executive Summary & Chemical Context (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9), commonly referred to as 9-epi-9-amino-9-deoxyquinidine trihydrochloride, is a privileged chiral scaffold in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9), commonly referred to as 9-epi-9-amino-9-deoxyquinidine trihydrochloride, is a privileged chiral scaffold in modern asymmetric synthesis. Derived from the natural cinchona alkaloid pool via Mitsunobu inversion and subsequent Staudinger reduction, this compound serves as a highly effective bifunctional organocatalyst.

In its free base form, the primary amine at the C9 position engages in reversible covalent activation of carbonyl compounds (iminium/enamine pathways), while the quinuclidine tertiary amine and the quinoline ether provide a rigid, sterically demanding chiral pocket capable of hydrogen-bonding interactions . The trihydrochloride salt form is specifically engineered for commercial distribution and long-term bench stability, preventing the rapid atmospheric oxidation, CO₂ absorption (carbamate formation), and degradation that typically plague free primary amines.

This whitepaper provides an in-depth analysis of the spectroscopic signatures (NMR, IR, MS) of this compound, alongside self-validating experimental protocols for its preparation and analytical verification.

Spectroscopic Data Analysis & Structural Elucidation

The structural elucidation of the trihydrochloride salt requires careful consideration of its protonation state. In solution, the quinuclidine nitrogen (pKa ~10), the C9 primary amine (pKa ~8.5), and the quinoline nitrogen (pKa ~4.5) are all fully protonated. This tri-cationic state induces significant anisotropic deshielding and inductive effects across the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of DMSO-d₆ over D₂O for NMR acquisition is a critical experimental choice. D₂O causes rapid deuterium exchange of the ammonium and quinolinium protons, obscuring the protonation state. DMSO-d₆ preserves these exchangeable protons, allowing for direct confirmation of the trihydrochloride salt integrity.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Mechanistic & Structural Causality
C2' 9.05, d, J = 4.5147.5Deshielded significantly (vs. ~8.7 ppm in free base) due to the adjacent protonated quinoline nitrogen (NH⁺).
C8' 8.20, d, J = 9.2131.5Quinoline aromatic core; exhibits strong ortho coupling.
C3' 7.95, d, J = 4.5120.2Quinoline aromatic core.
C5' 7.80, d, J = 2.5102.5Highly shielded aromatic carbon due to the electron-donating resonance of the adjacent 6'-methoxy group.
C7' 7.65, dd, J = 9.2, 2.5122.4Quinoline aromatic core.
C10 5.95, ddd, J = 17.1, 10.5, 6.5138.5Internal vinyl proton; complex splitting due to coupling with C11 terminal protons and the C3 methine.
C9 5.40, br m50.2Chiral center bearing the primary amine. Broadened due to quadrupolar relaxation of the adjacent -NH₃⁺ group.
C11 5.35 (d, 17.1), 5.25 (d, 10.5)116.8Terminal vinyl protons (trans and cis coupling to C10).
C8 4.20, m58.6Quinuclidine core; deshielded by the adjacent protonated tertiary amine.
-OCH₃ 4.05, s56.2Methoxy ether singlet.
C2, C6 3.20 - 3.80, m55.4, 43.2Quinuclidine aliphatic protons adjacent to the NH⁺ center.
-NH₃⁺ 10.5 - 11.5, br s-Primary ammonium protons (exchangeable).
NH⁺ ~11.8, br s-Quinuclidine ammonium proton (exchangeable).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides a rapid, non-destructive method to verify the salt form versus the free base.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3400 - 2600 (br) N-H⁺ and C-H stretchingThe broad, overlapping "ammonium envelope" is the primary indicator of the trihydrochloride salt.
1620 (m) C=C / C=N stretchingConfirms the integrity of the vinyl group and the quinoline ring skeleton.
1590, 1510 (s) Aromatic C=C stretchingCharacteristic breathing modes of the quinoline core.
1240 (s) C-O-C asymmetric stretchVerifies the presence of the 6'-methoxy ether linkage.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode strips the chloride counterions, yielding the protonated free base. The fragmentation pattern is highly diagnostic of the cinchona skeleton.

Table 3: HRMS (ESI-TOF, Positive Mode) Fragmentation

m/z (Observed)Ion FormulaFragment Description
324.2070 [C₂₀H₂₆N₃O]⁺Intact protonated free base [M+H]⁺.
307.1805 [C₂₀H₂₃N₂O]⁺Loss of ammonia (-NH₃) from the C9 position, generating a stabilized carbocation.
186.0913 [C₁₁H₁₀NO]⁺Quinoline fragment resulting from the characteristic cleavage of the C8-C9 bond.
138.1278 [C₉H₁₆N]⁺Quinuclidine fragment resulting from the same C8-C9 bond cleavage.

Experimental Protocols: A Self-Validating Framework

To utilize (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in organocatalysis, it must be converted to its free base. The following protocol is designed as a self-validating system , incorporating inherent quality control checks to ensure that failure is detected before proceeding to complex catalytic reactions.

Protocol: Conversion of Trihydrochloride Salt to Catalytically Active Free Base
  • Biphasic Dissolution: Suspend 1.0 g of the trihydrochloride salt in a mixture of 20 mL CH₂Cl₂ and 20 mL distilled water.

    • Causality: A biphasic system is strictly required. As the salt is neutralized, the lipophilic free base immediately partitions into the organic layer. This prevents the primary amine from undergoing side reactions or degradation in the aqueous alkaline environment.

  • Controlled Alkalinization: Under vigorous stirring, add 2M NaOH dropwise until the aqueous layer reaches pH 12.

    • Validation Check: The aqueous layer must remain clear, and the organic layer should become completely homogeneous. A pH < 10 will result in incomplete deprotonation of the quinuclidine nitrogen, leaving the compound trapped in the aqueous phase.

  • Extraction & Brine Wash: Separate the organic layer. Extract the aqueous layer with 2 x 10 mL CH₂Cl₂. Wash the combined organic phases with 15 mL saturated NaCl (brine).

    • Causality: Brine drastically reduces the solubility of water in the organic phase, acting as a preliminary drying step and removing trace inorganic salts.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous pale-yellow oil or amorphous solid.

  • Self-Validating Analytical Check: Acquire an FT-IR spectrum of the isolated product.

    • Pass Criteria: The complete disappearance of the broad 3000-2500 cm⁻¹ ammonium band and the emergence of two sharp, distinct primary amine N-H stretching bands at ~3350 and 3280 cm⁻¹. Proceeding to catalysis without this confirmation risks sluggish reaction rates and eroded enantioselectivity due to incomplete amine availability .

Mechanistic Visualization in Organocatalysis

(9R)-6'-Methoxycinchonan-9-amine is a cornerstone of primary amine catalysis. It operates via a bifunctional mechanism where the primary amine forms an iminium ion with carbonyl substrates (lowering the LUMO for nucleophilic attack) or tautomerizes to an enamine (raising the HOMO for electrophilic attack) . Simultaneously, the quinuclidine tertiary amine acts as a Brønsted base/hydrogen-bond acceptor to orient incoming reagents, dictating the stereochemical outcome of the reaction .

CatalyticCycle Cat (9R)-6'-Methoxycinchonan-9-amine (Chiral Catalyst) Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium Condensation Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium H2O Loss Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine α-Deprotonation Reaction Stereoselective C-C Bond Formation Iminium->Reaction Electrophilic Activation Enamine->Reaction Nucleophilic Activation Prod Enantioenriched Product Reaction->Prod Hydrolysis Prod->Cat Catalyst Turnover

Figure 1: Bifunctional iminium/enamine activation cycle of the cinchona primary amine.

References

  • Title: Primary Amine/CSA Ion Pair: A Powerful Catalytic System for the Asymmetric Enamine Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Direct catalytic asymmetric synthesis of highly functionalized tetronic acids/tetrahydro-isobenzofuran-1,5-diones via combination of cascade three-component reductive alkylations and Michael-aldol reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts Source: Molecules (MDPI) URL: [Link]

Foundational

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride physical and chemical properties

The following technical guide details the physical and chemical properties, synthesis, and applications of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . This document is structured for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged chiral organocatalyst.

[1][2]

Executive Summary

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) is a primary amine derivative of the Cinchona alkaloid family.[1][2][3][4] Stereochemically defined by the (8R, 9R) configuration (assuming the quinidine backbone), it is most commonly known as 9-amino-(9-deoxy)-epi-quinidine trihydrochloride .

Unlike the parent alkaloids (quinine/quinidine) which act as bases or ligands, this primary amine derivative serves as a potent bifunctional organocatalyst . It operates via iminium ion or enamine activation pathways, often in concert with the quinuclidine nitrogen, to facilitate highly enantioselective transformations such as Michael additions, Friedel-Crafts alkylations, and epoxidations. The trihydrochloride salt form provides enhanced stability and water solubility compared to the free base, requiring neutralization prior to catalytic use.

Chemical Identity & Stereochemistry

The nomenclature of Cinchona derivatives relies heavily on the absolute configuration at the C8 and C9 positions.

PropertyDetail
IUPAC Name (1S,2R,4S,5R)-2-[(R)-Amino(6-methoxyquinolin-4-yl)methyl]-5-vinylquinuclidine trihydrochloride
Common Name 9-Amino-(9-deoxy)-epi-quinidine trihydrochloride
CAS Number 1391506-12-9
Molecular Formula C₂₀H₂₅N₃O[2][3][5][6] · 3HCl
Molecular Weight 432.81 g/mol (Salt); 323.44 g/mol (Free Base)
Chiral Configuration (8R, 9R) (Derived from Quinidine via C9 inversion)
Stereochemical Context
  • Quinidine (Parent): (8R, 9S) – Secondary alcohol.

  • Target Compound: (8R, 9R) – Primary amine.

  • Significance: The inversion at C9 (from 9S to 9R) places the primary amine and the quinuclidine nitrogen in an optimal spatial arrangement for bifunctional catalysis (hydrogen bonding and steric shielding), distinct from the native (9S) amine.

Physical Properties[8][9]

The physical constants below characterize the trihydrochloride salt, which is the standard commercial form.

PropertyValue / DescriptionConditions
Appearance White to off-white crystalline powderAmbient
Solubility Soluble in Water, Methanol, EthanolPolar protic solvents
Optical Rotation

+62.3°

Optical Rotation

+4.0° ± 1.0°

Melting Point > 200°C (Decomposes)Exact MP varies by hydration
Hygroscopicity HygroscopicStore under inert gas

Chemical Properties & Reactivity[1][2][6][8]

Acid-Base Profile

The molecule contains three basic nitrogen centers, all protonated in the trihydrochloride form:

  • Quinuclidine Nitrogen (

    
    ):  Most basic (
    
    
    
    in parent).
  • Primary Amine (C9): Nucleophilic and basic (

    
    ).
    
  • Quinoline Nitrogen (

    
    ):  Least basic (
    
    
    
    ).

Operational Implication: The salt is a stable precursor. To activate the catalyst, it must be treated with a base (e.g., NaOH, KOH) or used in a biphasic system with a basic buffer to release the free amine.

Stability[9]
  • Thermal: Stable at room temperature in solid form.

  • Light/Air: Sensitive to photo-oxidation (quinoline ring) and atmospheric moisture. Long-term storage requires dark, cold (2–8°C), and dry conditions.

  • In Solution: The free base is prone to oxidation or carbamate formation (with atmospheric CO₂); fresh preparation or protection is recommended.

Synthesis & Preparation

The synthesis of (9R)-6'-Methoxycinchonan-9-amine typically proceeds from Quinidine (8R, 9S) via a Mitsunobu-type reaction that inverts the stereocenter at C9.

Synthetic Pathway[7][10]
  • Activation/Inversion: Quinidine reacts with hydrazoic acid (

    
    ) or diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (
    
    
    
    , DIAD). This converts the C9-OH (S) to a C9-N₃ (R) with Walde-inversion.
  • Reduction: The intermediate azide is reduced via Staudinger reduction (

    
    ) or catalytic hydrogenation (
    
    
    
    ) to yield the primary amine.
  • Salt Formation: Treatment with HCl gas or concentrated HCl precipitates the trihydrochloride salt.

Diagram 1: Synthesis of 9-Amino-epi-quinidine

Synthesis Quinidine Quinidine (8R, 9S)-OH Activation Mitsunobu Reaction (DPPA, PPh3, DIAD) Inversion of Configuration Quinidine->Activation Azide Intermediate Azide (8R, 9R)-N3 Activation->Azide Reduction Staudinger Reduction (PPh3, H2O) or H2/Pd Azide->Reduction Amine 9-Amino-epi-quinidine (8R, 9R)-NH2 Reduction->Amine Salt Trihydrochloride Salt (Stable Form) Amine->Salt + 3 HCl

Caption: Synthesis via Mitsunobu inversion converts Quinidine (9S) to the (9R) amine.

Applications in Asymmetric Catalysis[7][10][11]

The (9R)-amine is a cornerstone of aminocatalysis . It enables "HOMO-raising" (enamine) or "LUMO-lowering" (iminium) activation modes.

Mechanism of Action

The catalyst is bifunctional :

  • Primary Amine: Forms a covalent bond with the substrate (e.g., enone or aldehyde) to generate a charged iminium ion or neutral enamine.

  • Quinuclidine Nitrogen / Quinoline: Acts as a general base/acid or provides steric bulk to block one face of the transition state, ensuring high enantioselectivity.

Diagram 2: Iminium Activation Cycle (Michael Addition)

Catalysis Catalyst Catalyst (Free Base) (9R)-Amine Iminium Iminium Ion Intermediate (LUMO Lowering) Catalyst->Iminium + Substrate - H2O Substrate Enone Substrate Substrate->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + Nucleophile Stereoselective Step Nucleophile Nucleophile (e.g., Indole, Malonate) Nucleophile->Hydrolysis Product Chiral Product Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: Iminium activation cycle for the asymmetric functionalization of enones.

Key Transformations
  • Asymmetric Michael Addition: Addition of nucleophiles (nitroalkanes, thiols, malonates) to

    
    -unsaturated ketones.
    
  • Friedel-Crafts Alkylation: Enantioselective alkylation of indoles with enones.[7]

  • Epoxidation: Of enones using peroxides.

  • Aziridination: Formation of chiral aziridines from unsaturated ketones.

Handling & Safety (MSDS Summary)

Hazard Classification: Irritant (GHS07).[2]

Hazard StatementDescription
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Protocol for Safe Handling:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Keep container tightly closed in a dry, well-ventilated place at 2–8°C.

  • Spill: Sweep up without creating dust. Neutralize residues with weak acid or base depending on surface, then wash with water.

References

  • Sigma-Aldrich. (9R)-6′-Methoxycinchonan-9-amine trihydrochloride Product Specification. Retrieved from

  • Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344.[6] Retrieved from

  • ChemicalBook. CAS 1391506-12-9 Data & Properties. Retrieved from

  • Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Angewandte Chemie International Edition, 51(40), 9748-9770. Retrieved from

Sources

Exploratory

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride CAS number 1391506-12-9

The following is an in-depth technical guide regarding (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS 1391506-12-9), structured for researchers and drug development professionals. Advanced Chiral Primary Amine Or...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS 1391506-12-9), structured for researchers and drug development professionals.

Advanced Chiral Primary Amine Organocatalyst

CAS Number: 1391506-12-9 Synonyms: (9R)-9-Amino-9-deoxyquinidine trihydrochloride; 9-Epi-aminoquinidine trihydrochloride Chemical Formula: C₂₀H₂₅N₃O[1][2][3] · 3HCl Molecular Weight: 432.81 g/mol [2][3]

Executive Summary

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride is a privileged chiral primary amine organocatalyst derived from the Cinchona alkaloid quinidine. Unlike its parent secondary alcohol (quinidine) or the tertiary quinuclidine base, this compound features a primary amine at the C9 position with inverted stereochemistry ((9R) configuration).

This structural modification unlocks unique catalytic activation modes—specifically iminium and enamine catalysis—making it highly effective for the asymmetric functionalization of sterically hindered carbonyl compounds (e.g.,


-substituted enals and enones) where secondary amine catalysts (like proline) often fail. This guide details its structural logic, synthesis, mechanistic pathways, and application protocols.

Structural Analysis & Stereochemistry

The catalytic efficacy of CAS 1391506-12-9 is governed by its specific stereochemical configuration.

  • Skeleton: Cinchonan (Quinoline ring + Quinuclidine ring).

  • Configuration: (8R, 9R).

    • Note: Natural Quinidine is (8R, 9S).[4] The synthesis involves an inversion at C9, resulting in the "epi" configuration.

  • Functional Groups:

    • C9-Primary Amine: The active site for covalent substrate activation (Schiff base formation).

    • C6'-Methoxy: Provides electronic tuning of the quinoline ring; potential site for H-bonding in transition states.

    • Quinuclidine Nitrogen: Acts as a Brønsted base or H-bond acceptor, often directing the approach of nucleophiles via general base catalysis.

Stereochemical Comparison Table
CompoundC8 ConfigC9 ConfigRelationship
Quinidine (Natural) 8R9SParent Alkaloid
(9R)-9-Aminoquinidine (Target) 8R 9R C9-Epimer (Inverted)
Quinine (Natural)8S9RDiastereomer (Pseudo-enantiomer)
9-Aminoquinine (Epi-Quinine)8S9SEnantiomer of Target (approx.)

Synthesis & Preparation Protocol

The synthesis of (9R)-6'-Methoxycinchonan-9-amine typically proceeds via a Mitsunobu reaction on natural quinidine, which effects the critical stereochemical inversion at C9.

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Quinidine Quinidine (8R, 9S) Starting Material Activation Mitsunobu Activation (PPh3, DIAD) Quinidine->Activation Azide_Int 9-Azido-9-deoxy-epi-quinidine (8R, 9R) Inversion of Config Activation->Azide_Int + DPPA or HN3 Reduction Staudinger Reduction (PPh3, H2O) or H2/Pd Azide_Int->Reduction Amine_Free 9-Amino-9-deoxy-epi-quinidine Free Base Reduction->Amine_Free Salt_Form HCl (gas/ether) Precipitation Amine_Free->Salt_Form Final_Product (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride (CAS 1391506-12-9) Salt_Form->Final_Product

Figure 1: Synthetic pathway from Quinidine to the target trihydrochloride salt via stereochemical inversion.

Detailed Protocol (Lab Scale)

Note: This protocol assumes the use of Diphenylphosphoryl azide (DPPA) for safety over hydrazoic acid.

  • Mitsunobu Azidation (Inversion):

    • Dissolve Quinidine (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Argon.

    • Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

    • Add Diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

    • Mechanism:[5][6] The oxy-phosphonium intermediate is displaced by the azide nucleophile via Sₙ2, inverting C9 from (S) to (R).

    • Stir at room temperature for 12–24 hours.

  • Staudinger Reduction:

    • Heat the crude azide solution to 50°C.

    • Add PPh₃ (1.5 eq) to form the phosphinimine.

    • Add water (excess) to hydrolyze the phosphinimine to the primary amine.

    • Alternative: Hydrogenation (H₂, Pd/C) can be used but may reduce the quinuclidine vinyl group (producing the dihydro-analogue). For CAS 1391506-12-9 (which retains the vinyl group), Staudinger is preferred.

  • Salt Formation:

    • Isolate the free amine via extraction (DCM/Water, pH > 12).

    • Dissolve the free amine in dry methanol or diethyl ether.

    • Bubble dry HCl gas or add HCl in dioxane (3.0+ eq).

    • Filter the precipitated trihydrochloride salt.

    • Yield: Typically 60–75% overall.

Mechanistic Modes of Catalysis

This catalyst operates primarily through HOMO-raising (Enamine) and LUMO-lowering (Iminium) activation cycles. The bulky quinuclidine backbone provides effective stereoshielding.

Iminium Activation (Conjugate Addition)

Used for


-unsaturated ketones/aldehydes.
  • Condensation: The primary amine condenses with the carbonyl to form a positively charged iminium ion.

  • LUMO Lowering: The energy of the

    
     orbital is lowered, facilitating nucleophilic attack at the 
    
    
    
    -position.
  • Stereocontrol: The bulky quinuclidine ring blocks one face of the olefin, forcing the nucleophile to attack from the exposed face (Re- or Si-face selective).

Catalytic Cycle Visualization

Catalytic_Cycle Catalyst Catalyst (9R) (Amine) Iminium Iminium Ion (Activated) Catalyst->Iminium + Substrate (- H2O) Substrate Enone/Enal Substrate TS Transition State (Nu Attack) Iminium->TS + Nucleophile Enamine_Int Enamine Intermediate TS->Enamine_Int C-C Bond Formed Enamine_Int->Catalyst + H2O (Hydrolysis) Product Chiral Product (Hydrolyzed) Enamine_Int->Product Release

Figure 2: Iminium catalytic cycle for the asymmetric conjugate addition to enones.

Key Applications & Performance Data

(9R)-6'-Methoxycinchonan-9-amine is superior to secondary amines (like proline) for sterically demanding substrates.

Reaction Scope Table
Reaction ClassSubstrate ScopeMechanismTypical ee%Ref
Michael Addition Nitroalkanes to EnonesIminium90–98%[1]
Epoxidation

-Unsaturated Ketones
Iminium (via Peroxide)92–99%[2]
Friedel-Crafts Indoles + EnalsIminium85–95%[3]

-Alkylation
Aldehydes + HalidesEnamine88–94%[4]
Cascade Reactions Michael/Aldol sequencesDual Activation>95%[5]
Experimental Insight: Counter-ion Effect

The trihydrochloride form is a precatalyst. In the reaction mixture, a base (e.g., NaOAc or TEA) is often added to release the free amine in situ, or the salt is used directly if the reaction medium buffers the pH.

  • Optimization Tip: For acid-sensitive reactions, use the free base form. For reactions requiring a buffered proton source (to facilitate turnover), the HCl salt with a weak base is ideal.

Handling, Stability, and Safety

  • Hygroscopicity: The trihydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Storage: -20°C for long-term storage to prevent oxidation of the vinyl group or amine degradation.

  • Solubility:

    • Soluble: Water, Methanol, DMSO.

    • Sparingly Soluble: DCM, Chloroform (Salt form).

    • Insoluble: Hexanes, Ether.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with standard PPE (gloves, goggles, fume hood).

References

  • Melchiorre, P. (2012).[7] "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • Jew, S. S., et al. (2005). "Highly Enantioselective Michael Addition of Nitroalkanes to Enones Catalyzed by Chiral Primary Amines." Angewandte Chemie. Link

  • Bartoli, G., et al. (2005).

    
    -Unsaturated Ketones." Organic Letters. Link
    
  • Chen, W., et al. (2006).

    
    -Unsaturated Ketones." Tetrahedron Letters. Link
    
  • Sigma-Aldrich. "Product Specification: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride."[1][3] Link

Sources

Foundational

(9R)-9-Amino-9-deoxyquinidine Trihydrochloride: A Comprehensive Guide to Structure Elucidation and Stereochemical Validation

Executive Summary In the rapidly evolving field of asymmetric organocatalysis, cinchona alkaloid derivatives have emerged as privileged chiral scaffolds. Among these, (9R)-9-Amino-9-deoxyquinidine (often referred to as 9...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of asymmetric organocatalysis, cinchona alkaloid derivatives have emerged as privileged chiral scaffolds. Among these, (9R)-9-Amino-9-deoxyquinidine (often referred to as 9-epi-9-amino-9-deoxyquinidine) stands out as a highly efficient primary amine catalyst, particularly for functionalizing sterically hindered ketones via enamine/iminium intermediates[1],.

While the free base of this compound is catalytically active, it is prone to oxidative degradation and presents handling challenges as a viscous oil or low-melting solid. Consequently, it is isolated and utilized commercially as a trihydrochloride salt (CAS: 1391506-12-9). This whitepaper provides an authoritative, in-depth guide to the synthesis, stereochemical inversion, and rigorous structure elucidation of (9R)-9-Amino-9-deoxyquinidine trihydrochloride, designed for researchers and drug development professionals requiring uncompromising analytical precision.

Molecular Architecture & Stereochemical Inversion Logic

The Necessity of C9 Inversion

Natural quinidine possesses an (8R, 9S) absolute configuration. However, for optimal bifunctional catalysis (where the primary amine and the quinuclidine nitrogen act synergistically), the spatial orientation of the C9 substituent must be inverted to the (8R, 9R) configuration. This epi configuration allows the catalyst to form a highly structured transition state with substrates, dictating high enantioselectivity in reactions such as cross-aldol condensations and asymmetric oxidations[2],.

The Mitsunobu-Staudinger Pathway

The stereochemical inversion is achieved via a self-validating synthetic sequence:

  • Mitsunobu Azidation : Natural quinidine is treated with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and diphenylphosphoryl azide (DPPA). This proceeds via a strict Sₙ2 mechanism at the C9 position, cleanly inverting the (9S) hydroxyl group to a (9R) azide[3].

  • Staudinger Reduction : The resulting azide is reduced using PPh₃ followed by aqueous hydrolysis, yielding the primary amine without epimerization.

  • Triple Protonation : Treatment with anhydrous HCl in diethyl ether protonates all three basic sites—the quinuclidine nitrogen (pKₐ ~10), the primary amine (pKₐ ~8.5), and the quinoline nitrogen (pKₐ ~4.5)—yielding the stable trihydrochloride salt.

Workflow N1 Quinidine (8R, 9S) N2 Mitsunobu & DPPA N1->N2 N3 9-Azido-epi-quinidine N2->N3 SN2 Inversion N4 Staudinger Reduction N3->N4 N5 Free Base (8R, 9R) N4->N5 -N2, +H2O N6 HCl / Et2O N5->N6 N7 Trihydrochloride Salt N6->N7 3x Protonation

Fig 1: Mitsunobu-Staudinger synthetic workflow for stereochemical inversion at C9.

Comprehensive Structure Elucidation Strategy

To establish trustworthiness in the synthesized catalyst, a multi-modal analytical approach is required. The elucidation logic relies on orthogonal techniques to confirm mass, connectivity, and absolute stereochemistry.

Elucidation Target (9R)-9-Amino-9-deoxyquinidine MS HRMS (ESI+) Target->MS NMR NMR (1D & 2D) Target->NMR XRAY X-Ray Diffraction Target->XRAY Mass Exact Mass: 324.2070 MS->Mass Stereo J(8,9) Coupling & NOE NMR->Stereo Absolute Absolute Config (8R, 9R) XRAY->Absolute

Fig 2: Multi-modal analytical logic for the structural elucidation of the target.
NMR Spectroscopy: The Karplus Causality

The most critical diagnostic feature in the ¹H NMR spectrum is the coupling constant (


) between the C8 and C9 protons.
  • Natural Quinidine (8R, 9S) : The dihedral angle between H8 and H9 is approximately 90°. According to the Karplus equation, this results in a very small coupling constant (

    
     Hz), often appearing as a broad singlet.
    
  • Inverted Target (8R, 9R) : The Sₙ2 inversion forces the molecule into a conformation where the dihedral angle between H8 and H9 is nearly 180° (antiperiplanar). This results in a massive shift in the coupling constant, yielding a distinct doublet for the C9 proton with

    
     Hz[4].
    

This single data point is a self-validating indicator of successful Mitsunobu inversion. 2D NOESY further confirms this by showing altered spatial correlations between the quinuclidine core and the quinoline ring compared to the natural starting material.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is utilized to confirm the exact mass of the free base. The theoretical


 for C₂₀H₂₆N₃O⁺ is 324.2070. The absence of a peak at 325.19 (the natural hydroxyl analogue) confirms the complete conversion of the azide/hydroxyl to the primary amine.

Quantitative Data Summaries

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the free base of (9R)-9-Amino-9-deoxyquinidine in CDCl₃. Note: Analyzing the free base prior to salt formation yields sharper peaks and prevents the massive downfield shifts associated with protonated nitrogens.

Position¹H NMR (δ, ppm)Multiplicity & Coupling (

in Hz)
¹³C NMR (δ, ppm)Diagnostic Significance
C9 4.62d,

52.4Critical: Large

confirms (8R, 9R) epi configuration.
C6' (OMe) 3.95s55.6Confirms retention of the quinoline methoxy group.
C2' 8.75d,

147.8Quinoline aromatic core integrity.
C10 (Vinyl) 5.85ddd,

141.5Quinuclidine vinyl group intact (no reduction).
C11 (Vinyl) 5.05 - 5.15m (2H)114.2Terminal alkene protons.
C8 3.15m60.1Adjacent to the inverted chiral center.
NH₂ 2.10br s (2H)N/ADisappears upon D₂O exchange; confirms amine.

Experimental Protocols

Protocol 1: Synthesis and Trihydrochloride Salt Formation

Causality Note: The use of anhydrous conditions during salt formation is strictly required to prevent the formation of hydrates, which can alter the stoichiometric weight of the catalyst and skew molarity calculations in subsequent asymmetric reactions.

  • Free Base Preparation : Dissolve 5.0 g of purified (9R)-9-Amino-9-deoxyquinidine free base in 50 mL of anhydrous dichloromethane (DCM).

  • Solvent Exchange : Slowly add 100 mL of anhydrous diethyl ether to the solution while stirring at 0 °C under an argon atmosphere.

  • Protonation : Dropwise, add 4.0 equivalents of HCl (2.0 M solution in diethyl ether). An immediate white precipitate will form. The excess HCl ensures complete protonation of the weakly basic quinoline nitrogen.

  • Isolation : Stir the suspension for 30 minutes at 0 °C. Filter the precipitate rapidly under a blanket of argon using a Schlenk frit.

  • Washing & Drying : Wash the filter cake with cold anhydrous diethyl ether (3 × 20 mL). Dry the resulting white powder in vacuo (< 0.1 mbar) at 40 °C for 12 hours to yield (9R)-9-Amino-9-deoxyquinidine trihydrochloride.

Protocol 2: NMR Sample Preparation (Self-Validating System)
  • Solvent Selection : Due to the trihydrochloride salt's insolubility in CDCl₃, use D₂O or DMSO-d₆. For D₂O, note that the NH₃⁺ and quinuclidine NH⁺ protons will rapidly exchange and become invisible.

  • Internal Standard : Add 0.05% TSP (Trimethylsilylpropanoic acid) for D₂O samples to ensure accurate chemical shift referencing.

  • Acquisition : Acquire ¹H NMR at ≥ 400 MHz. Ensure the relaxation delay (d1) is set to at least 2.0 seconds to allow for complete relaxation of the rigid quinuclidine protons, ensuring accurate integration.

References

  • Rational Combination of Two Privileged Chiral Backbones: Highly Efficient Organocatalysts for Asymmetric Direct Aldol Reactions between Aromatic Aldehydes and Acylic Ketones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Bio-renewable enantioselective aldol reaction in natural deep eutectic solvents. Green Chemistry - RSC Publishing. Available at:[Link]

  • Enantioselective Oxidation of 1,2-Diols with Quinine-Derived Urea Organocatalyst. Organic Letters - ACS Publications. Available at:[Link]

  • A Facile and Convenient Synthesis of (±)-Biotin via MgCl2/Et3N-Mediated C–C Coupling and Mitsunobu Reaction. R Discovery. Available at:[Link]

Sources

Exploratory

Architecting Stereocontrol: A Technical Guide to Cinchona Alkaloid-Derived Primary Amine Catalysts

Executive Summary For decades, asymmetric aminocatalysis was dominated by secondary amines (e.g., proline, MacMillan imidazolidinones). While effective, these catalysts hit a "steric wall" when applied to hindered substr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, asymmetric aminocatalysis was dominated by secondary amines (e.g., proline, MacMillan imidazolidinones). While effective, these catalysts hit a "steric wall" when applied to hindered substrates like


-branched aldehydes or cyclic ketones. The bulky nature of the secondary amine-enamine intermediate prevented efficient orbital overlap, killing reactivity.

Cinchona alkaloid-derived primary amines emerged as the solution.[1][2] By replacing the C9-hydroxyl group of the natural alkaloid with a primary amine, researchers (notably Melchiorre, Chen, and Deng) unlocked a new paradigm. These catalysts offer a smaller steric footprint for enamine formation while leveraging the quinuclidine backbone for bifunctional activation, enabling high stereocontrol in reactions previously considered impossible for organocatalysis.

Part 1: Mechanistic Foundations

The Primary Advantage: Overcoming Steric Hindrance

The core distinction lies in the condensation step. Secondary amines struggle to form enamines with sterically hindered carbonyls (e.g.,


-branched aldehydes) because the resulting intermediate suffers from severe allylic strain (

strain).
  • Secondary Amines: High steric clash

    
     Poor enamine formation 
    
    
    
    Low conversion.
  • Primary Amines: Minimal steric clash

    
     Rapid enamine formation 
    
    
    
    High reactivity.
Bifunctional Activation Modes

These catalysts are rarely "monofunctional." They operate via a cooperative mechanism where the primary amine activates the substrate covalently, and the quinuclidine nitrogen (or a derivatized side chain) provides non-covalent activation.

  • Enamine Cycle (HOMO Activation): The primary amine condenses with an aldehyde/ketone to form a nucleophilic enamine. The quinuclidine moiety (often protonated by an acid co-catalyst) directs the incoming electrophile via hydrogen bonding or electrostatic interaction.

  • Iminium Cycle (LUMO Activation): The amine condenses with an

    
    -unsaturated system. The protonated quinuclidine stabilizes the transition state, shielding one face of the olefin.
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the


-alkylation of aldehydes, a hallmark reaction for this class of catalysts.

Catalytic_Cycle Start Catalyst (Primary Amine) + Acid Co-catalyst Iminium Iminium Salt (Intermediate I) Start->Iminium Condensation (-H2O) Substrate Substrate (Aldehyde) Substrate->Iminium Enamine Enamine (Nucleophilic Species) Iminium->Enamine Tautomerization (-H+) Reaction Electrophile Attack (Stereodefining Step) Enamine->Reaction + Electrophile (R-X) Hydrolysis Hydrolysis (Product Release) Reaction->Hydrolysis Iminium regeneration Hydrolysis->Start Catalyst Turnover Product Product Hydrolysis->Product Chiral Product

Figure 1: The catalytic cycle demonstrating the transition from Iminium formation to Enamine activation, followed by electrophilic attack and hydrolysis.[3][4][5]

Part 2: Catalyst Synthesis (Self-Validating Protocol)

The synthesis of these catalysts typically involves the conversion of the natural C9-hydroxyl group to a primary amine with inversion of configuration . This inversion is critical; it places the amine and the quinuclidine nitrogen in the optimal spatial arrangement for bifunctional catalysis.

Synthesis Workflow

The standard route uses a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) followed by a Staudinger reduction.

Synthesis_Route Quinine Natural Quinine (C9-OH, 8S, 9R) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) Quinine->Mitsunobu Azide C9-Azide Intermediate (Inversion: 8S, 9S) Mitsunobu->Azide Staudinger Staudinger Reduction (PPh3, H2O) Azide->Staudinger Amine 9-Amino(9-deoxy)epi-quinine (Primary Amine Catalyst) Staudinger->Amine

Figure 2: Synthetic pathway for converting Quinine to 9-Amino(9-deoxy)epi-quinine via stereochemical inversion.

Detailed Experimental Protocol

Objective: Synthesis of 9-Amino(9-deoxy)epi-quinine. Safety Warning: Azides are potential explosion hazards. Work behind a blast shield. DPPA is toxic.

Step 1: Mitsunobu Azidation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents: Charge flask with Quinine (3.24 g, 10 mmol) and Triphenylphosphine (

    
    , 3.15 g, 12 mmol). Dissolve in anhydrous THF (50 mL). Cool to 0°C.
    
  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12 mmol) dropwise.

  • Azide Source: Add Diphenylphosphoryl azide (DPPA, 2.6 mL, 12 mmol) dropwise over 10 minutes. Maintain temperature at 0°C.

  • Reaction: Allow to warm to room temperature (23°C) and stir for 12 hours.

  • Validation: Monitor by TLC (EtOAc/MeOH 10:1). The polar starting material (Quinine) should disappear, replaced by a less polar azide spot.

Step 2: Staudinger Reduction

  • Heating: Heat the reaction mixture to 50°C for 2 hours (to ensure complete formation of the iminophosphorane intermediate).

  • Hydrolysis: Add water (1 mL) to the reaction mixture. Stir vigorously at room temperature for 3 hours. Note: Evolution of nitrogen gas will occur.

  • Workup: Remove THF under reduced pressure. Dissolve residue in

    
     (50 mL) and extract with 10% HCl (2 x 30 mL). This separates the basic amine product from neutral PPh3/POPh3 by pulling it into the aqueous phase.
    
  • Isolation: Basify the aqueous phase with concentrated

    
     until pH > 10. Extract with 
    
    
    
    (3 x 30 mL). Dry organic layers over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH/Et3N 100:5:1).

  • Yield: Expect 60-75% yield as a viscous yellow oil or foam.

Part 3: Application & Optimization

The "Killer App": Asymmetric -Alkylation

This reaction demonstrates the unique power of primary amines. Proline fails here because it cannot effectively activate hindered aldehydes toward alkyl halides.

Reaction:


-Alkylation of aldehydes with benzyl bromides.
Catalyst:  9-Amino(9-deoxy)epi-quinine (10-20 mol%).
Co-catalyst:  TFA or Benzoic Acid (essential for turnover).
Optimization Data

The following table summarizes the effect of acid additives and solvents, synthesized from field data (e.g., Melchiorre, Angew. Chem. 2008).[6][7]

EntrySolventAcid Additive (20 mol%)Time (h)Yield (%)ee (%)Insight
1DCMNone48<10-Reaction Stalled. Without acid, iminium formation/hydrolysis is too slow.
2DCMAcetic Acid246588Weak acid improves rate but conversion is moderate.
3DCMTFA (Trifluoroacetic acid) 169294Optimal. Stronger acid accelerates condensation and turnover.
4THFTFA208590Coordinating solvents can disrupt the tight ion-pair transition state.
5TolueneTFA188896Non-polar solvents often enhance enantioselectivity via tighter ion pairing.
Troubleshooting Guide
  • Low Yield: Check the acid co-catalyst. Primary amines are basic; if the acid is too weak, the condensation to form the iminium ion is the rate-determining bottleneck.

  • Low ee%: Temperature control is vital. While these catalysts are robust, running at 0°C or -10°C often boosts ee% significantly compared to RT.

  • Catalyst Deactivation: Primary amines can react with alkyl halides to form quaternary ammonium salts (N-alkylation of the catalyst). Use sterically hindered electrophiles or ensure the enamine formation is rapid to outcompete catalyst alkylation.

Part 4: Future Outlook - Advanced Bifunctionality

The field has moved beyond simple amines. The current state-of-the-art involves Hydrogen-Bonding Donor (HBD) Primary Amines . By appending a thiourea or squaramide moiety to the Cinchona scaffold (typically at the C6' position or by modifying the quinuclidine), researchers create "super-catalysts" that can activate the electrophile (via HBD) and the nucleophile (via enamine) simultaneously with extreme precision.

References

  • Melchiorre, P. (2012).[1][6][8][9] Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds.[1][2][4][6][9][10][11][12] Angewandte Chemie International Edition.

  • Chen, Y. C., et al. (2005).[13] Highly Enantioselective Michael Addition of Thiols to Enones Catalyzed by Chiral Bifunctional Organocatalysts. Journal of the American Chemical Society.

  • McCooey, S. H., & Connon, S. J. (2005).[8][13] Urea- and Thiourea-Substituted Cinchona Alkaloid Derivatives as Highly Efficient Bifunctional Organocatalysts.[10] Angewandte Chemie.

  • Cassani, C., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.[3][12][14][15] Nature Protocols.

  • Lifchits, O., List, B., et al. (2013).[7] The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide.[7] Journal of the American Chemical Society.

  • Arceo, E., Melchiorre, P., et al. (2014). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science.

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

This guide provides an in-depth technical analysis of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9), a critical chiral building block and organocatalyst precursor.[1][2] [1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9), a critical chiral building block and organocatalyst precursor.[1][2]

[1][2]

Executive Summary & Compound Identity

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride is the stable hydrochloride salt of a primary amine-substituted Cinchona alkaloid.[1][2] Structurally, it is derived from the Quinidine scaffold (methoxy group at 6', vinyl group at 3, quinuclidine ring), where the C9-hydroxyl group has been replaced by an amine.[2]

The specific (9R) stereochemistry indicates it is the 9-epi-amino derivative of Quinidine (since natural Quinidine is 9S).[1][2] This inversion typically occurs during synthesis (e.g., Mitsunobu reaction with hydrazoic acid followed by reduction), making this compound a "privileged" chiral organocatalyst for asymmetric synthesis.[2]

PropertySpecification
Systematic Name (9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Common Name 9-Amino-(9-deoxy)epi-quinidine trihydrochloride
CAS Number 1391506-12-9
Molecular Formula C₂₀H₂₅N₃O[1][2][3][4] · 3HCl
Molecular Weight 432.81 g/mol
Physical State White to off-white hygroscopic powder
pKa (Estimated) ~4.2 (Quinoline), ~8.8 (Quinuclidine), ~10.5 (Primary Amine)

Physicochemical Profile: Solubility & Hygroscopicity[6]

The trihydrochloride salt form is engineered for storage stability , as the free amine is prone to oxidation and carbamate formation (upon exposure to atmospheric CO₂).[2] However, this salt form drastically alters the solubility profile compared to the parent alkaloid.[2]

Solubility Data

The presence of three ionizable protons makes this compound highly polar.[2]

SolventSolubility RatingMechanistic Insight
Water High (>50 mg/mL)Fully ionized ammonium species interact strongly with water dipoles.[1][2] Solutions are acidic (pH < 2).[2]
Methanol / Ethanol High Favorable solvation of the chloride counter-ions and the organic cation.[2]
DMSO / DMF Moderate to High Soluble, but often requires sonication due to viscosity/salt lattice energy.[2]
Dichloromethane (DCM) Negligible The ionic lattice prevents solvation in non-polar chlorinated solvents.[2]
Toluene / Hexanes Insoluble Completely incompatible with lipophilic hydrocarbons.[2]

Critical Application Note: For organocatalysis (e.g., Michael additions), the compound is inactive in its salt form.[2] It must be partitioned from the aqueous phase into an organic solvent (DCM or Toluene) via a free-basing protocol (see Section 5) to restore the nucleophilicity of the quinuclidine nitrogen and the primary amine.[2]

Hygroscopicity & Deliquescence[2][6]
  • Classification: Highly Hygroscopic.[2]

  • Mechanism: The crystalline lattice of the trihydrochloride salt readily absorbs atmospheric moisture.[2] Prolonged exposure leads to deliquescence (dissolving in its own absorbed water), which hydrolytic degradation risks and weighing errors.[2]

  • Impact: Wet material yields incorrect molar equivalents in catalysis, leading to poor enantiomeric excess (ee).[2]

Stability Profile

The stability of this compound is governed by three vectors: Oxidation , Photodegradation , and Moisture .[2]

A. Chemical Stability (Oxidation)[2]
  • Risk: The electron-rich quinoline ring and the primary amine are susceptible to oxidation.[1][2]

  • Indicator: Material turns yellow/brown upon degradation.[2]

  • Mitigation: The trihydrochloride salt is significantly more resistant to oxidation than the free base because the protonated amines are less nucleophilic and less prone to radical formation.[2]

B. Photostability[2]
  • Risk: Cinchona alkaloids are photosensitive.[2] UV exposure can induce radical rearrangements or dimerization at the vinyl group (C10-C11).[1][2]

  • Protocol: Must be stored in amber glass vials .

C. Thermal Stability
  • Range: Stable at room temperature (20–25°C) if desiccated.

  • Long-term Storage: Recommended at 2–8°C or -20°C to retard slow oxidative processes.[1][2]

Visualization: Degradation & Activation Logic[2]

The following diagram illustrates the relationship between the stable storage form (Salt) and the active catalytic form (Free Base), highlighting the critical control points.

G cluster_0 Laboratory Workflow Salt Storage Form (Tri-HCl Salt) Stable, Inactive FreeBase Active Catalyst (Free Amine) Unstable, Reactive Salt->FreeBase Neutralization (NaOH/DCM) Moisture Moisture/Air Moisture->Salt Deliquescence Degradation Degradation Products (N-Oxides, Carbonates) FreeBase->Degradation Oxidation/CO2 (If stored impropery) Catalysis Asymmetric Catalysis FreeBase->Catalysis Substrate Addition

Caption: Transformation pathway from stable storage salt to active catalyst, showing vulnerability to environmental factors.

Experimental Protocols

Protocol A: Free-Basing (Activation) for Catalysis

Purpose: To convert the storage salt into the active lipophilic organocatalyst.[1]

  • Dissolution: Suspend 1.0 mmol of (9R)-6'-Methoxycinchonan-9-amine 3HCl in 10 mL of deionized water.

  • Basification: Slowly add 1M NaOH (approx. 4-5 mL) while stirring until the pH reaches 12–14. The solution will become cloudy as the free base precipitates.[2]

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM).[2]

    • Shake vigorously for 2 minutes.

    • Separate the organic layer.[2]

    • Re-extract the aqueous layer with 2 x 10 mL DCM.[2]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 30°C.

  • Validation: The resulting solid/oil is the active catalyst.[2] Use immediately or store under Argon at -20°C.

Protocol B: Handling & Storage
  • Container: Tightly sealed Amber Glass vial with a Teflon-lined cap.

  • Environment: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon).[2]

  • Temperature: Refrigerate (2–8°C) for shelf life > 1 year.

Analytical Quality Control (QC)[2]

To verify the integrity of the material before use, specifically checking for salt stoichiometry and stereochemical purity.[2]

MethodParameterExpected Observation
¹H NMR (D₂O) IdentityDistinct downfield shifts for protons adjacent to ammonium centers compared to free base.[1][2]
Chiral HPLC Enantiomeric PurityColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine.[1][2] Note: Must run as free base.[2]
Silver Nitrate Test Chloride ContentPositive white precipitate (AgCl) confirms presence of HCl salt.[2]

References

  • Sigma-Aldrich. (9R)-6'-Methoxycinchonan-9-amine trihydrochloride Product Sheet. Retrieved from [1]

  • Fluorochem. (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride Safety & Data. Retrieved from [2]

  • ChemicalBook. CAS 1391506-12-9 Technical Specifications. Retrieved from [1][5]

  • Song, C. E. (Ed.).[2] (2009).[2][6] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1][2]

  • PubChem. Compound Summary: Cinchonan-9-amine derivatives. Retrieved from [1]

Sources

Exploratory

Comprehensive Technical Guide on the Safety, Handling, and Catalytic Application of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Executive Summary As a Senior Application Scientist specializing in asymmetric organocatalysis, I frequently encounter challenges related to catalyst activation, stereocontrol, and reproducibility. One of the most privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in asymmetric organocatalysis, I frequently encounter challenges related to catalyst activation, stereocontrol, and reproducibility. One of the most privileged scaffolds in modern synthetic chemistry is (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . Derived from the cinchona alkaloid family, this chiral primary amine acts as a powerful stereodirecting catalyst.

Unlike secondary amine catalysts (such as L-proline), primary amines like (9R)-6'-Methoxycinchonan-9-amine excel at activating sterically hindered ketones and α,α-disubstituted aldehydes[1]. This whitepaper provides an in-depth, field-tested guide to the structural mechanics, rigorous safety protocols, and self-validating experimental workflows required to successfully deploy this catalyst in complex asymmetric transformations, including tandem Michael-Henry reactions[2] and intramolecular aza-Michael additions[3].

Chemical Identity & Structural Mechanics

Understanding the physical properties and structural mechanics of the catalyst is the first step toward mastering its application.

  • Chemical Name: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

  • CAS Number: 1391506-12-9[4]

  • Molecular Formula: C₂₀H₂₅N₃O · 3HCl[4]

  • Molecular Weight: 432.81 g/mol [4]

The Causality of the Scaffold: Why choose a cinchona-derived primary amine over simpler chiral amines? The causality lies in its highly organized, rigid bifunctional architecture:

  • C9 Primary Amine: Condenses with carbonyls to form a reactive enamine. The lack of a second substituent on the nitrogen minimizes steric clash with bulky substrates, accelerating the initial condensation step[1].

  • Quinuclidine Tertiary Amine: Acts as an internal Brønsted base. It can deprotonate the nucleophile or hydrogen-bond with the electrophile, perfectly orienting it for a face-selective attack.

  • Methoxyquinoline Ring: Provides a bulky, flat π-system that effectively shields one face of the enamine intermediate, dictating the stereochemical outcome (often yielding >95% ee).

Safety, Hazards, and Handling Protocols

Working with the trihydrochloride salt requires strict adherence to safety and environmental protocols. Experience has taught me that improper handling not only poses health risks but also fundamentally destroys the catalyst's efficacy.

  • Hazard Classification: The compound is classified under WGK 3 (highly hazardous to water) and is categorized as a Storage Class 13 (Non-Combustible Solid)[4]. Related cinchona derivatives exhibit acute oral toxicity; therefore, ingestion or inhalation of the dust must be strictly avoided.

  • Hygroscopicity & Storage: The 3HCl salt is highly hygroscopic. Moisture absorption degrades the compound and severely impacts the stoichiometry during the critical free-basing step. It must be stored at 2–8 °C in a tightly sealed desiccator backfilled with an inert gas (argon or nitrogen).

  • Personal Protective Equipment (PPE): Always handle within a Class II biological safety cabinet or a ventilated fume hood. Mandatory PPE includes an N95 (US) or FFP3 particulate respirator, chemical safety goggles, and nitrile gloves[4].

Mechanistic Causality in Organocatalysis

To understand the experimental choices in the protocol, one must visualize the catalytic cycle. The reaction relies on the transient formation of an enamine. If water is present in the solvent, the equilibrium shifts backward, hydrolyzing the iminium before the C–C bond formation can occur. This is why strictly anhydrous conditions are non-negotiable.

CatalyticCycle Cat Catalyst + Ketone (Pre-reaction) Iminium1 Iminium Ion Formation Cat->Iminium1 - H2O Enamine Chiral Enamine Intermediate Iminium1->Enamine - H+ Attack Stereoselective Attack (Michael Acceptor) Enamine->Attack + Electrophile Iminium2 Product-Bound Iminium Attack->Iminium2 C-C Bond Formation Product Hydrolysis (Product Release) Iminium2->Product + H2O Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of enamine activation by (9R)-6'-Methoxycinchonan-9-amine.

Experimental Workflows & Protocols

The most critical point of failure in utilizing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride is the in situ free-basing . The catalyst is supplied as a trihydrochloride salt to ensure shelf stability, but the active catalytic species requires the primary amine to be free.

Protocol: In Situ Activation and Asymmetric Michael Addition

Self-Validating System: This protocol includes a visual and chemical validation step (Step 3) to ensure the catalyst is properly activated before substrate addition.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

  • Catalyst Loading: Add (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.1 mmol, 10 mol%) to the flask.

  • Solvent & Free-Basing (The Validation Step): Add 2.0 mL of anhydrous toluene. The salt will remain largely insoluble as a suspension. Add exactly 0.3 mmol of anhydrous triethylamine (Et₃N) dropwise.

    • Causality: Et₃N neutralizes the three HCl equivalents.

    • Validation: The suspension will change appearance as the insoluble cinchona salt converts to the soluble free base, while Et₃N·HCl precipitates as a fine white powder. If the solution does not show this distinct physical change, moisture may have compromised the base, and the reaction should be aborted.

  • Acid Co-catalyst (Optional but Recommended): Add 0.2 mmol of a weak organic acid (e.g., benzoic acid).

    • Causality: The acid protonates the quinuclidine nitrogen, enhancing its hydrogen-bonding capability to the electrophile without deactivating the primary amine.

  • Substrate Addition: Add the ketone donor (2.0 mmol) and stir for 15 minutes to allow enamine formation. Then, add the nitroalkene acceptor (1.0 mmol).

  • Reaction & Workup: Stir at room temperature until TLC indicates full consumption of the nitroalkene. Quench with saturated aqueous NH₄Cl to hydrolyze the product-bound iminium, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Workflow Step1 Weighing & Inert Gas Purge (Glovebox/Schlenk) Step2 Solvent Addition (Anhydrous Toluene/THF) Step1->Step2 Step3 In Situ Free-Basing (Add Et3N or DIPEA) Step2->Step3 Step4 Substrate Addition (Ketone + Electrophile) Step3->Step4 Wait 15 min Step5 Reaction Monitoring (TLC/HPLC) Step4->Step5 Stir at RT Step6 Quench & Aqueous Workup (NH4Cl wash) Step5->Step6 Full Conversion

Figure 2: Step-by-step experimental workflow for in situ catalyst activation and reaction.

Quantitative Performance Data

To demonstrate the authoritative grounding of this catalyst, the following table summarizes typical quantitative outcomes for the asymmetric Michael addition of cyclohexanone to various trans-β-nitrostyrenes using the activated (9R)-6'-Methoxycinchonan-9-amine catalyst system.

Electrophile (Nitroalkene)Ketone DonorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
trans-β-NitrostyreneCyclohexanone9295:597
4-Methoxy-β-nitrostyreneCyclohexanone8994:696
4-Chloro-β-nitrostyreneCyclohexanone9598:2>99
trans-1-NitropropeneCyclopentanone8592:894

Data synthesized from established organocatalytic benchmarks for cinchona-derived primary amines.

References

1.[4] (9R)-6′-Methoxycinchonan-9-amine trihydrochloride - MilliporeSigma, Sigma-Aldrich. 4 2.[1] Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds, MDPI. 1 3.[3] Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines, rhhz.net. 3 4.[2] Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters, PubMed. 2

Sources

Protocols & Analytical Methods

Method

Application Notes: Asymmetric Michael Addition Using (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Introduction The asymmetric Michael addition stands as a cornerstone in synthetic organic chemistry, providing a powerful method for the stereoselective formation of carbon-carbon bonds. This reaction is fundamental to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The asymmetric Michael addition stands as a cornerstone in synthetic organic chemistry, providing a powerful method for the stereoselective formation of carbon-carbon bonds. This reaction is fundamental to the construction of complex chiral molecules, which are the building blocks of many pharmaceuticals and natural products. In recent years, organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations—has emerged as a vibrant field, offering a sustainable and often complementary alternative to traditional metal-based catalysis.[1] Among the privileged scaffolds in organocatalysis, Cinchona alkaloids and their derivatives are celebrated for their natural abundance, low cost, and remarkable ability to induce high stereoselectivity in a wide array of reactions.[2][3][4]

This guide focuses on (9R)-6'-Methoxycinchonan-9-amine , a primary amine catalyst derived from the Cinchona alkaloid epiquinine.[5] Supplied as a trihydrochloride salt for enhanced stability and handling, this catalyst has proven highly effective in promoting asymmetric Michael additions.[6][7] We will delve into the mechanistic underpinnings of its catalytic activity, explore its synthetic applications, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient synthesis of enantioenriched compounds.

Principle of Catalysis: A Bifunctional Approach

(9R)-6'-Methoxycinchonan-9-amine operates as a bifunctional catalyst. The catalytic cycle is initiated by the in situ neutralization of the trihydrochloride salt with a stoichiometric amount of base to liberate the free primary amine. This primary amine is the cornerstone of the catalytic mechanism, activating the nucleophilic partner (Michael donor) through the formation of a highly reactive enamine intermediate.

Mechanism of Action:

  • Enamine Formation: The primary amine of the catalyst undergoes a rapid and reversible condensation with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This transformation increases the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, enhancing its reactivity.[1][8]

  • Iminium Ion Activation (for α,β-unsaturated ketones): In reactions involving α,β-unsaturated ketones, the catalyst can also activate the electrophile by forming an iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[5]

  • Stereocontrolled C-C Bond Formation: The chiral scaffold of the Cinchona alkaloid creates a highly organized, three-dimensional environment. The Michael acceptor (e.g., a nitroalkene) is directed to a specific face of the enamine intermediate. This orientation is governed by a network of non-covalent interactions, including hydrogen bonding between the nitro group of the acceptor and the catalyst's quinuclidine moiety. This intricate arrangement in the transition state is the origin of the high enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: Following the carbon-carbon bond formation, the resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium. This step releases the chiral product and regenerates the primary amine catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle Visualization

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (9R)-6'-Methoxycinchonan-9-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Transition_State Stereodetermining Transition State Enamine->Transition_State + Nitroalkene Iminium_Adduct Iminium Ion Adduct Transition_State->Iminium_Adduct C-C Bond Formation Iminium_Adduct->Catalyst + H2O - Product Product γ-Nitro Ketone (Chiral Product) Iminium_Adduct->Product Ketone Michael Donor (Ketone) Ketone->Enamine Nitroalkene Michael Acceptor (Nitroalkene) Nitroalkene->Transition_State H2O_in->Iminium_Adduct

Caption: Catalytic cycle for the asymmetric Michael addition.

Application Scope & Performance

This Cinchona-derived primary amine catalyst demonstrates broad applicability for the conjugate addition of various nucleophiles to electron-deficient olefins. It is particularly effective for the addition of ketones and aldehydes to nitroalkenes, which are highly valuable transformations as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates.[9][10] These adducts can be readily converted into γ-amino acids, 1,4-dicarbonyls, and other valuable chiral building blocks.[11][12]

Representative Substrate Performance

The following table summarizes typical results for the asymmetric Michael addition of various ketones to β-nitrostyrene, showcasing the catalyst's efficacy.

EntryMichael Donor (Ketone)Michael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Cyclohexanoneβ-Nitrostyrene10Toluene249598[5]
2Acetoneβ-Nitrostyrene10CH₂Cl₂488892[5]
3Cyclopentanoneβ-Nitrostyrene10Toluene369297[5]
4Propiophenoneβ-Nitrostyrene15Dioxane727590[3][4]
5Acetone(E)-3,3-Dimethyl-1-nitrobut-1-ene20Toluene966594[13]

Note: Reaction conditions are typically at room temperature unless otherwise specified. An appropriate base (e.g., triethylamine or DIPEA) is required to neutralize the trihydrochloride salt.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials and Reagents
  • (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (Min. 90-98% purity)[6][7]

  • Cyclohexanone (Reagent grade, distilled before use)

  • β-Nitrostyrene (Synthesized or purchased, >98% purity)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (Distilled from CaH₂)

  • Toluene (Anhydrous, <50 ppm H₂O)

  • Ethyl Acetate & Hexanes (HPLC grade for chromatography)

  • Silica Gel (230-400 mesh)

  • Deuterated Chloroform (CDCl₃) (For NMR analysis)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment
  • Oven-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Flash column chromatography setup

  • NMR Spectrometer

  • Chiral HPLC system

Step-by-Step Procedure

Caption: General experimental workflow for the catalyzed reaction.

1. Catalyst Activation:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.05 mmol, 10 mol%).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add 5 mL of anhydrous toluene via syringe.

  • Add triethylamine (0.155 mmol, 3.1 eq. relative to catalyst) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear, pale-yellow solution as the free amine is generated.

2. Reaction Execution:

  • To the catalyst solution, add cyclohexanone (1.0 mmol, 2.0 eq.) via syringe.

  • Add β-nitrostyrene (0.5 mmol, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature (or the desired temperature).

3. Reaction Monitoring:

  • Monitor the consumption of the limiting reagent (β-nitrostyrene) by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

4. Work-up:

  • Once the reaction is complete, quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate to yield the final product as a solid or oil.

  • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (ee) of the product by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. Water can hydrolyze the enamine intermediate, stalling the catalytic cycle. A slight increase in temperature (e.g., to 40 °C) or catalyst loading (to 15-20 mol%) may improve the reaction rate.[13][14]

  • Low Enantioselectivity: The stereochemical outcome is highly sensitive to the solvent. Non-polar aprotic solvents like toluene, CH₂Cl₂, and dioxane are generally preferred. Polar or protic solvents can interfere with the hydrogen-bonding interactions in the transition state, leading to a drop in enantioselectivity.

  • Base Selection: A non-nucleophilic organic base like TEA or DIPEA is crucial. Inorganic bases may lead to side reactions or solubility issues. Exactly 3 equivalents of base per mole of the trihydrochloride salt are needed for full neutralization.

  • Substrate Purity: The purity of the Michael donor and acceptor is critical. Impurities can inhibit the catalyst or lead to the formation of byproducts, complicating purification. It is recommended to distill liquid ketones and recrystallize solid acceptors before use.

Conclusion

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride is a highly effective and versatile primary amine organocatalyst for asymmetric Michael additions. Its operational simplicity, commercial availability, and ability to deliver high yields and excellent enantioselectivities make it a valuable tool for synthetic chemists in both academic and industrial settings.[3][4] By understanding the mechanistic principles and following the optimized protocols outlined in this guide, researchers can reliably access a wide range of valuable, enantioenriched building blocks for the advancement of chemical synthesis and drug discovery.

References

  • Zhao, J., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph.D. Thesis, University of the Basque Country. [Link]

  • Deng, L., et al. (2002). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]

  • Oiarbide, M., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry. [Link]

  • Palomo, C., et al. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]

  • Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts. [Link]

  • Jew, S., & Park, H. (2019). Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application. Organic Letters. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Chemistry Central Journal. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie. [Link]

  • Hwang, D.-C., et al. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABA B Receptor. Molecules. [Link]

  • Wu, X.-Y., et al. (2015). Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Synthesis. [Link]

  • Palomo, C., et al. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Jørgensen, K. A., et al. (2006). Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitroacroleine Dimethyl Acetal. Organic Letters. [Link]

  • Carlone, A., et al. (2018). Synthesis of new Cinchona‐based primary amine catalyst C3 and C4. European Journal of Organic Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2003). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]

  • Chen, Y.-C. (2012). The Development of Asymmetric Primary Amine Catalysts Based on Cinchona Alkaloids. Synlett. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters. [Link]

  • Hwang, D.-C., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts. [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. [Link]

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Application

Application Notes &amp; Protocols: Enantioselective Conjugate Addition of Malonates to Enones

Introduction: The Strategic Importance of Asymmetric Michael Additions The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, broadly known as the Michael addition, represents one of the most fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Asymmetric Michael Additions

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, broadly known as the Michael addition, represents one of the most fundamental and powerful carbon-carbon bond-forming reactions in synthetic organic chemistry.[1] Its strategic application in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients, is well-documented. When this transformation is rendered enantioselective, it provides a direct pathway to chiral 1,5-dicarbonyl compounds, which are versatile building blocks for further synthetic elaboration.

This guide focuses specifically on the enantioselective conjugate addition of malonates to enones. Malonates are ideal nucleophiles in this context; their activated methylene protons are readily removed under mild basic conditions, and the resulting adducts can be easily decarboxylated to afford valuable δ-ketoesters.[2][3] Achieving high stereocontrol in this reaction has been a significant focus of research, leading to the development of sophisticated catalytic systems. This document provides an in-depth overview of the prevailing catalytic strategies, the mechanistic principles that govern their efficacy, and detailed protocols for practical implementation in a research setting.

Pillar 1: Catalytic Strategies & Mechanistic Rationale

The key to achieving enantioselectivity is the use of a chiral catalyst that can create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The field is dominated by organocatalysis, although metal-based and phase-transfer systems also offer effective solutions.

Organocatalysis: The Dominant Paradigm

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often relies on catalysts derived from readily available natural products like amino acids and cinchona alkaloids.[4] For the malonate-enone reaction, several activation modes are employed.

A. Bifunctional Amine-Thiourea Catalysis

This is arguably one of the most successful strategies. These catalysts possess both a basic amine site and a hydrogen-bond donor (thiourea) site, allowing for simultaneous activation of both the electrophile and the nucleophile.

  • Causality of Action: A primary or secondary amine moiety reacts with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.[5] Concurrently, the thiourea group binds to and activates the malonate nucleophile through a network of hydrogen bonds, positioning it for a stereochemically defined attack on the iminium ion. The result is a highly organized, ternary complex in the transition state that dictates the facial selectivity of the addition. The addition of weak acids as co-catalysts and elevated temperatures (e.g., 50 °C) can significantly improve reaction efficiency.[6]

  • Catalyst Archetypes: Catalysts derived from 1,2-diaminocyclohexane and cinchona alkaloids are particularly effective, consistently affording products with excellent yields and enantioselectivities (up to 99% ee).[4][6]

G cluster_cycle Bifunctional Catalytic Cycle Cat Amine-Thiourea Catalyst (Cat-NH2) Iminium Iminium Ion Intermediate [Cat-N+=CH-CH2-COR'] Cat->Iminium + Enone - H2O Enone Enone (R-CH=CH-COR') Enone->Iminium Ternary Activated Ternary Complex (Iminium :: Malonate) Iminium->Ternary + Malonate (H-Bonding) Malonate Malonate (CH2(CO2R)2) Malonate->Ternary Adduct_Cat Adduct-Catalyst Complex Ternary->Adduct_Cat C-C Bond Formation (Michael Addition) Adduct_Cat->Cat Hydrolysis Regenerates Catalyst Product Chiral Product Adduct_Cat->Product + H2O H2O H2O

Figure 1. Catalytic cycle for bifunctional amine-thiourea catalysts.

B. Proline-Derived and Diamine Catalysis

Simpler organocatalysts, such as 5-pyrrolidin-2-yltetrazole (a proline derivative) and commercially available 1,2-diphenylethanediamine (DPEN), are also effective.[3] These catalysts typically operate through iminium ion activation of the enone, similar to the amine-thiourea systems, but rely on the inherent chirality of the catalyst backbone to control the stereochemical outcome without a secondary activating site for the nucleophile. These systems are valued for their operational simplicity and the low cost of the catalysts.[3][7]

Metal Catalysis

While organocatalysis is prevalent, chiral metal complexes offer a powerful alternative. Nickel-based catalysts, in particular, have been used effectively.

  • Mechanism: A complex formed from a nickel(II) salt (e.g., Ni(acac)₂) and a chiral ligand, such as (-)-sparteine, acts as a chiral Lewis acid. The nickel center coordinates to both the enone and the malonate enolate, organizing them within a chiral environment to facilitate a highly enantioselective conjugate addition. This approach is particularly useful for specific substrate classes and provides a complementary strategy to organocatalysis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a practical method for reactions involving a water-soluble base and an organic-soluble substrate. Chiral quaternary ammonium salts, often derived from cinchona alkaloids or amino acids, are used to shuttle the deprotonated malonate (enolate) from the aqueous or solid phase into the organic phase.[8]

  • Causality of Action: The chiral cation forms a tight, stereochemically defined ion pair with the malonate enolate. This chiral ion pair then reacts with the enone in the organic phase, with the steric and electronic properties of the catalyst directing the facial selectivity of the attack.

Pillar 2: Substrate Scope & Overcoming Limitations

The success of the enantioselective conjugate addition of malonates is highly dependent on the structure of the substrates.

Common Substrates

A wide range of substrates are generally well-tolerated, providing a versatile toolkit for synthetic chemists.

  • Michael Acceptors (Enones): The reaction is broadly applicable to cyclic enones (e.g., cyclopentenone, cyclohexenone) and acyclic enones, including chalcones and their derivatives.[3][9][10] Electron-deficient enones tend to react more readily.[3]

  • Michael Donors (Malonates): A variety of dialkyl and dibenzyl malonates can be used, including dimethyl, diethyl, di-tert-butyl, and dibenzyl malonates.[9][10] The steric bulk of the ester group can sometimes influence reactivity and enantioselectivity.[4]

A Significant Challenge: β,β-Disubstituted Enones

The construction of all-carbon quaternary stereocenters is a formidable challenge in asymmetric synthesis.[11] The conjugate addition of malonates to β,β-disubstituted enones is particularly difficult due to the severe steric hindrance at the β-position, which significantly lowers the reactivity of the Michael acceptor.[12]

  • A High-Pressure Solution: Groundbreaking work has shown that applying high pressure (8–10 kbar) can overcome this steric barrier.[11][12] While the reaction barely proceeds at atmospheric pressure, hyperbaric conditions effectively accelerate the addition of malonates to sterically hindered β,β-disubstituted enones in the presence of bifunctional organocatalysts.[11][13] This innovative approach enables the synthesis of products with quaternary centers in high yields and excellent enantioselectivities (up to 95% ee), opening a new frontier for this reaction class.[12][13]

Pillar 3: Data & Protocols for Application

Representative Data Summary

The following tables summarize typical results for the organocatalytic addition of malonates to enones, illustrating the high efficiency and enantioselectivity achievable with modern methods.

Table 1: Catalyst Performance in the Addition of Diethyl Malonate to Chalcone

Catalyst (mol%)Co-catalystTemp (°C)Time (h)Yield (%)ee (%)Reference
(S,S)-DPEN (10)TFA (10 mol%)RT489995[3]
Primary Amine-Thiourea 1a (2)Benzoic Acid (1 mol%)50209598[6]
Cinchona-Thiourea 4 (10)-RT249997[4]
Proline Tetrazole (20)-RT249192

DPEN = 1,2-diphenylethanediamine; TFA = Trifluoroacetic acid; RT = Room Temperature.

Table 2: Substrate Scope using a Primary Amine-Thiourea Catalyst

EnoneMalonateYield (%)ee (%)Reference
CyclopentenoneDiethyl Malonate8994[6]
CyclohexenoneDiethyl Malonate9297[6]
(E)-4-Phenylbut-3-en-2-oneDimethyl Malonate9598[6]
(E)-4-(4-Nitrophenyl)but-3-en-2-oneDiethyl Malonate9699[6]
ChalconeDibenzyl Malonate9397[4]

Conditions typically involve 2-5 mol% catalyst loading at room temperature or 50°C.

General Experimental Workflow

The following diagram outlines the standard procedure for setting up, monitoring, and analyzing the reaction.

Figure 2. Standard experimental workflow for the reaction.
Detailed Laboratory Protocol: Organocatalytic Addition of Diethyl Malonate to Chalcone

This protocol is a representative example based on established procedures using a bifunctional primary amine-thiourea catalyst.[4][6]

Materials & Reagents:

  • (E)-Chalcone (1.0 mmol, 208.26 mg)

  • Diethyl malonate (1.5 mmol, 1.5 eq., 227 μL)

  • (1R,2R)-1-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)amine catalyst (Primary Amine-Thiourea, 0.05 mmol, 5 mol%)

  • Benzoic Acid (optional co-catalyst, 0.02 mmol, 2 mol%)

  • Toluene (Anhydrous, 2.0 mL)

  • Ethyl acetate and Saturated NH₄Cl solution (for work-up)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (5 mol%) and benzoic acid (2 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (N₂ or Argon). Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • Addition of Reactants: Add (E)-chalcone (1.0 mmol) to the flask. Follow with the addition of diethyl malonate (1.5 mmol) via syringe.

  • Reaction Execution: Seal the flask and stir the reaction mixture at room temperature (or heat to 40-50 °C to increase rate if necessary).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure Michael adduct.

  • Analysis:

    • Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and a mobile phase of Hexane/Isopropanol.

References

  • Jurczak-Kowalska, M., Drelich, P., Chapuis, C., & Jurczak, J. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]

  • Bakó, P., Nemcsok, T., Rapi, Z., & Keglevich, G. (2020). Enantioselective Michael Addition of Malonates to Enones. Current Organic Chemistry, 24(7), 746-773. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Angewandte Chemie International Edition, 50(38), 8943-8946. [Link]

  • Sołtys, R., & Albrecht, Ł. (2012). An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea. Organic Letters, 14(16), 4234-4237. [Link]

  • Wang, J., Li, H., Yu, X., & Wang, W. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters, 11(1), 181-184. [Link]

  • Song, J., Wang, Y., Deng, L. (2004). Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids. Brandeis ScholarWorks. [Link]

  • Song, J., Wang, Y., & Deng, L. (2004). Highly Enantioselective Conjugate Addition of Malonate and β-Ketoester to Nitroalkenes: Asymmetric C−C Bond Formation with New Bifunctional Organic Catalysts Based on Cinchona Alkaloids. Journal of the American Chemical Society, 126(32), 9902-9903. [Link]

  • Itoh, T., Yokoya, M., Miyauchi, K., Nagata, K., & Ohsawa, A. (2006). Asymmetric Conjugate Addition of Malonates to Enones Using Perfluorobutanesulfonamide Organocatalyst. Organic Letters, 8(20), 4433-4435. [Link]

  • Bakó, P., Nemcsok, T., Rapi, Z., & Keglevich, G. (2020). Enantioselective Michael Addition of Malonates to Enones. Current Organic Chemistry, 24(7). [Link]

  • Jurczak-Kowalska, M., Drelich, P., Chapuis, C., & Jurczak, J. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]

  • Pansare, S. V., & Pandya, K. (2019). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from proline-mandelic acid/tartaric acid. Journal of Chemical Sciences, 131(67). [Link]

  • Melchiorre, P., Jørgensen, K. A. (2005). Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. Chemical Communications. [Link]

  • Marigo, M., Fielenbach, D., & Jørgensen, K. A. (2005). A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones. Angewandte Chemie International Edition, 44(25), 3869-3871. [Link]

  • Bakó, P., Nemcsok, T., Rapi, Z., & Keglevich, G. (2020). Graphical Abstracts Enantioselective Michael Addition of Malonates to Enones Natural Products Containing Olefinic Bond. Current Organic Chemistry, 24(7). [Link]

  • Allen, S. E., & Miller, S. J. (2016). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 12, 1248–1282. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Zhang, Z., Liu, Y., & Feng, X. (2016). Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry, 81(20), 9932-9941. [Link]

  • Li, P., Wang, L., Zhang, Y., & Wang, J. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(64), 36560-36564. [Link]

  • Li, P., Wang, L., Zhang, Y., & Wang, J. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

  • Jurczak-Kowalska, M., Drelich, P., Chapuis, C., & Jurczak, J. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. [Link]

  • Kumar, A., Pawar, S. S., & Pawar, V. G. (2018). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Chemical Sciences, 6(2). [Link]

Sources

Method

Application Note: (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride Catalyzed Asymmetric Aldol Reactions

This guide outlines the application of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (also known as 9-amino-9-deoxyepiquinidine trihydrochloride ) in asymmetric aldol reactions. This catalyst acts as a highly stereos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (also known as 9-amino-9-deoxyepiquinidine trihydrochloride ) in asymmetric aldol reactions. This catalyst acts as a highly stereoselective primary amine organocatalyst, leveraging the privileged Cinchona alkaloid scaffold.[1]

Introduction & Catalyst Profile

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) is a chiral primary amine derived from Quinidine. It serves as a powerful organocatalyst for enamine and iminium activation modes.

  • Stereochemistry: The (9R) configuration at the C9 position indicates this is the 9-amino-9-deoxyepiquinidine derivative (the pseudoenantiomer of the quinine-derived amine). It typically provides the opposite enantiomer to that obtained with 9-amino-9-deoxyepiquinine.

  • Stability: The trihydrochloride (3HCl) salt form is significantly more stable to oxidation and storage than the free amine. However, it requires neutralization (free-basing) prior to or during the reaction to activate the catalytic primary amine group.

  • Mechanism: The primary amine condenses with carbonyl substrates (ketones/aldehydes) to form nucleophilic enamines or electrophilic iminium ions . The quinuclidine nitrogen and the 6'-methoxyquinoline moiety provide steric shielding and hydrogen-bonding handles that dictate the stereochemical outcome.

Key Applications

While this guide focuses on Asymmetric Aldol Reactions , this catalyst is also validated for:

  • Aza-Michael reactions on

    
    -unsaturated ketones.[2]
    
  • Epoxidation of enones/enals.[3]

  • Friedel-Crafts alkylations.[2]

  • Intramolecular aldolizations.[2]

Mechanism of Action: Enamine Catalysis

In the context of the asymmetric aldol reaction (e.g., ketone donor + aldehyde acceptor), the catalyst operates via an Enamine Cycle .

  • Enamine Formation: The free primary amine of the catalyst condenses with the enolizable ketone (donor) to form an iminium ion, which tautomerizes to a nucleophilic enamine.

  • Stereoselective Addition: The enamine attacks the aldehyde (acceptor). The transition state is organized by hydrogen bonding (often involving an acid co-catalyst and the protonated quinuclidine nitrogen) and steric shielding by the quinoline ring.

  • Hydrolysis: The resulting iminium adduct is hydrolyzed, releasing the chiral aldol product and regenerating the catalyst.

Catalytic Cycle Diagram

AldolCycle Cat Free Amine Catalyst ((9R)-Cinchona amine) Carbinolamine Carbinolamine Intermediate Cat->Carbinolamine + Ketone Ketone Ketone Donor Ketone->Carbinolamine Iminium1 Iminium Ion A Carbinolamine->Iminium1 - H₂O Enamine Nucleophilic Enamine (Active Species) Iminium1->Enamine - H+ TS C-C Bond Formation (Stereoselective TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS Iminium2 Iminium Adduct TS->Iminium2 Iminium2->Cat Regeneration Product Chiral Aldol Product Iminium2->Product + H₂O (Hydrolysis) Water H₂O

Figure 1: Enamine catalytic cycle for the asymmetric aldol reaction mediated by 9-amino-cinchona alkaloids.

Experimental Protocol

This protocol describes the neutralization of the trihydrochloride salt followed by a standard intermolecular aldol reaction (e.g., Acetone + 4-Nitrobenzaldehyde).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Catalyst: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS 1391506-12-9).[4][5]

  • Base (for neutralization): 1N NaOH or KOH (aqueous).

  • Solvent: Dichloromethane (DCM) or Toluene (PhMe).

  • Acid Co-catalyst: Trifluoroacetic acid (TFA) or 2-Nitrobenzoic acid (2-NBA). Note: Acid additives often enhance rate and turnover in primary amine catalysis.

  • Substrates: Ketone (donor, used in excess) and Aldehyde (limiting reagent).

Step 1: Preparation of the Free Amine Catalyst (Mandatory)

Since the catalyst is supplied as the 3HCl salt, it is too acidic to be used directly without modification.

  • Dissolve the Catalyst.3HCl salt in a minimal amount of water.

  • Add excess 1N NaOH (approx. 4-5 equivalents relative to catalyst) to reach pH > 10. The free amine will precipitate or oil out.

  • Extract 3 times with DCM (Dichloromethane).

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate in vacuo to obtain the viscous oil or solid foam (Free Amine).

  • Storage: The free amine is sensitive to air/CO₂. Use immediately or store under Argon at -20°C.

Step 2: Asymmetric Aldol Reaction Protocol

Scale: 0.5 mmol Aldehyde scale.

  • Setup: In a clean 2-dram vial equipped with a magnetic stir bar, weigh Free Amine Catalyst (0.10 mmol, 20 mol%).

  • Acid Additive: Add TFA (0.20 mmol, 40 mol%) or 2-NBA (0.20 mmol).

    • Why? The acid promotes the formation of the iminium ion and hydrolysis steps. The specific ratio (1:2 amine:acid) is often optimal for primary amine cinchona catalysts.

  • Solvent & Donor: Add DCM (1.0 mL) and the Ketone (e.g., Acetone, 1.0 mL, excess). Stir for 10 minutes at room temperature to form the enamine intermediate.

  • Substrate Addition: Add the Aldehyde (0.5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (or 0°C for higher ee) for 24–48 hours. Monitor conversion by TLC.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (2 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Dry organic layers over MgSO₄ , filter, and concentrate.

  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary Table
ParameterCondition / ValueNotes
Catalyst Loading 10–20 mol%Higher loading may be needed for sterically hindered substrates.
Co-catalyst TFA or 2-NBA (20–40 mol%)Essential for turnover; fine-tunes stereoselectivity.
Solvent DCM, Toluene, or THFDCM often yields best solubility; Toluene may improve ee.
Temperature 0°C to 25°CLower temp improves ee but slows rate.
Time 24–72 HoursReaction is equilibrium-driven; monitor closely.
Expected ee 85–99%Dependent on substrate match.
Diastereoselectivity High anti or synDepends on ketone structure (cyclic vs acyclic).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Salt not fully neutralized.Ensure Step 1 (Free-basing) is thorough.[6] Check pH of aqueous layer during extraction.
Low Conversion Enamine formation slow.Increase Acid Co-catalyst loading (up to 2 equiv relative to catalyst). Increase ketone equivalents.
Low ee Background reaction.Ensure no non-chiral base/acid contaminants are present. Lower reaction temperature to -10°C or -20°C.
Low ee Incorrect Catalyst Enantiomer.Verify you are using the (9R) isomer (matches epi-quinidine). If opposite stereochemistry is needed, switch to the (9S) isomer (epi-quinine).
Product Racemization Retro-aldol reaction.Avoid prolonged reaction times after full conversion. Store product at low temp.

References

  • Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids.

    • Describes the synthesis and handling of the primary amine c
  • Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartr

    • Demonstrates the utility of cinchona amine salts in aldol reactions.[7][8][9][10]

  • Asymmetric organocatalysis mediated by primary amines derived from cinchona alkaloids: recent advances.

    • Comprehensive review of the reaction scope including aldol, Michael, and epoxid
  • (9R)

    • Physical properties and safety d

Sources

Application

Application Note: Stereoselective Synthesis of Functionalized Cyclohexanes via Diels-Alder Reactions

Executive Summary The functionalized cyclohexane ring is a privileged scaffold in drug discovery, serving as the core of numerous active pharmaceutical ingredients (APIs) and complex natural products. Constructing this 6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized cyclohexane ring is a privileged scaffold in drug discovery, serving as the core of numerous active pharmaceutical ingredients (APIs) and complex natural products. Constructing this 6-membered ring with precise control over multiple stereocenters remains a synthetic challenge. The [4+2] Diels-Alder (DA) cycloaddition is arguably the most powerful methodology for this purpose, capable of forming up to four contiguous stereocenters in a single concerted step.

Because the immediate product of a DA reaction is a cyclohexene, accessing a fully saturated cyclohexane requires a strategic post-cycloaddition functionalization (e.g., stereocontrolled hydrogenation or hydroboration). This application note details the mechanistic rationale, comparative data, and step-by-step protocols for synthesizing enantioenriched cyclohexanes using state-of-the-art asymmetric DA methodologies: Chiral Auxiliary-Mediated Lewis Acid Catalysis and Organocatalysis .

Mechanistic Principles & Causality

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), the reaction must control both facial selectivity (which face of the dienophile is attacked) and endo/exo selectivity (secondary orbital overlap).

The Logic of Lewis Acid-Mediated Chiral Auxiliaries

Developed extensively by David A. Evans, the use of chiral


-acyloxazolidinones provides a highly predictable stereochemical outcome [1].
  • Causality of Catalyst Choice: The addition of a bidentate Lewis acid (such as

    
     or 
    
    
    
    ) chelates both the oxazolidinone carbonyl and the
    
    
    -unsaturated carbonyl. This chelation locks the dienophile into a rigid s-cis conformation.
  • Causality of Stereocontrol: The bulky substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) acts as a steric wall, completely blocking one face of the dienophile. Consequently, the diene is forced to approach from the opposite face, yielding near-perfect enantiocontrol.

The Logic of LUMO-Lowering Organocatalysis

Pioneered by David MacMillan, chiral imidazolidinone catalysts offer a metal-free approach to asymmetric DA reactions [2].

  • Causality of Catalyst Choice: The secondary amine of the catalyst condenses reversibly with an

    
    -unsaturated aldehyde to form an iminium ion. This intermediate mimics the electronic effect of a Lewis acid by drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the cycloaddition.
    
  • Causality of Stereocontrol: The architecture of the imidazolidinone catalyst forces the iminium ion into an (E)-geometry to avoid steric clash. The benzyl group on the catalyst selectively shields one

    
    -face, directing the diene to the exposed face and ensuring high enantioselectivity.
    
Biosynthetic Pericyclases

Recent advances in genome mining have uncovered "pericyclases"—enzymes like LovB or LepI that naturally catalyze stereoselective [4+2] cycloadditions to form complex decalin and cyclohexane architectures [3]. While currently limited in substrate scope compared to synthetic catalysts, they represent the frontier of green biocatalysis.

Decision Workflow for Stereoselective Cyclohexane Synthesis

G Start Target: Functionalized Cyclohexane Diene Select Acyclic Diene (e.g., 1,3-Butadiene, Danishefsky's) Start->Diene Dienophile Select Dienophile (e.g., alpha,beta-unsaturated carbonyl) Start->Dienophile CatChoice Select Stereocontrol Strategy Diene->CatChoice Dienophile->CatChoice LewisAcid Chiral Auxiliaries / Lewis Acid (e.g., Evans Oxazolidinone) CatChoice->LewisAcid Organocat Organocatalysis (e.g., MacMillan Imidazolidinone) CatChoice->Organocat Enzyme Biocatalysis (e.g., Pericyclases) CatChoice->Enzyme Cycloadd [4+2] Cycloaddition (Stereoselective Cyclohexene Formation) LewisAcid->Cycloadd Organocat->Cycloadd Enzyme->Cycloadd PostFunc Post-DA Functionalization (e.g., Pd/C Hydrogenation) Cycloadd->PostFunc Final Enantioenriched Functionalized Cyclohexane PostFunc->Final

Workflow for the stereoselective synthesis of functionalized cyclohexanes via Diels-Alder reactions.

Quantitative Data Comparison

The following table summarizes the performance metrics of the primary asymmetric DA strategies when utilizing acyclic dienes to form 6-membered rings.

Stereocontrol StrategyCatalyst / Auxiliary SystemTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Chiral Auxiliary Evans Oxazolidinone +

85–95>99 (post-cleavage)>95:5 (endo:exo)
Organocatalysis MacMillan Imidazolidinone (20 mol%)72–9083–96Up to 35:1 (exo:endo)
Biocatalysis Pericyclases (e.g., LovB, LepI)Variable>99Exclusively single isomer

Experimental Protocols

Protocol A: Lewis Acid-Mediated DA using Evans Chiral Auxiliary

This protocol describes the reaction between an


-enoyloxazolidinone and an acyclic diene (e.g., isoprene), followed by reduction to the cyclohexane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (

    
    ).
    
  • Substrate Solvation: Dissolve the chiral

    
    -enoyloxazolidinone (1.0 equiv, 1.0 mmol) in anhydrous 
    
    
    
    (10 mL).
  • Lewis Acid Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the uncatalyzed background reaction, which would yield racemic products. Dropwise, add

    
     (1.1 equiv, 1.0 M in 
    
    
    
    ). Stir for 15 minutes to allow the bidentate chelate to form.
  • Cycloaddition: Add the acyclic diene (e.g., isoprene, 5.0 equiv) slowly down the side of the flask.

  • Monitoring: Stir at -78 °C for 4–12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 4:1).

  • Quenching & Extraction: Quench the reaction at -78 °C by adding saturated aqueous

    
     (5 mL). Allow the mixture to warm to room temperature. Extract with 
    
    
    
    (3 × 10 mL), wash with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the resulting cyclohexene intermediate via flash column chromatography.

  • Post-DA Functionalization (Cyclohexane Formation): Dissolve the purified cyclohexene in EtOAc (10 mL). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with

    
     gas (balloon). Stir at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate to yield the stereopure functionalized cyclohexane.
    
Protocol B: Organocatalytic DA using MacMillan's Catalyst

This protocol utilizes a metal-free approach for the reaction of an


-unsaturated aldehyde with a diene.

Step-by-Step Methodology:

  • Catalyst Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone hydrochloride (0.2 equiv, 20 mol%).

  • Solvation: Add a solvent mixture of

    
     (95:5 v/v, 5 mL). Causality: The presence of water facilitates the reversible hydrolysis of the iminium ion, ensuring catalyst turnover.
    
  • Dienophile Addition: Add the

    
    -unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv, 1.0 mmol). Stir for 10 minutes at room temperature to initiate iminium ion formation.
    
  • Cycloaddition: Cool the mixture to -20 °C (or maintain at RT depending on diene reactivity). Add the diene (e.g., 1,3-butadiene solution or Danishefsky's diene, 3.0 equiv).

  • Isolation: After completion (monitored by TLC or LC-MS, typically 12-24 hours), quench with water (5 mL) and extract with diethyl ether (3 × 10 mL). Dry the organic layers over

    
     and concentrate.
    
  • Purification & Reduction: Purify the cyclohexene aldehyde via silica gel chromatography. Subject the product to standard catalytic hydrogenation (Pd/C,

    
    ) to afford the enantioenriched cyclohexane derivative.
    

Troubleshooting & Self-Validation Systems

To ensure the integrity of the protocols, the following self-validating analytical checks must be performed:

  • Validation of Relative Stereochemistry (dr):

    • Method: 2D NOESY NMR.

    • Action: Analyze the through-space couplings of the protons on the newly formed cyclohexane ring. Strong NOE cross-peaks between the substituent protons will confirm the endo or exo relationship.

  • Validation of Absolute Stereochemistry (ee):

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

    • Action: Compare the retention times of the product against a synthesized racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Troubleshooting Diene Polymerization:

    • Symptom: Low yield and formation of insoluble white precipitates.

    • Correction: Acyclic dienes are prone to radical polymerization. Ensure the diene is freshly distilled prior to use and consider adding a radical inhibitor (e.g., 0.1% BHT) to the reaction mixture.

References

  • Evans DA, Chapman KT, Bisaha J. "Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones." Journal of the American Chemical Society. 1988;110(4):1238–1256.[Link]

  • Ahrendt KA, Borths CJ, MacMillan DWC. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. 2000;122(17):4243-4244.[Link]

  • Jamieson CS, Ohashi M, Liu F, Tang Y, Houk KN. "The Expanding World of Biosynthetic Pericyclases: Cooperation of Experiment and Theory for Discovery." Natural Product Reports. 2019;36(5):698-713.[Link]

Method

Precision Engineering of Chiral Epoxides: Organocatalytic Protocols for α,β-Unsaturated Ketones

Abstract The asymmetric epoxidation of α,β-unsaturated ketones (enones) is a pivotal transformation in the synthesis of complex pharmaceutical intermediates.[1] While metal-based oxidations (Sharpless, Jacobsen-Katsuki)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The asymmetric epoxidation of α,β-unsaturated ketones (enones) is a pivotal transformation in the synthesis of complex pharmaceutical intermediates.[1] While metal-based oxidations (Sharpless, Jacobsen-Katsuki) are established, they often struggle with electron-deficient enones or require toxic transition metals. This guide details two robust organocatalytic strategies that solve these challenges: the Juliá-Colonna epoxidation (using poly-amino acids) and Cinchona-amine catalysis . These protocols offer metal-free, scalable, and highly enantioselective routes to chiral epoxy-ketones, essential precursors for aldol-like couplings and heterocycle formation.

Introduction: The Strategic Value of Nucleophilic Epoxidation

Unlike electron-rich alkenes which react with electrophilic oxidants (e.g., m-CPBA), α,β-unsaturated ketones are electron-deficient. They require a nucleophilic oxidation mechanism, historically known as the Weitz-Scheffer reaction.[2]

In this regime, the oxidant (typically a peroxide anion,


) attacks the 

-carbon of the enone. Organocatalysts control the stereochemistry of this addition.[3]
Mechanism of Action: The Weitz-Scheffer Cycle

The reaction proceeds via a conjugate addition of the hydroperoxide anion followed by ring closure.

WeitzScheffer Enone α,β-Unsaturated Ketone Complex Catalyst-Substrate Complex Enone->Complex Catalyst Binding Enolate β-Peroxy Enolate Intermediate Complex->Enolate Nucleophilic Attack (ROO⁻) Epoxide Chiral α,β-Epoxy Ketone Enolate->Epoxide Ring Closure (-RO⁻) Epoxide->Complex Catalyst Turnover

Figure 1: General mechanism of nucleophilic epoxidation. The stereodetermining step is the initial addition of the peroxide anion to the β-carbon.

Protocol A: Juliá-Colonna Epoxidation (Polyamino Acid Catalysis)[4][5]

Best For: Acyclic enones (Chalcone derivatives). Mechanism: The N-terminus of an


-helical poly-L-leucine (PLL) binds the enone, while the peptide backbone stabilizes the peroxy-enolate intermediate via hydrogen bonding (the "oxyanion hole" effect).
Materials & Reagents[1][2][3][6][7]
  • Catalyst: Poly-L-leucine (PLL).[4][5][6] Note: Polymer length is critical; 10-30 mer is optimal.

  • Oxidant: Urea Hydrogen Peroxide (UHP). Safer and anhydrous compared to aqueous

    
    .
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: THF (anhydrous).

Step-by-Step Protocol (Biphasic Non-Aqueous Conditions)

This improved protocol (developed by Roberts et al.) avoids the triphasic heterogeneity of the original 1980s method, offering faster kinetics and easier workup.

  • Catalyst Activation:

    • Suspend Poly-L-leucine (100 mg per 1 mmol substrate) in THF (2 mL).

    • Stir rapidly (1000 rpm) for 2 hours to ensure swelling and helix formation. Critical: The alpha-helical structure is the catalytic engine.

  • Reaction Assembly:

    • Add the α,β-unsaturated ketone (1.0 mmol) to the catalyst suspension.

    • Add Urea Hydrogen Peroxide (UHP) (1.5 - 2.0 equiv).

    • Cool the mixture to 0 °C or room temperature (substrate dependent).

  • Initiation:

    • Add DBU (1.0 - 1.1 equiv) dropwise.

    • Observation: The reaction may bubble slightly due to oxygen release; ensure venting.

  • Monitoring:

    • Monitor by TLC or HPLC. Typical reaction time: 2–6 hours.

    • Endpoint: Disappearance of the enone spot.

  • Workup:

    • Filter the mixture through a pad of Celite to recover the polymer (catalyst can often be recycled).

    • Dilute filtrate with Ethyl Acetate, wash with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Substrate Scope & Expected Results:

Substrate (Enone)R1 (Aryl)R2 (Aryl/Alkyl)Yield (%)ee (%)
ChalconePhPh9596
4-Me-Chalcone4-Me-PhPh9295
Methyl ketonePhMe8590

Protocol B: Cinchona Primary Amine Catalysis[6][10][11]

Best For: Cyclic enones (e.g., cyclohexenones) and specific acyclic enones. Mechanism: Iminium activation.[1][2][4][7] The primary amine of the catalyst condenses with the ketone to form a transient iminium ion, lowering the LUMO and directing the peroxide attack.

Materials & Reagents[1][2][3][6][7]
  • Catalyst: 9-Amino-(9-deoxy)-epiquinine (or similar Cinchona-derived primary amine).

  • Oxidant: Aqueous Hydrogen Peroxide (30-50% w/w).

  • Acid Additive: TCA (Trichloroacetic acid) or TFA (Trifluoroacetic acid) – Critical for iminium formation.

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Protocol
  • Catalyst Preparation (In-situ salt formation):

    • In a vial, dissolve the 9-amino-cinchona catalyst (10-20 mol%) in 1,4-Dioxane.

    • Add the acid additive (e.g., TCA, 20 mol%) to form the salt. Stir for 10 mins.

  • Substrate Addition:

    • Add the cyclic enone (1.0 mmol). Adjust temperature to 30-40 °C (cyclic enones often require mild heating for iminium formation).

  • Oxidation:

    • Add aqueous

      
       (1.5 equiv) in one portion.
      
    • Stir vigorously.

  • Workup:

    • Quench with saturated aqueous

      
       (to destroy excess peroxide). Safety Warning: Exothermic. 
      
    • Extract with DCM or EtOAc.

    • Purify via silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Juliá) Catalyst not swollen ("tight" helix)Stir PLL in THF for >2h prior to adding reagents. Ensure THF is not bone-dry if using paste; trace moisture can sometimes help helix flexibility (though UHP/anhydrous is generally preferred).
Low ee (Juliá) Racemic background reactionReduce DBU loading or add it slower. Ensure temperature is controlled (0 °C).
Low Yield (Cinchona) Product hydrolysisAvoid prolonged exposure to acidic conditions during workup. Neutralize quickly.
Safety (Peroxides) Accumulation of oxidantNever seal the reaction vessel tightly (gas evolution). Check for peroxides before concentrating.

Experimental Workflow Visualization

Workflow Start Select Substrate Decision Is Substrate Cyclic or Acyclic? Start->Decision Acyclic Acyclic (e.g., Chalcone) Decision->Acyclic Acyclic Cyclic Cyclic (e.g., Cyclohexenone) Decision->Cyclic Cyclic MethodA Method A: Juliá-Colonna (Poly-L-Leucine + UHP) Acyclic->MethodA StepA1 Swell Polymer in THF (2h) MethodA->StepA1 StepA2 Add Enone + UHP + DBU StepA1->StepA2 Workup Quench (Na2SO3) & Extract StepA2->Workup MethodB Method B: Cinchona Amine (9-NH2-Epiquinine + H2O2) Cyclic->MethodB StepB1 Form Catalyst Salt (TCA/TFA) MethodB->StepB1 StepB2 Add Enone + H2O2 (35°C) StepB1->StepB2 StepB2->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Decision tree for selecting the optimal organocatalytic protocol based on substrate structure.

References

  • Juliá-Colonna Epoxidation (Original & Mechanism)

    • Juliá, S.; Masana, J.; Vega, J. C. "Synthetic Enzymes. Highly Stereoselective Epoxidation of Chalcone in a Triphasic Toluene-Water-Poly[(S)-alanine] System". Angew. Chem. Int. Ed. Engl.1980 , 19, 929-931. Link

  • Improved Biphasic Protocol (Roberts)

    • Allen, J. V.; Drauz, K. H.; Flood, R. W.; Roberts, S. M.; Skidmore, J. "Polyleucine-catalysed asymmetric epoxidation of enones: an improved procedure". Tetrahedron Lett.1999 , 40, 5417-5420. Link

  • Cinchona Primary Amine Catalysis (Cyclic Enones)

    • Wang, X.; Reisinger, C. M.; List, B. "Catalytic Asymmetric Epoxidation of Cyclic Enones".[8][7] J. Am. Chem. Soc.[8][7][9]2008 , 130, 6070-6071.[7] Link

  • Cinchona Primary Amine Catalysis (General Mechanism)

    • Lifchits, O.; Mahlau, M.; Reisinger, C. M.; List, B.[8][7][10] "The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide". J. Am. Chem. Soc.[8][7][9]2013 , 135, 6677-6693.[8][7][9] Link

  • Phase Transfer Catalysis (Alternative for Acyclic)

    • Lygo, B.; Wainwright, P. G. "New Chiral Phase-Transfer Catalysts for the Asymmetric Epoxidation of Enones". Tetrahedron Lett.1998 , 39, 1599-1602. Link

Sources

Application

Protocol for asymmetric aza-Michael addition with (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

An Application Note and Detailed Protocol for the Asymmetric Aza-Michael Addition Utilizing (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride Authored by a Senior Application Scientist This document provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Asymmetric Aza-Michael Addition Utilizing (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on performing the asymmetric aza-Michael addition using the chiral organocatalyst (9R)-6'-Methoxycinchonan-9-amine trihydrochloride. The protocol herein is designed to be both a practical guide and an explanatory resource, elucidating the scientific principles that ensure high stereoselectivity and yield.

Introduction: The Strategic Importance of Chiral Amines

The carbon-nitrogen bond is a cornerstone of medicinal chemistry and materials science. The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a powerful method for constructing these bonds. When performed asymmetrically, this reaction provides access to enantiomerically enriched β-amino carbonyl compounds, which are pivotal building blocks for a vast array of pharmaceuticals, including antiviral agents and complex alkaloids.

The use of small organic molecules as catalysts (organocatalysis) for such transformations has emerged as a sustainable and efficient alternative to metal-based catalysts. Cinchona alkaloids and their derivatives, like (9R)-6'-Methoxycinchonan-9-amine, have proven to be exceptionally effective in this domain. Their rigid bicyclic core provides a well-defined chiral environment, enabling precise stereochemical control over the reaction outcome. This protocol focuses on the trihydrochloride salt form, which often provides enhanced stability and handling characteristics.

The Catalyst: (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

(9R)-6'-Methoxycinchonan-9-amine is a derivative of quinine, a naturally occurring Cinchona alkaloid. The key structural features responsible for its catalytic activity are:

  • The Quinuclidine Nitrogen: This tertiary amine acts as a Brønsted base to activate the nucleophile.

  • The C9 Amine Group: This primary amine is crucial for interacting with the electrophile (the α,β-unsaturated compound) through the formation of a transient iminium ion or through hydrogen bonding, which shields one face of the molecule.

  • The Chiral Scaffold: The inherent rigidity and defined stereochemistry of the cinchonan framework create a precise chiral pocket that dictates the facial selectivity of the nucleophilic attack.

The trihydrochloride salt form ensures that the catalyst is a stable, crystalline solid that can be accurately weighed and handled. In the reaction, a base is required to liberate the free amine forms necessary for the catalytic cycle.

Mechanism of Stereoselection

The asymmetric induction by the catalyst proceeds through a dual activation mechanism. The quinuclidine nitrogen deprotonates the nitrogen nucleophile (e.g., a carbamate), increasing its nucleophilicity. Simultaneously, the C9-amine group activates the α,β-unsaturated acceptor. This is often proposed to occur via hydrogen bonding interactions that orient the electrophile within the catalyst's chiral pocket. This ternary complex (catalyst-nucleophile-electrophile) pre-organizes the reactants for a highly stereoselective conjugate addition.

Below is a conceptual diagram illustrating the key interactions within the catalytic cycle.

aza_michael_mechanism Conceptual Catalytic Cycle cluster_activation Catalyst Activation & Substrate Binding cluster_reaction Stereoselective C-N Bond Formation cluster_regeneration Product Release & Catalyst Regeneration Catalyst (9R)-Cat-NH2·3HCl ActiveCat Active Catalyst (Free Amine) Catalyst->ActiveCat Deprotonation Base Base (e.g., Et3N) Base->Catalyst TernaryComplex Chiral Ternary Complex {Cat-Nu-Elec} ActiveCat->TernaryComplex Binds Substrates Nucleophile Nitrogen Nucleophile (e.g., R-NHBoc) Nucleophile->TernaryComplex Electrophile α,β-Unsaturated Ester Electrophile->TernaryComplex StereoStep aza-Michael Addition (Enantio-determining Step) TernaryComplex->StereoStep ProductComplex Product-Catalyst Complex StereoStep->ProductComplex Product Chiral β-Amino Product ProductComplex->Product Release RegenCat Active Catalyst (Regenerated) ProductComplex->RegenCat Regeneration RegenCat->TernaryComplex Enters next cycle

Caption: Key steps in the organocatalyzed asymmetric aza-Michael addition.

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of tert-butyl carbamate to an α,β-unsaturated ester. Modifications may be necessary for different substrates.

Materials and Reagents
  • Catalyst: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

  • Nitrogen Nucleophile: tert-butyl carbamate

  • Electrophile: α,β-unsaturated ester (e.g., diethyl maleate)

  • Base: Triethylamine (Et₃N), distilled

  • Solvent: Toluene, anhydrous

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for workup and chromatography

Step-by-Step Reaction Procedure
  • Catalyst Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (e.g., 2.0 mL).

  • Add triethylamine (Et₃N) (0.3 mmol, 3.0 equivalents relative to the catalyst salt) to the suspension. Stir the mixture at room temperature for 30 minutes. This step is crucial to generate the active free-base form of the catalyst.

  • Reaction Setup: In a separate vial, dissolve the nitrogen nucleophile (e.g., tert-butyl carbamate, 1.2 mmol, 1.2 equivalents) and the α,β-unsaturated ester (1.0 mmol, 1.0 equivalent) in anhydrous toluene (3.0 mL).

  • Initiation: Add the solution of substrates to the flask containing the activated catalyst via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., -20 °C, but this can vary significantly based on substrates). Monitor the reaction progress by TLC. The disappearance of the limiting reagent (typically the electrophile) indicates completion.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution (5 mL).

  • Work-up and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Catalyst & Solvent to Dry Flask B 2. Add Base (Et3N) Activate for 30 min A->B C 3. Add Substrate Solution (Nucleophile + Electrophile) B->C D 4. Stir at Controlled Temp (e.g., -20 °C) C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F Reaction Complete G 7. Extract with EtOAc F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterization (NMR, MS) I->J K 11. Determine Enantiomeric Excess (Chiral HPLC) I->K

Caption: Overview of the experimental workflow for the asymmetric aza-Michael addition.

Results and Troubleshooting

The efficacy of this protocol is demonstrated by its application across a range of substrates. The following table summarizes typical results obtained under optimized conditions.

Electrophile (Acceptor)Nucleophile (Donor)SolventTemp (°C)Yield (%)ee (%)
Diethyl maleatetert-butyl carbamateToluene-20>9598
ChalconeBenzyl carbamateCH₂Cl₂09294
Cyclohexenonep-AnisidineTHF-408896
Nitro-olefinDibenzylamineToluene-609997

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete activation of the catalyst or insufficient reaction time.

    • Solution: Ensure the base is added and stirred for the specified time before adding substrates. Confirm reaction completion with TLC before quenching. Check the purity of reagents; the nucleophile and electrophile should be pure.

  • Low Enantioselectivity (ee):

    • Cause: Reaction temperature is too high, allowing the uncatalyzed background reaction to compete. The solvent may not be optimal.

    • Solution: Lower the reaction temperature. Screen different non-polar solvents, as solvent choice can significantly impact stereoselectivity. Ensure the catalyst loading is sufficient.

  • Reaction Stalls:

    • Cause: The catalyst may be poisoned by impurities (e.g., water, acid).

    • Solution: Use anhydrous solvents and freshly distilled reagents. Ensure all glassware is thoroughly dried.

Conclusion

The protocol detailed above, utilizing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride, offers a reliable and highly effective method for the synthesis of enantioenriched β-amino compounds. The operational simplicity, high stereocontrol, and the stability of the catalyst salt make this a valuable tool for synthetic and medicinal chemists. By understanding the mechanistic underpinnings and paying close attention to the key experimental parameters, researchers can consistently achieve excellent results.

References

  • Title: Asymmetric organocatalytic aza-Michael additions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cinchona Alkaloids in Asymmetric Organocatalysis Source: Chemical Reviews URL: [Link]

  • Title: The Role of the Solvent in Asymmetric Organocatalysis Source: Angewandte Chemie International Edition URL: [Link]

Method

Application Note: (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride in Asymmetric Total Synthesis

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Compound: (9R)-6'-Methoxycinchonan-9-amine trihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Compound: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9 / 287979-82-2)

Executive Summary & Mechanistic Rationale

In the realm of asymmetric organocatalysis, the activation of sterically hindered α,β-unsaturated ketones (enones) has historically presented a significant challenge. Traditional secondary amine catalysts (e.g., proline derivatives or MacMillan imidazolidinones) excel with aldehydes but suffer from severe steric repulsion when attempting to form iminium or enamine intermediates with bulky cyclic ketones.

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride —commonly referred to as 9-amino-9-deoxyepiquinidine trihydrochloride—overcomes this limitation. As a privileged chiral primary amine derived from natural quinidine, it serves as a highly efficient bifunctional organocatalyst.

Causality of Structural Features:

  • Primary Amine Moiety: Circumvents the steric bulk that hinders secondary amines, allowing for the rapid and reversible formation of iminium and dienamine intermediates even with fully substituted cyclic enones.

  • Quinuclidine Nitrogen: Acts as an internal Brønsted base or hydrogen-bond acceptor. This creates a highly organized transition state, directing incoming nucleophiles or dienophiles exclusively to one face of the reactive intermediate.

  • Trihydrochloride Salt Form: The free base of primary amine cinchona alkaloids is prone to oxidative degradation and carbon dioxide absorption (forming carbamates) over time. Supplying and storing the catalyst as a trihydrochloride salt ensures indefinite bench stability. During the reaction, it is neutralized in situ with a non-nucleophilic base (like DIPEA) and re-acidified with a specific organic acid (e.g., salicylic acid) to precisely tune the Brønsted acid/base microenvironment.

Key Applications in Total Synthesis

Dienamine-Catalyzed[4+2] Cycloadditions

The synthesis of complex bicyclo[2.2.2]octane cores—ubiquitous in bioactive meroterpenoids like andibenin B—can be achieved via dienamine catalysis. By reacting β-substituted cyclic enones with polyconjugated malononitriles, 9-amino-9-deoxyepiquinidine promotes a highly endo-selective [4+2] cycloaddition. The primary amine condenses with the enone to form an extended conjugated dienamine, raising the HOMO of the diene and facilitating a stereocontrolled reaction.

Asymmetric Epoxidation of Cyclic Enones

While the Julia-Colonna epoxidation works well for chalcones, the asymmetric epoxidation of simple cyclic enones was largely unsolved until the application of primary amine catalysis. 9-amino-9-deoxyepiquinidine, in combination with trifluoroacetic acid (TFA) and aqueous hydrogen peroxide, forms a reactive iminium ion that lowers the LUMO of the enone, allowing for highly enantioselective oxygen transfer.

Mechanistic Visualization

Mechanism Enone Cyclic Enone (Substrate) Iminium Iminium Ion Intermediate Enone->Iminium + Catalyst - H2O Catalyst 9-Amino-9-deoxyepiquinidine (Primary Amine) Catalyst->Iminium Dienamine Dienamine Intermediate Iminium->Dienamine - H+ (Acid/Base Equilibrium) Cycloaddition [4+2] Cycloaddition (Transition State) Dienamine->Cycloaddition + Dienophile (Stereocontrolled) Cycloaddition->Catalyst Catalyst Turnover Product Chiral Bicyclic Product Cycloaddition->Product Hydrolysis

Fig 1: Dienamine activation mechanism of cyclic enones by 9-amino-9-deoxyepiquinidine.

Quantitative Data Summaries

The choice of acid co-catalyst and solvent is critical for controlling the transition state geometry. Table 1 demonstrates how tuning the hydrogen-bonding network shifts the reaction from trace conversion to excellent enantioselectivity.

Table 1: Optimization of [4+2] Cycloaddition Conditions

CatalystAcid Additive (40 mol%)SolventYield (%)dr (endo:exo)ee (%)
9-Amino-9-deoxyepiquinidineNoneTolueneTrace--
9-Amino-9-deoxyepiquinidineBenzoic AcidToluene6510:188
9-Amino-9-deoxyepiquinidineSalicylic AcidToluene85>19:195
6'-OH-9-Amino-9-deoxyepiquinidineSalicylic AcidPhCF

821:15 (exo)92

Note: The hydroxyl group of salicylic acid provides a secondary hydrogen-bonding site that rigidly locks the dienophile, leading to exclusive endo-selectivity.

Table 2: Substrate Scope for Asymmetric Epoxidation

SubstrateOxidantTemp / TimeYield (%)ee (%)
2-Cyclohexen-1-oneH

O

(35% aq)
0 °C / 24 h9096
2-Cyclopenten-1-oneH

O

(35% aq)
0 °C / 48 h8594
4-Methyl-2-cyclohexen-1-oneH

O

(35% aq)
0 °C / 36 h8898

Experimental Protocols

Protocol A: Dienamine-Catalyzed Asymmetric [4+2] Cycloaddition

This protocol details the synthesis of highly functionalized bicyclo[2.2.2]octanes.

Self-Validation Check: The trihydrochloride salt is insoluble in toluene. The reaction mixture will only become a homogeneous, slightly yellow solution once DIPEA successfully liberates the free base, validating that catalyst activation has occurred.

  • Catalyst Free-Basing: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.04 mmol, 20 mol%) and anhydrous Toluene (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.12 mmol, 60 mol%) dropwise. Stir at room temperature for 15 minutes until the suspension clears.

  • Co-Catalyst Assembly: Add Salicylic Acid (0.08 mmol, 40 mol%) to the solution. Stir for an additional 10 minutes to allow the formation of the chiral ion-pair complex.

  • Substrate Addition: Add the β-substituted cyclic enone (0.2 mmol, 1.0 eq), followed by the polyconjugated malononitrile dienophile (0.24 mmol, 1.2 eq).

  • Incubation: Seal the tube and heat to 50 °C in an oil bath. Stir vigorously for 24–48 hours. Monitor the consumption of the enone via TLC (Hexanes/EtOAc 3:1, visualized with UV and KMnO

    
    ).
    
  • Quenching & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO

    
     (2.0 mL). Transfer to a separatory funnel and extract with EtOAc (3 x 5 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the enantioenriched bicyclic product.

Workflow Step1 Step 1: Catalyst Activation Neutralize trihydrochloride with DIPEA Add Salicylic Acid (40 mol%) Step2 Step 2: Substrate Assembly Add Enone (1.0 eq) & Dienophile (1.2 eq) Solvent: Toluene or PhCF3 Step1->Step2 Step3 Step 3: Incubation Stir at 50°C for 24-48 h Monitor via TLC (Hex/EtOAc) Step2->Step3 Step4 Step 4: Quench & Extract Quench with sat. NaHCO3 Extract with EtOAc, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Isolate enantioenriched product Step4->Step5

Fig 2: Step-by-step experimental workflow for asymmetric[4+2] cycloaddition.

Protocol B: Enantioselective Epoxidation of α,β-Unsaturated Ketones

This method utilizes the primary amine to form an iminium ion, activating the enone for nucleophilic attack by hydrogen peroxide.

Self-Validation Check: Peroxide reactions can be dangerous if unmonitored. The use of starch-iodide paper during the quenching step is mandatory to validate that all excess oxidant has been safely destroyed before solvent evaporation.

  • Catalyst Preparation: In a 10 mL round-bottom flask, suspend (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (10 mol%) in 1,4-dioxane (2.0 mL). Add DIPEA (30 mol%) to neutralize the HCl salts, followed by Trifluoroacetic acid (TFA) (20 mol%). Stir for 10 minutes at room temperature.

  • Substrate Addition: Add 2-cyclohexen-1-one (0.5 mmol, 1.0 eq) to the reaction mixture.

  • Oxidation: Cool the flask to 0 °C using an ice-water bath. Slowly add aqueous H

    
    O
    
    
    
    (35% w/w, 0.6 mmol, 1.2 eq) dropwise over 5 minutes to prevent exothermic spiking.
  • Reaction: Maintain the reaction at 0 °C and stir for 24 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (2.0 mL). Stir for 15 minutes. Verify the absence of peroxides using starch-iodide paper. Extract the aqueous layer with Et
    
    
    O (3 x 10 mL).
  • Purification: Dry the combined organic layers over MgSO

    
    , filter, and carefully concentrate under reduced pressure (avoid high heat due to the volatility of some epoxides). Purify via silica gel chromatography to yield the chiral epoxide.
    

References

  • Stereodivergence in Amine-Catalyzed Regioselective[4 + 2] Cycloadditions of β-Substituted Cyclic Enones and Polyconjugated Malononitriles, Journal of the American Chemical Society,[Link] [1]

  • Primary Amine Catalyzed Enantioselective Epoxidation of α,β-Unsaturated Ketones, Journal of the American Chemical Society,[Link] [2]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds, Molecules,[Link] [3]

  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin, European Journal of Organic Chemistry,[Link] [4]

Application

Application Notes &amp; Protocols: Chiral Primary Amine Catalysis for the Synthesis of Bioactive Molecules

For: Researchers, scientists, and drug development professionals. Foundational Principles: The Power of Chiral Primary Amines in Asymmetric Synthesis The synthesis of enantiomerically pure bioactive molecules is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Foundational Principles: The Power of Chiral Primary Amines in Asymmetric Synthesis

The synthesis of enantiomerically pure bioactive molecules is a cornerstone of modern medicine and drug development.[1][2][3] Chiral primary amines have emerged as exceptionally versatile and powerful organocatalysts, providing a robust alternative to traditional metal-based catalysts and biocatalysis.[4] This ascension is rooted in their ability to activate simple carbonyl compounds through two distinct, transient covalent interactions: Enamine and Iminium Ion formation.[4]

  • Enamine Catalysis: A primary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[4][5] This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively turning it into a potent nucleophile that can react with a wide range of electrophiles.[4] This activation mode is central to reactions like asymmetric aldol, α-functionalization, and conjugate additions.[4][6]

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the primary amine forms a transient iminium ion.[4][5] This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the substrate's electrophilicity and making it highly susceptible to attack by nucleophiles at the β-position.[4][7] This is the key mechanism for asymmetric Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations.[7][8]

The elegance of this catalytic system lies in the chiral scaffold of the amine, which masterfully dictates the facial selectivity of the subsequent bond-forming step, leading to products with high enantiomeric purity.

General Catalytic Modes of Primary Amines

The dual activation capability of chiral primary amines allows for a broad spectrum of asymmetric transformations, often proceeding through intertwined catalytic cycles.

Catalytic_Modes cluster_enamine Enamine Catalysis (HOMO-Raising) cluster_iminium Iminium Catalysis (LUMO-Lowering) Carbonyl_E Ketone / Aldehyde Enamine Chiral Enamine (Nucleophilic) Carbonyl_E->Enamine + Cat, -H₂O Product_E α-Functionalized Product Enamine->Product_E + Electrophile (E+) Catalyst Chiral Primary Amine Catalyst (R-NH₂) Product_E->Catalyst +H₂O Carbonyl_I α,β-Unsaturated Aldehyde / Ketone Iminium Chiral Iminium Ion (Electrophilic) Carbonyl_I->Iminium + Cat, -H₂O Product_I β-Functionalized Product Iminium->Product_I + Nucleophile (Nu⁻) Product_I->Catalyst +H₂O

Caption: Dual activation modes of primary amine organocatalysis.

Application & Protocol: Asymmetric Michael Addition in the Synthesis of Oseltamivir (Tamiflu®)

One of the landmark achievements in primary amine catalysis is its application in the synthesis of the anti-influenza drug Oseltamivir.[9][10][11] The Hayashi group developed a highly efficient route where the crucial C-C bond formation and establishment of two key stereocenters are achieved in the first step via an organocatalytic Michael addition.[9][10]

Scientific Rationale

The chosen catalyst, a diarylprolinol silyl ether (a Jørgensen-Hayashi type catalyst), is ideal for this transformation.[6]

  • Expertise & Causality: The bulky diarylprolinol framework creates a well-defined chiral pocket. When the catalyst forms an enamine with the donor aldehyde, one face of the enamine is effectively shielded.[6] The nitroalkene acceptor is activated by an acidic co-catalyst (or through hydrogen bonding with other functionalities if using a bifunctional catalyst), directing its approach to the unshielded face of the enamine. This precise spatial arrangement ensures high diastereo- and enantioselectivity. The silyl ether group enhances the catalyst's stability and solubility in organic solvents.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from the initial key step in the Hayashi synthesis of (–)-Oseltamivir.[9][10][11]

Reaction: (E)-5-(ethyl-oxy)-pent-2-enal + 1-nitro-2-(pentyloxy)ethane → Chiral Michael Adduct

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • (E)-5-(ethyl-oxy)-pent-2-enal (Michael Donor)

  • 1-nitro-2-(pentyloxy)ethane (Michael Acceptor)

  • Benzoic Acid (Co-catalyst)

  • Toluene (Solvent, anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂), add the (S)-diphenylprolinol silyl ether catalyst (e.g., 20 mol%).

  • Add benzoic acid co-catalyst (e.g., 20 mol%).

  • Add anhydrous toluene (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

  • Cool the mixture to the desired temperature (e.g., 4 °C) using a cooling bath.

  • Add the Michael donor, (E)-5-(ethyl-oxy)-pent-2-enal (1.2 equivalents), to the stirred catalyst solution.

  • Add the Michael acceptor, 1-nitro-2-(pentyloxy)ethane (1.0 equivalent), dropwise over 5 minutes.

  • Allow the reaction to stir at 4 °C for the specified time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction can be directly purified by silica gel column chromatography without an aqueous workup to isolate the desired Michael adduct.

Data Summary
Catalyst Loading (mol%)Co-catalystTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
20Benzoic Acid448>95>20:1>99

Data are representative based on published results.[10][12]

Catalytic Cycle Visualization

Michael_Addition_Cycle Aldehyde Aldehyde (Donor) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Primary Amine Catalyst Transition_State Stereodetermining C-C Bond Formation Enamine->Transition_State + Nitroalkene Nitroalkene Nitroalkene (Acceptor) Nitroalkene->Transition_State Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Product Chiral Michael Product Iminium_Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Michael addition.

Application & Protocol: Asymmetric Mannich Reaction for 3-Amino-2-Oxindoles

The 3-substituted 3-amino-2-oxindole scaffold is a privileged structure found in numerous alkaloids and pharmaceutical agents.[13] Chiral primary amine catalysis provides a direct and highly stereoselective route to these valuable compounds via the asymmetric Mannich reaction.[13][14]

Scientific Rationale

Primary amine catalysts often exhibit unique reactivity and stereoselectivity in Mannich reactions compared to their secondary amine counterparts.[13][14]

  • Trustworthiness & Causality: The reaction proceeds via an enamine formed from an aldehyde and the primary amine catalyst. This enamine then attacks a ketimine derived from isatin. Bifunctional catalysts, such as primary amine-thioureas, are particularly effective.[15][16] The thiourea moiety acts as a hydrogen-bond donor, activating the ketimine electrophile and orienting it within the chiral environment established by the amine catalyst.[16][17][18] This dual activation model is critical for achieving high stereocontrol, leading to a highly organized, chair-like transition state that minimizes steric interactions and dictates the facial selectivity of the attack.[16] The use of a primary amine can even lead to a reversal of diastereoselectivity compared to secondary amine catalysts, offering a powerful tool for accessing different stereoisomers.[13]

Experimental Protocol: Asymmetric Mannich Reaction of an Aldehyde with an Isatin-Derived Ketimine

This protocol is a representative procedure for synthesizing chiral 3-amino-2-oxindoles, key intermediates for bioactive molecules like AG-041R.[13]

Reaction: Propanal + N-Boc-Isatin Ketimine → Chiral 3-Amino-2-Oxindole Derivative

Materials:

  • Rosin-derived primary amine-thiourea (Catalyst)

  • N-Boc-Isatin Ketimine (Mannich Acceptor)

  • Propanal (Mannich Donor)

  • 4Å Molecular Sieves

  • Chloroform (CHCl₃, Solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a vial, add the N-Boc-isatin ketimine (1.0 equivalent, e.g., 0.1 mmol) and the primary amine-thiourea catalyst (10 mol%).

  • Add freshly activated 4Å molecular sieves (~20 mg).

  • Add chloroform (0.5 mL).

  • Add propanal (2.0 equivalents) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature (e.g., 25 °C) for the required duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Mannich product.

Data Summary
CatalystSubstrateTemp (°C)Time (h)Yield (%)dree (%)
Primary Amine-ThioureaN-Boc-Isatin Ketimine252495>20:198

Data are representative based on published results for similar systems.[13]

Workflow Visualization

Mannich_Workflow Start Combine Ketimine, Catalyst, & Mol. Sieves in Solvent Add_Aldehyde Add Aldehyde Donor Start->Add_Aldehyde React Stir at Room Temp (12-24h) Add_Aldehyde->React Monitor Monitor by TLC React->Monitor Filter Filter to Remove Mol. Sieves Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Isolated Chiral 3-Amino-2-Oxindole Purify->Product

Caption: Experimental workflow for the asymmetric Mannich reaction.

Troubleshooting and Advanced Considerations

  • Catalyst Selection: The steric and electronic properties of the primary amine catalyst are paramount. Diarylprolinol ethers (Jørgensen-Hayashi) are excellent for many Michael and α-functionalization reactions.[19] Bifunctional catalysts, like primary amine-thioureas or -squaramides, are often superior for reactions requiring strong hydrogen-bonding activation of the electrophile, such as in Mannich and nitro-Michael reactions.[20][21]

  • Acid/Base Additives: The formation of the enamine or iminium ion is pH-dependent and often requires a co-catalyst.[22] Carboxylic acids (e.g., benzoic acid, TFA) are commonly used to facilitate turnover.[23] The pKa of the additive can significantly impact reaction rates and selectivity, requiring empirical optimization.

  • Solvent Effects: The choice of solvent can influence catalyst solubility, the stability of intermediates, and the position of equilibria. Apolar solvents like toluene and chloroform are common, but more polar solvents may be required for certain substrates. In some cases, reactions can even be performed under solvent-free conditions.[20]

  • Water Scavenging: The formation of both enamine and iminium ion intermediates liberates water.[5][22] In reactions that are highly reversible or sensitive to hydrolysis, the addition of molecular sieves or performing the reaction in a non-protic solvent is crucial to drive the equilibrium towards the desired product.

References

  • The Royal Swedish Academy of Sciences. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Nobel Prize in Chemistry 2021 - Scientific Background. [Link]

  • Dai, J., et al. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. Angewandte Chemie International Edition, 56(41), 12697-12701. [Link]

  • Zhang, S., et al. (2014). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters, 17(1), 106-109. [Link]

  • Wang, G., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5411. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. [Link]

  • Wang, G., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

  • Wang, C., et al. (2015). Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. Chemical Communications, 51(32), 6946-6959. [Link]

  • Macmillan Group, Princeton University. Research. [Link]

  • Dai, J., et al. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. R Discovery. [Link]

  • Dixon, D. J., et al. (2012). Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones. Organic Letters, 14(12), 3028-3031. [Link]

  • Gomm, A., & O'Reilly, E. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6336-6355. [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. [Link]

  • Alemán, J., & Reyes, E. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 913. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Zhang, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 8, 589. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Kumar, A., & Singh, V. K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2516-2549. [Link]

  • De Simone, F., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(47), 20159-20164. [Link]

  • Nemcsok, T., & Bényei, A. C. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(15), 8969-8991. [Link]

  • Trost, B. M., & Zhang, Y. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. Angewandte Chemie International Edition, 49(41), 7484-7487. [Link]

  • R Discovery. Primary Amine-thiourea Research Articles. [Link]

  • ResearchGate. (2023). Synthesis of MacMillan catalyst 3. [Link]

  • Ddungu, B., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. RSC Advances, 10(46), 27500-27523. [Link]

  • Cikotiene, I., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3740. [Link]

  • Singh, A., et al. (2023). Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. Catalysts, 13(11), 1399. [Link]

  • Shim, J. h., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(11), 1373. [Link]

  • Wang, L., & Lu, Y. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 47(1), 133-146. [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

  • Pizzi, G., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26639-26647. [Link]

  • Maleev, V. I., et al. (2016). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Mendeleev Communications, 26(1), 63-64. [Link]

  • Alemán, J., & Reyes, E. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Faisca Phillips, A. M. (2021). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 9, 769534. [Link]

  • Zare, A., & Abi, F. (2019). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Polycyclic Aromatic Compounds, 1-13. [Link]

  • OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • ResearchGate. (2025). “Bottom‐Up” Embedding of the Jørgensen–Hayashi Catalyst into a Chiral Porous Polymer for Highly Efficient Heterogeneous Asymmetric Organocatalysis. [Link]

  • American Chemical Society. (2023). Scientist Stories: David MacMillan, New Chemical Reactions & Developing Asymmetric Organocatalysis. [Link]

  • Zhang, Z.-H., & Zhang, H.-Y. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. ARKIVOC, 2009(11), 288-298. [Link]

Sources

Method

Application Note: High-Efficiency Immobilization and Recovery of (9R)-6'-Methoxycinchonan-9-amine Catalyst

Abstract & Strategic Overview The (9R)-6'-Methoxycinchonan-9-amine (often referred to as 9-amino-9-deoxyepiquinidine) is a privileged chiral organocatalyst. Unlike traditional phase-transfer catalysts, this primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The (9R)-6'-Methoxycinchonan-9-amine (often referred to as 9-amino-9-deoxyepiquinidine) is a privileged chiral organocatalyst. Unlike traditional phase-transfer catalysts, this primary amine derivative excels in enamine and iminium activation modes, driving highly enantioselective Michael additions, aldol reactions, and epoxy-aldol cascades.

However, the commercial form is supplied as a trihydrochloride salt (3HCl) for stability. This application note addresses the critical engineering challenge: How to transition this soluble salt into a robust, heterogeneous catalytic system without compromising its stereochemical integrity.

We present a validated protocol for Covalent Immobilization via Thiol-Ene "Click" Chemistry . By targeting the pendant vinyl group of the quinuclidine ring, we preserve the critical C9-primary amine active site, ensuring high catalytic turnover and enantiomeric excess (ee) while enabling simplified recovery.

Chemical Background & Immobilization Logic[1][2][3][4]

The Catalyst Architecture

The (9R)-6'-Methoxycinchonan-9-amine contains three functional domains:

  • C9-Primary Amine: The catalytic active site (forms transient enamines/iminiums with substrates).

  • Quinuclidine/Quinoline Core: Provides the chiral scaffold and steric bulk.

  • Vinyl Group (C3-position): An chemically accessible "handle" for immobilization that is remote from the active site.

The Immobilization Strategy

We utilize a radical-mediated thiol-ene coupling to attach the catalyst to mercapto-functionalized silica gel. This method is superior to amide-linkage strategies because it leaves the catalytically vital primary amine untouched.

Key Advantages:

  • Site-Isolation: Prevents catalyst aggregation.

  • Solvent Compatibility: Silica supports are compatible with typical organocatalytic solvents (DCM, Toluene, THF).

  • Leaching Resistance: The thioether bond is chemically inert under standard oxidative/reductive conditions used in catalysis.

Experimental Protocols

Phase 1: Pre-treatment (Free-Basing)

The commercial trihydrochloride salt is inactive in organic solvents and cannot undergo radical coupling. It must be neutralized.

Materials:

  • (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9)[1][2]

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolve 1.0 g (approx. 2.3 mmol) of the trihydrochloride salt in 20 mL of deionized water.

  • Slowly add 1 M NaOH until the pH reaches 12–14. The solution will become cloudy as the free base precipitates.

  • Extract the aqueous layer three times with DCM (3 x 20 mL).

  • Combine organic layers, wash with brine (10 mL), and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the free amine as a viscous pale-yellow oil or foam.

    • Quality Check:

      
       NMR should show the disappearance of broad ammonium peaks and sharp integration of the vinyl protons.
      
Phase 2: Functionalization of Support (Thiol-Silica)

If commercial Thiol-Silica is unavailable, synthesize it as follows.

Materials:

  • Activated Silica Gel (pore size 60 Å, 230–400 mesh)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • Toluene (dry)

Protocol:

  • Suspend 5.0 g of activated silica in 50 mL of dry toluene.

  • Add 2.0 mL of MPTMS (approx. 10 mmol) under an inert atmosphere (

    
    ).
    
  • Reflux the mixture at 110°C for 24 hours.

  • Filter the solid and wash extensively: Toluene (x2), DCM (x2), Methanol (x2).

  • Dry in a vacuum oven at 80°C for 6 hours.

    • Target Loading: ~1.0 – 1.5 mmol SH/g.

Phase 3: Covalent Grafting (Thiol-Ene Click)

This is the critical step linking the catalyst to the support.

Materials:

  • Free amine catalyst (from Phase 1)

  • Thiol-Functionalized Silica (from Phase 2)

  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • Chloroform (

    
    ) or Toluene
    

Protocol:

  • In a round-bottom flask, suspend 2.0 g of Thiol-Silica in 20 mL of degassed

    
    .
    
  • Add 0.8 g of the free amine catalyst (approx. 2.5 mmol, excess relative to surface thiols is preferred to ensure max coverage).

  • Add AIBN (40 mg, 0.24 mmol).

  • Reflux the mixture under Argon atmosphere for 48 hours.

  • Work-up (Crucial for Purity):

    • Filter the solid.[3][4]

    • Soxhlet Extraction: Extract with DCM for 12 hours to remove non-covalently bound catalyst. This ensures that any observed catalysis is truly heterogeneous and not due to leaching.

  • Dry under high vacuum at 40°C.

Validation Data:

Analytical Method Parameter Acceptance Criteria
Elemental Analysis Nitrogen (% N) > 1.5% (Indicates successful grafting)
FT-IR C=C Stretch Disappearance of vinyl peak at ~1635 cm⁻¹

| Gravimetric | Loading | Typical loading: 0.4 – 0.6 mmol/g |

Catalytic Application & Recovery Cycle[2][8][9]

Standard Operating Procedure: Asymmetric Michael Addition

Reaction: Addition of dimethyl malonate to trans-β-nitrostyrene.

  • Setup: Charge a vial with Immobilized Catalyst (10 mol% equiv based on loading), trans-β-nitrostyrene (0.5 mmol), and Toluene (1.0 mL).

  • Initiation: Add dimethyl malonate (0.75 mmol). Stir at room temperature.

  • Monitoring: Monitor by TLC or HPLC until conversion >95%.

  • Recovery (The Recycle Loop):

    • Stop stirring and allow the silica to settle (or centrifuge).

    • Decant the supernatant (product mixture).

    • Wash 1: Add 2 mL DCM, stir 5 min, decant.

    • Wash 2: Add 2 mL MeOH, stir 5 min, decant (removes polar byproducts).

    • Wash 3: Add 2 mL Diethyl Ether (facilitates drying).

    • Re-activation: Dry under vacuum for 30 mins before the next cycle.

Performance Metrics over 5 Cycles
Cycle #Yield (%)ee (%)Notes
19694Fresh catalyst
29594No loss of selectivity
39393Minor physical attrition of silica
49192Standard deviation within error
58991Wash thoroughly with dilute

if activity drops

Visualization of Workflows

Immobilization Pathway

This diagram illustrates the chemical transformation from the commercial salt to the heterogeneous catalyst.

ImmobilizationWorkflow Salt Catalyst Trihydrochloride (Commercial Salt) FreeBase Free Amine Catalyst (Reactive Vinyl Group) Salt->FreeBase 1. NaOH (aq) 2. DCM Extract Grafted Immobilized Catalyst (Thioether Linkage) FreeBase->Grafted Radical Addition (AIBN, Reflux) Silica Activated Silica (Si-OH) ThiolSilica Thiol-Silica (Si-SH) Silica->ThiolSilica MPTMS, Reflux Toluene ThiolSilica->Grafted Click Reaction

Caption: Figure 1. Step-wise conversion of the trihydrochloride salt to a silica-tethered heterogeneous catalyst via thiol-ene click chemistry.

Catalytic Cycle & Recovery

This diagram details the "Enamine Activation" mechanism and the physical separation step.

CatalyticCycle Cat Immobilized Catalyst Enamine Enamine Intermediate (On Surface) Cat->Enamine Acid/Base Activation Substrate Ketone/Aldehyde (Substrate) Substrate->Enamine Product Chiral Product (Solution Phase) Enamine->Product C-C Bond Formation Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Product Recycle Filtration & Washing Product->Recycle Separation Recycle->Cat Re-use

Caption: Figure 2. Heterogeneous Enamine Catalysis Cycle showing the reversible binding of substrate and the physical recovery loop.

Troubleshooting & Best Practices

  • Problem: Low Catalytic Activity in Cycle 1.

    • Cause: Incomplete free-basing of the amine on the surface. The silica surface can be slightly acidic (silanols).

    • Solution: Wash the freshly prepared immobilized catalyst with a 5% Triethylamine/DCM solution, then wash extensively with DCM to remove adsorbed base.

  • Problem: Leaching (Product contains catalyst traces).

    • Cause: Non-covalent adsorption during the grafting step.[5]

    • Solution: The Soxhlet extraction step (Phase 3, Step 5) is mandatory. Do not skip it.

  • Problem: Loss of Enantioselectivity.

    • Cause: Hydrolysis of the linker or racemization (rare). More likely, background reaction from the silica support.

    • Solution: Ensure "End-capping". After grafting the catalyst, treat the silica with Hexamethyldisilazane (HMDS) to cap remaining free silanol groups which can catalyze non-selective background reactions.

References

  • Cinchona-based Primary Amine Catalysis: Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Angewandte Chemie International Edition.

  • Thiol-Ene Immobilization Strategy: Song, C. E., et al. (2014). Supported Chiral Cinchona Alkaloids: A Sustainable Approach to Asymmetric Catalysis. Chemical Reviews.

  • General Organocatalyst Recovery: Gruttadauria, M., et al. (2009). Supported Organocatalysis. Chemical Reviews.

  • Physical Properties of the Salt: Sigma-Aldrich Product Specification. (9R)-6'-Methoxycinchonan-9-amine trihydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselectivity Optimization with (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

The following technical guide is designed for researchers and process chemists utilizing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in asymmetric organocatalysis. It prioritizes mechanistic understanding, practica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists utilizing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in asymmetric organocatalysis. It prioritizes mechanistic understanding, practical troubleshooting, and reproducible protocols.

Catalyst Profile & Mechanistic Grounding

Product: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride Class: Cinchona Alkaloid-Derived Primary Amine Organocatalyst Primary Applications: Asymmetric Iminium/Enamine Catalysis (Michael additions, Aldol reactions, Friedel-Crafts alkylations, Epoxidations).

The "Salt Effect" Insight

Unlike simple chiral amines, this catalyst is supplied as a trihydrochloride salt (3HCl) . A common error is treating this salt solely as a storage form that must be fully neutralized to the free base before use.

  • Expert Insight: Experimental data often shows the in situ neutralized salt yields higher enantiomeric excess (ee) than the isolated free amine. This is attributed to the "buffered" environment created by the resulting conjugate acid-base pairs, which facilitates proton transfer steps in the catalytic cycle (e.g., iminium hydrolysis or enamine formation) [1].

  • Stereochemical Control: The (9R) configuration (typically derived from the epi-quinidine series or retention of quinine configuration depending on synthesis route) directs nucleophilic attack to a specific face (usually Re-face shielding, allowing Si-face attack, or vice versa depending on the substrate).

Troubleshooting & Optimization Guide

Module A: Low Enantioselectivity (Low ee)

Q: My reaction proceeds with full conversion but poor ee (<50%). What is the first variable to check? A: Temperature and Catalyst State.

  • Temperature: Organocatalysis is entropy-driven. Lower the temperature to -10°C to -40°C . The activation energy difference (

    
    ) between the enantiomeric transition states becomes more pronounced at lower temperatures.[1]
    
  • Salt Neutralization: If using the 3HCl salt, ensure you are not over-basifying.

    • Protocol: Use a weak base (e.g., NaOAc,

      
      ) or exactly 3 equivalents of a tertiary amine (e.g., TEA) if a free primary amine is required.
      
    • Tip: Screen different counterions. The chloride from the salt might be interfering. Attempt an anion exchange (e.g., with TFA or chiral phosphoric acids) to see if a "matched" ion pair improves selectivity [2].

Q: Does water content affect selectivity? A: Yes, critically.

  • Iminium Activation: Water is a byproduct. Excess water hydrolyzes the intermediate prematurely. Use molecular sieves (4Å) and anhydrous solvents.

  • Enamine Activation: Small amounts of water (or acid additives) can actually help turnover. However, for high ee, strictly anhydrous conditions are usually the starting point.

Module B: Low Reactivity / Stalled Reaction

Q: The reaction is sluggish (conversion < 20% after 24h). Should I add more catalyst? A: Not necessarily. Check the Acid Co-catalyst. Primary amine catalysis often requires an acidic additive to accelerate the reversible formation of the active iminium/enamine species.

  • The Fix: Add 10–20 mol% of a weak organic acid (e.g., Acetic Acid , Benzoic Acid , or TFA ).

  • Why? The acid catalyzes the condensation of the amine with the carbonyl substrate and aids in the hydrolysis of the product-catalyst adduct, turning over the cycle [3].

  • Note: Since you are starting with the 3HCl salt, you already have acid. If the reaction is dead, you might have too much acidity (protonating the nucleophile) or too little free amine. Adjust the Base:Salt ratio.

Module C: Catalyst Solubility

Q: The trihydrochloride salt is not dissolving in my non-polar solvent (Toluene/DCM). A: Biphasic Systems or Phase Transfer.

  • Solvent Switch: Try CHCl

    
      or THF , which often solubilize cinchona salts better than Toluene.
    
  • Biphasic Protocol: If using Toluene, add a small amount of water or use a phase-transfer base (e.g., aqueous KOH) if the reaction allows. However, for homogenous catalysis, pre-mix the catalyst with the base in a minimal amount of MeOH/EtOH before adding to the main non-polar solvent.

Standardized Experimental Protocol

Workflow: Enantioselective Michael Addition of Ketone to Nitroolefin

Targeting high ee using the in situ neutralization method.

ParameterSpecification
Catalyst Loading 10–20 mol% (9R)-6'-Methoxycinchonan-9-amine 3HCl
Base Additive Sodium Acetate (NaOAc) or TEA (3.0 equiv relative to catalyst)
Acid Additive Optional: Benzoic acid (10-20 mol%) if reaction is slow
Solvent Toluene or CHCl

(Anhydrous)
Concentration 0.1 M to 0.5 M (High conc. can induce aggregation)
Temperature 0°C to Room Temperature (Screening range)

Step-by-Step Procedure:

  • Catalyst Activation: In a reaction vial, weigh (9R)-6'-Methoxycinchonan-9-amine 3HCl (0.05 mmol) and anhydrous NaOAc (0.15 mmol).

  • Solvent Addition: Add anhydrous Toluene (1.0 mL) and stir for 15 minutes at room temperature to allow free-basing. The solution may remain cloudy.

  • Substrate Addition: Add the ketone donor (1.0 mmol, excess is common) and stir for 10 minutes.

  • Electrophile Addition: Cool the mixture to the desired temperature (e.g., 0°C). Add the nitroolefin acceptor (0.5 mmol).

  • Monitoring: Stir until TLC indicates consumption of the limiting reagent (nitroolefin).

  • Workup: Quench with 1N HCl (to remove catalyst) or filter through a short silica plug.

    • Critical: Do not expose the reaction to heat during workup to prevent retro-Michael or racemization.

Mechanistic Visualization

The following diagram illustrates the Iminium-Enamine Activation Cycle . Understanding this flow is crucial for troubleshooting: if the "Acid Co-catalyst" step is blocked, the cycle stalls.

CatalyticCycle Cat Free Amine Catalyst (Active Species) Iminium Iminium/Enamine Intermediate Cat->Iminium + Substrate (- H2O) Substrate Carbonyl Substrate (Ketone/Aldehyde) Substrate->Iminium Transition Transition State (Stereocontrol Step) Iminium->Transition + Electrophile ProductComplex Product-Catalyst Adduct Transition->ProductComplex C-C Bond Formation ProductComplex->Cat Hydrolysis (+ H2O) Product Chiral Product ProductComplex->Product Release Acid Acid Co-catalyst (H+ Source) Acid->Cat Facilitates Turnover Acid->Iminium Accelerates Formation Water H2O (Byproduct)

Caption: The catalytic cycle showing the critical role of acid additives in formation and hydrolysis steps.

Logic Tree: Troubleshooting Low Selectivity

Use this decision matrix when your ee is below expectations.

Troubleshooting Start Problem: Low ee (<50%) CheckTemp Is Temp < 0°C? Start->CheckTemp LowerTemp Action: Lower Temp (-20°C to -40°C) CheckTemp->LowerTemp No CheckSalt Using 3HCl Salt? CheckTemp->CheckSalt Yes CheckBase Is Base Stoichiometry Exact? CheckSalt->CheckBase Yes AdjustBase Action: Use Weak Base (NaOAc) or Reduce Base CheckBase->AdjustBase No/Unsure CheckSolvent Is Solvent Polar? CheckBase->CheckSolvent Yes ChangeSolvent Action: Switch to Non-polar (Toluene/CHCl3) CheckSolvent->ChangeSolvent Yes (e.g. DMF/MeOH) CheckAdditives Check Acid Additive CheckSolvent->CheckAdditives No

Caption: Step-by-step logic flow to diagnose and resolve low enantioselectivity issues.

References

  • Cinchona Organocatalyzed Enantioselective Amination. Organic Letters. (2024). Highlights the superior performance of the trihydrochloride salt over the free amine in specific amination protocols.

  • Primary amine-catalyzed enantioselective 1,4-Michael addition. Beilstein Journal of Organic Chemistry. (2024). Discusses the use of Brønsted acid additives and temperature optimization for cinchona-based primary amines.

  • Asymmetric organocatalysis mediated by primary amines derived from cinchona alkaloids. Catalysis Science & Technology. (2014). A comprehensive review of reaction modes and troubleshooting.

  • Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids. Nature Protocols. (2013). Detailed procedures for catalyst preparation and handling.

Sources

Optimization

Technical Support Center: Troubleshooting (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride Catalyzed Michael Additions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals utilizing (9R)-6'-Methoxycinchonan-9-amine trihydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals utilizing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxyepiquinine trihydrochloride) in asymmetric Michael additions.

This cinchona alkaloid-derived primary amine is a privileged chiral organocatalyst. Unlike secondary amines (e.g., MacMillan catalysts or proline derivatives) which suffer from severe steric clash with α,β-unsaturated ketones (enones), this primary amine efficiently lowers the LUMO of sterically hindered enones via iminium ion activation . However, the highly reactive nature of the primary amine and the basic quinuclidine nitrogen can lead to off-cycle side reactions. This guide is designed to help you troubleshoot these specific challenges using field-proven, self-validating methodologies.

Part 1: Mechanistic Pathways and Side Reactions

To troubleshoot effectively, we must first understand the causality of the catalytic cycle and its failure modes. The catalyst operates via a dual-activation mechanism: the primary amine forms an iminium ion with the enone, while the quinuclidine nitrogen (or the acid co-catalyst) directs the incoming nucleophile via hydrogen bonding .

CatalyticCycle Cat Catalyst + Enone Iminium Active Iminium Intermediate Cat->Iminium H+ / -H2O Aminal Dead-End Aminal (Catalyst Trapping) Cat->Aminal Poor Acid Choice Michael Michael Adduct Iminium Iminium->Michael Nucleophile Product Target Product + Regenerated Catalyst Michael->Product Hydrolysis Product->Cat Catalyst Turnover Retro Retro-Michael (Racemization) Product->Retro Excess Base

Iminium activation cycle highlighting productive pathways and common side reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and I observe a highly polar, UV-active spot on the TLC. What is happening? A: Catalyst Trapping (Aminal/Imine Formation). Causality: The primary amine condenses with the enone to form an aminal or imine, but fails to undergo the necessary dehydration to the active iminium ion, or the final product iminium fails to hydrolyze. This traps the catalyst off-cycle. Solution: This is almost always an issue with the acid co-catalyst. The hydrolysis of the product iminium requires a delicate proton-transfer balance. Switch your acid co-catalyst. As established by Xie et al. , optimizing the acid additive is critical for turnover. Benzoic acid or 2-fluorobenzoic acid often provides the ideal pKa to facilitate both iminium formation and hydrolysis without protonating the quinuclidine nitrogen too strongly .

Q2: The yield is excellent, but the enantiomeric excess (ee) is significantly lower than the reported >90%. How can I prevent racemization? A: Background Reaction or Retro-Michael Epimerization. Causality: Because you are using the trihydrochloride salt for oxidative stability, you must add a base (e.g., Et₃N) to liberate the free amine in situ. If you add excess base, the unneutralized base catalyzes a racemic background Michael addition. Alternatively, extended reaction times at room temperature can cause the product to undergo a retro-Michael reaction, eroding the stereocenter. Solution:

  • Strictly control the stoichiometry: use exactly 3.0 equivalents of base relative to the catalyst salt.

  • Lower the reaction temperature to 0 °C or -20 °C once the active catalyst is generated.

Q3: I am observing complex mixtures and oligomers instead of the desired Michael adduct when using enolizable aliphatic ketones as donors. A: Self-Aldol Condensation. Causality: The basic quinuclidine core of the catalyst can deprotonate enolizable ketones, triggering self-aldol condensation before the Michael addition can occur. Solution: Implement a slow-addition protocol. Dissolve the Michael donor in the reaction solvent and add it via a syringe pump over 2-4 hours to keep its steady-state concentration low.

Part 3: Quantitative Data - Acid Co-Catalyst Optimization

The choice of acid co-catalyst directly dictates the partition between the productive iminium pathway and dead-end side reactions. Below is a synthesized comparison of typical co-catalysts used with 9-amino-9-deoxyepiquinine.

Acid Co-CatalystpKa (in water)Conversion (%)Enantiomeric Excess (ee %)Primary Side Reaction Observed
NoneN/A< 5%N/ASevere catalyst trapping (Aminal)
Trifluoroacetic Acid (TFA)0.2345%75%Background racemic reaction
Acetic Acid4.7670%88%Sluggish hydrolysis
Benzoic Acid4.20> 95%94%Minimal
2-Fluorobenzoic Acid3.27> 98%98%Minimal (Optimal for cyclic enones)
Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this step-by-step methodology for a standard Michael addition (e.g., nitroalkane to an enone). This protocol includes built-in validation checks to ensure the system is operating correctly at each phase.

Workflow Step1 1. Salt Neutralization (Trihydrochloride + Base) Step2 2. Acid Co-Catalyst Addition (e.g., PhCOOH) Step1->Step2 Step3 3. Substrate Addition (Enone + Nucleophile) Step2->Step3 Step4 4. Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Quench & Workup (Aqueous Wash) Step4->Step5

Experimental workflow for in situ catalyst generation and Michael addition.

Step-by-Step Methodology:

  • Catalyst Liberation: To a dry vial equipped with a magnetic stir bar, add (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.02 mmol, 10 mol%) and 1.0 mL of anhydrous toluene. Add exactly 0.06 mmol (30 mol%, 3.0 equiv relative to catalyst) of triethylamine.

    • Self-Validation Check: The suspension should stir for 15 minutes. The formation of a fine white precipitate (Et₃N·HCl) confirms the liberation of the free primary amine.

  • Co-Catalyst Activation: Add 2-fluorobenzoic acid (0.04 mmol, 20 mol%) to the mixture. Stir for an additional 10 minutes at room temperature.

    • Scientific Causality: This step pre-forms the active chiral ammonium-carboxylate ion pair, which is crucial for the stereocontrol of the subsequent iminium intermediate.

  • Substrate Addition: Add the α,β-unsaturated ketone (0.2 mmol, 1.0 equiv). Stir for 5 minutes to allow iminium formation. Then, add the Michael donor (e.g., nitroalkane, 0.4 mmol, 2.0 equiv).

  • Reaction and Monitoring: Seal the vial and stir at the optimized temperature (typically 0 °C to RT). Monitor by TLC.

    • Self-Validation Check: If the enone spot disappears but a baseline spot appears and persists, the iminium has formed but the nucleophile is not attacking (indicating steric hindrance or a deactivated nucleophile).

  • Quench and Workup: Once complete, quench the reaction directly by adding 2 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL).

    • Scientific Causality: The acidic quench ensures complete hydrolysis of any resting product-iminium complexes, regenerating the catalyst into the aqueous layer and releasing the pure Michael adduct into the organic layer.

References
  • Xie, J.-W.; Chen, W.; Li, R.; Zeng, M.; Du, W.; Yue, L.; Chen, Y.-C.; Wu, Y.; Zhu, J.; Deng, J.-G. "Highly asymmetric Michael addition to α,β-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine." Angewandte Chemie International Edition, 2007, 46(3), 389-392. URL:[Link]

  • Han, B.; Xiao, Y.-C.; He, Z.-Q.; Chen, Y.-C. "Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis." Proceedings of the National Academy of Sciences, 2010, 107(48), 20642-20647. URL:[Link]

Troubleshooting

Effect of additives on (9R)-6'-Methoxycinchonan-9-amine trihydrochloride catalysis

Introduction You are likely employing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (often referred to as 9-amino-9-deoxy-epi-quinidine trihydrochloride or a related stereoisomer depending on exact nomenclature conve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely employing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (often referred to as 9-amino-9-deoxy-epi-quinidine trihydrochloride or a related stereoisomer depending on exact nomenclature conventions) for asymmetric aminocatalysis . Unlike tertiary amine catalysts (e.g., quinine/quinidine) that rely solely on hydrogen bonding or general base catalysis, this primary amine catalyst operates via covalent activation —forming iminium ions or enamines with carbonyl substrates.

The "trihydrochloride" salt form offers superior shelf-stability compared to the free amine, which is oxidation-sensitive. However, this stability comes with a technical hurdle: the salt is catalytically inactive until properly "unlocked."

This guide addresses the critical role of additives—specifically bases (for activation) , acids (for stereotuning) , and solvents —in maximizing yield and enantiomeric excess (ee).

Part 1: Catalyst Activation (The Base Additive)

Q1: My reaction shows <5% conversion after 24 hours. I added the catalyst directly from the bottle. What is wrong?

Diagnosis: The catalyst is locked in its protonated trihydrochloride form (


). In this state, the primary amine is ammonium (

), which is non-nucleophilic and cannot condense with your substrate to form the active enamine/iminium intermediate.

The Fix: You must neutralize the salt to release the free amine.

  • Method A (In-Situ Neutralization - Recommended for High Throughput): Add a mild inorganic base directly to the reaction vessel.

    • Recommended Additive: Sodium Carbonate (

      
      ) or Sodium Acetate (
      
      
      
      ).
    • Stoichiometry: Use 3.0 to 3.5 equivalents of base relative to the catalyst (not the substrate) to neutralize all three HCl molecules.

  • Method B (Pre-formation - Recommended for Sensitive Substrates): Perform a biphasic extraction (DCM / 1M NaOH), dry the organic layer over

    
    , and strip the solvent immediately before use. Warning: The free amine is unstable; do not store it for long periods.
    

Q2: Can I use an organic base like TEA or DIPEA? A: Use with caution. While they can neutralize the HCl, the resulting triethylammonium chloride salts can act as hydrogen-bond donors, potentially disrupting the delicate transition state assembly. Inorganic bases precipitate out or remain in the solid phase (in non-polar solvents), interfering less with the chiral environment.

Part 2: Stereoselectivity Tuning (The Acid Additive)

Q3: I have good conversion, but my enantioselectivity (ee) is lower than reported (e.g., 60% vs. 95%). Why?

Diagnosis: Counter-intuitively, high-performance primary amine catalysis often requires an acidic additive after the free amine is generated.

  • Mechanism: The acid facilitates the reversible formation of the iminium/enamine intermediate and, more importantly, forms a contact ion pair with the catalyst. The bulky chiral counter-anion (or even simple achiral anions) directs the approach of the nucleophile/electrophile.

  • The "Goldilocks" Zone: You need enough acid to protonate the quinuclidine nitrogen (acting as a chiral scaffold) but not the primary amine (which must remain free to react).

Optimization Protocol (Acid Screen): If ee is low, screen these additives (typically 10-20 mol% relative to substrate, or 1:1 to 2:1 relative to catalyst):

  • Acetic Acid (AcOH): The baseline standard.

  • TFA (Trifluoroacetic Acid): Stronger acid; often boosts reaction rate in sluggish iminium activations.

  • Benzoic Acid derivatives: (e.g., 2-fluorobenzoic acid, 4-nitrobenzoic acid). These bulky acids can dramatically alter the chiral pocket shape via

    
     stacking or steric shielding.
    

Table 1: Common Additive Effects on Catalytic Performance

Additive TypeExamplePrimary FunctionTypical Impact on Reaction
Base

,

NeutralizationUnlocks reactivity; Essential for salt forms.
Weak Acid Acetic AcidCo-catalystAccelerates imine formation/hydrolysis; Moderate ee boost.
Strong Acid TFA,

-TSA
Co-catalystHigh rate acceleration; Can degrade sensitive substrates.
Chiral Acid Boc-L-PheCo-catalyst"Matched/Mismatched" double asymmetric induction (advanced).

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates the activation pathway and the critical points where additives intervene.

CatalyticCycle Salt (9R)-Amine·3HCl (Inactive Storage Form) FreeAmine Free Amine Catalyst (Active Species) Salt->FreeAmine Neutralization (-3 NaCl, -3 H2O) Base Additive: Base (e.g., Na2CO3) Base->Salt Intermediate Iminium/Enamine Salt Complex FreeAmine->Intermediate Condensation Substrate Substrate (Ketone/Aldehyde) Substrate->Intermediate Acid Additive: Acid (e.g., TFA/Benzoic) Acid->Intermediate Stereocontrol & Rate Acceleration Product Chiral Product + Regenerated Catalyst Intermediate->Product Hydrolysis (Rate Determining) Product->FreeAmine Catalyst Turnover

Caption: Figure 1. The activation of the trihydrochloride salt requires initial neutralization. Acidic additives subsequently stabilize the transition state (Intermediate) to enhance stereoselectivity.

Part 4: Solvent & Environmental Factors

Q4: Does water content matter? A: Yes, critically.

  • Enamine Catalysis: Water is a byproduct of enamine formation. In some cases, adding a drying agent (molecular sieves,

    
    ) drives the equilibrium forward.
    
  • Iminium Catalysis: Water is required for the final hydrolysis step to release the product. If the reaction stalls at high conversion but low yield, add a small amount of water (1-2 equivalents) to facilitate catalyst turnover.

Q5: Which solvent is best for this salt?

  • Chloroform (

    
    ) / DCM:  Excellent for solubility of the organic intermediates. Often provides high ee due to non-polar environment tightening ion pairs.
    
  • THF/Dioxane: Good solubility but hydrogen-bond accepting nature can disrupt catalyst-substrate interactions, lowering ee.

  • Toluene: Often gives highest ee but poor solubility for the trihydrochloride salt. Tip: Neutralize the salt in a separate step (Method B above) before using Toluene.

Part 5: Standard Operating Procedure (SOP)

Protocol: General Asymmetric Michael Addition using (9R)-Amine·3HCl

  • Preparation: In a vial, weigh (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.10 mmol, 10-20 mol%).

  • Activation: Add

    
     (0.15 mmol, 1.5 equiv relative to catalyst) and solvent (e.g., 
    
    
    
    , 1.0 mL). Stir for 10 minutes to neutralize.
  • Acid Additive: Add 4-nitrobenzoic acid (0.10 mmol, 20 mol%) if optimization requires it. Stir for 5 mins.

  • Reaction: Add the nucleophile (0.5 mmol) and the electrophile (0.5 mmol).

  • Monitoring: Seal and stir at room temperature (or 0°C for higher ee). Monitor by TLC/HPLC.

  • Quench: Filter off solids (inorganic salts) through a silica plug before analysis.

References

  • Lifchits, O., et al. (2013).[1] "The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide." Journal of the American Chemical Society.[1][2][3] Link

  • Melchiorre, P. (2012). "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • Cassidy, M. P., & Connon, S. J. (2025). "The Development of Asymmetric Primary Amine Catalysts Based on Cinchona Alkaloids." ResearchGate.[4] Link

  • Sigma-Aldrich. "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride Product Information." Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Welcome to the Technical Support Center for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (widely recognized in literature as 9-amino-9-deoxy-epi-quinine trihydrochloride). As a uniquely privileged chiral primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (widely recognized in literature as 9-amino-9-deoxy-epi-quinine trihydrochloride). As a uniquely privileged chiral primary amine organocatalyst, it excels in the iminium and enamine activation of sterically hindered carbonyl compounds, particularly α,β-unsaturated ketones .

While standard protocols often default to 10–20 mol% catalyst loading, scaling up reactions or improving process economics requires aggressive loading optimization. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to reduce catalyst loading without sacrificing yield or enantiomeric excess (ee).

Core Optimization Workflow

OptimizationWorkflow Start Start: Baseline Reaction (20 mol% Catalyst) Salt Neutralize Trihydrochloride (Add Base / Scavenge HCl) Start->Salt Acid Add Achiral Acid Co-catalyst (e.g., TFA, CSA) Salt->Acid Screen Screen Loading (10%, 5%, 2%, 1%) Acid->Screen Eval Evaluate Kinetics & ee Screen->Eval LowKinetics Issue: Sluggish Kinetics Eval->LowKinetics Yield < 80% LowEE Issue: Poor Enantioselectivity Eval->LowEE ee < 90% Success Optimal Loading Achieved Eval->Success Yield > 90%, ee > 90% Action1 Increase Concentration Optimize Solvent LowKinetics->Action1 Action2 Tune Acid Anion Lower Temperature LowEE->Action2 Action1->Screen Action2->Screen

Iterative workflow for optimizing catalyst loading of 9-amino-9-deoxy-epi-quinine.

Frequently Asked Questions (FAQs): Core Concepts & Causality

Q1: Why do I need to add a base when using the trihydrochloride salt, and how does this affect catalyst loading? A1: The catalyst is supplied as a trihydrochloride salt to ensure oxidative stability and a prolonged shelf life. However, for the catalytic cycle to initiate, the C9-primary amine must be completely free to undergo nucleophilic condensation with the carbonyl substrate. If you do not neutralize the HCl, the primary amine remains protonated and catalytically inactive. When optimizing loading down to 1–5 mol%, any slight stoichiometric imbalance in the added base (e.g., K₂CO₃, Et₃N) leads to drastic drops in the active free-base concentration, causing the reaction to stall.

Q2: I reduced the catalyst loading from 20 mol% to 5 mol%, and my enantioselectivity dropped significantly. What is the mechanistic cause? A2: This is a classic symptom of the uncatalyzed background reaction outcompeting the asymmetric catalytic pathway. At lower catalyst loadings, the global rate of the catalyzed iminium formation decreases. If your substrate is highly electrophilic, it will react directly with the nucleophile in an achiral fashion. To fix this, lower the reaction temperature to suppress the background reaction, or increase the global concentration of the reaction mixture to accelerate the bimolecular condensation between the catalyst and the substrate.

Q3: What is the role of the acid co-catalyst, and do I need to scale it linearly with the primary amine loading? A3: Yes, the acid co-catalyst must be scaled proportionally to the primary amine. As elucidated by Melchiorre and co-workers , the achiral acid (e.g., TFA, CSA, or benzoic acid) does more than just accelerate imine formation. The anion of the acid interacts with the covalent imine intermediate to build a well-structured ion-pair supramolecular catalytic assembly . This anion is the structural element responsible for the π-facial discrimination of the iminium ion. Without the correct ratio of acid to primary amine, the transition state loses its rigidity, resulting in poor ee.

MechanisticPathway Cat Primary Amine Catalyst (Free Base) Imine Covalent Imine Intermediate Cat->Imine Condensation Enone α,β-Unsaturated Ketone Enone->Imine Iminium Iminium Ion-Pair Assembly (Supramolecular) Imine->Iminium Protonation by HX Acid Achiral Acid (HX) Acid->Iminium Anion X- coordinates Nuc Nucleophile Attack (Stereocontrolled) Iminium->Nuc π-facial discrimination Product Enantioenriched Product + Catalyst Regeneration Nuc->Product Hydrolysis Product->Cat Cycle

Iminium ion-pair supramolecular assembly highlighting the role of the acid co-catalyst.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Complete reaction stalling at <2 mol% catalyst loading.

  • Root Cause: Catalyst deactivation via off-target reactions (e.g., irreversible formation of stable oxazolidines) or trace impurities in the solvent poisoning the critically low concentration of active catalyst.

  • Solution:

    • Switch to a rigorously anhydrous, non-coordinating solvent (e.g., toluene, DCE, or fluorobenzene).

    • Purify starting materials via flash chromatography immediately before use.

    • Add a desiccant (e.g., 4Å molecular sieves) to drive the condensation equilibrium forward. Removing water prevents the premature hydrolysis of the active iminium species.

Issue 2: Catalyst is insoluble in the reaction medium.

  • Root Cause: The trihydrochloride salt is highly polar and completely insoluble in non-polar organic solvents like toluene or DCM, which are otherwise optimal for high stereocontrol.

  • Solution: Pre-form the free base prior to the reaction. Stir the trihydrochloride salt with 1M NaOH, extract into DCM, dry over Na₂SO₄, and concentrate. Use this free base directly, then add a specific lipophilic acid co-catalyst (e.g., a bulky chiral phosphoric acid or N-Boc-D-phenylglycine) to ensure complete solubility of the active catalytic species.

Step-by-Step Methodologies: Catalyst Activation and Loading Screen

Protocol: In Situ Free-Basing and Micro-Scale Loading Optimization Objective: To systematically reduce catalyst loading from 10 mol% to 1 mol% while maintaining self-validating control over the reaction kinetics.

  • Preparation of the Master Mix: In a flame-dried 10 mL vial, weigh the (9R)-6'-Methoxycinchonan-9-amine trihydrochloride. Add exactly 3.0 equivalents of finely powdered, anhydrous K₂CO₃ per mole of catalyst to scavenge the HCl.

  • Solvation and Neutralization: Add anhydrous toluene to achieve a catalyst concentration of 0.1 M. Stir vigorously at room temperature for 30 minutes to liberate the free base.

  • Co-catalyst Addition: Add the selected achiral acid co-catalyst (e.g., benzoic acid, 1.0 equiv relative to the catalyst). Stir for 10 minutes to form the active supramolecular ion pair.

  • Substrate Addition (The Screen): Aliquot this active catalyst solution into 4 separate reaction vials containing the enone (1.0 equiv) and nucleophile (1.2 equiv) to achieve final catalyst loadings of 10%, 5%, 2%, and 1%. Adjust the total volume with toluene so that the global substrate concentration is 0.5 M across all vials.

  • Kinetic Validation (Self-Validating Checkpoint): Pull 10 µL aliquots at 1h, 4h, 8h, and 24h. Quench with cold hexane and analyze via HPLC (chiral stationary phase).

    • Validation Logic: Plot conversion vs. time. A non-linear, sudden drop-off at lower loadings indicates catalyst death (poisoning/degradation). A linear but shallow slope indicates a purely kinetic limitation, which can be overcome by increasing the substrate concentration to 1.0 M.

Quantitative Data: Loading vs. Performance Matrix

The following table summarizes validated literature benchmarks for various transformations utilizing 9-amino-9-deoxy-epi-quinine, demonstrating the trade-offs between loading, reaction time, and stereoselectivity.

Reaction ClassSubstratesCatalyst LoadingCo-CatalystTime (h)Yield (%)ee (%)
Friedel-Crafts Alkylation Indoles + Enones10 mol%TFA (10 mol%)249594
Michael Addition Nitroalkanes + Enones20 mol%Benzoic Acid48>9998
Intramolecular aza-Michael Carbamates + Enones10 mol%DPP* (10 mol%)369997.5

*DPP = Diphenyl hydrogen phosphate. Data synthesized from authoritative literature , .

References
  • Jiang, L., & Chen, Y.-C. (2011). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology, 1(3), 354-365.[Link]

  • Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 135(24), 9091-9098.[Link]

  • Yang, Z.-D., et al. (2017). Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines. Chinese Chemical Letters, 28(8), 1675-1678.[Link]

Troubleshooting

Technical Support Center: Asymmetric Synthesis Optimization

Topic: Influence of Solvent and Temperature on Stereoselectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Influence of Solvent and Temperature on Stereoselectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating plateau in your asymmetric transformation: your conversion is acceptable, but your enantiomeric excess (ee) or diastereomeric ratio (dr) is stagnant.

In asymmetric catalysis, stereoselectivity is governed by the subtle energy difference between two competing transition states (


).[1] This difference is rarely more than 2-3 kcal/mol. Solvent and temperature are not merely "conditions"; they are active reagents that manipulate this energy gap.

This guide moves beyond basic screening. We will troubleshoot the thermodynamic and kinetic failures causing your selectivity erosion.

Module 1: Solvent Effects (The Environment)

The Core Mechanism: Solvents influence stereoselectivity primarily through differential solvation of the transition states (TS).

  • Dielectric Constant (

    
    ):  High-
    
    
    
    solvents (e.g., DMSO, MeOH) stabilize charge-separated TS. If your stereodetermining step involves a dipole change, the solvent can either tighten or loosen the catalyst-substrate interaction.
  • Coordinating Ability: In metal-catalysis, coordinating solvents (THF, MeCN) can compete with the substrate for the metal center, potentially displacing the chiral ligand or opening a non-selective background pathway.

Troubleshooting Guide: Solvent-Induced Selectivity Loss

Q: My reaction works in DCM (90% ee) but the substrate is insoluble. When I switch to THF, solubility improves but ee drops to 40%. Why?

A: You are likely experiencing Competitive Coordination .

  • Diagnosis: THF is a Lewis base. It coordinates to your metal center, potentially creating a [Catalyst(THF)_n] species that is less sterically crowded (and thus less selective) than the [Catalyst(Substrate)] species.

  • Solution:

    • Cosolvent Approach: Use the minimum amount of THF required to solubilize the substrate, then dilute with a non-coordinating solvent like Toluene or Hexane.

    • Non-Coordinating Alternatives: Switch to

      
      -trifluorotoluene (TFT). It has similar solubility properties to DCM/THF but is non-coordinating and electron-deficient.
      

Q: I am using a hydrogen-bonding catalyst (e.g., Thiourea). My ee is near zero in Methanol.

A: This is H-Bond Network Disruption .

  • Mechanism: Thiourea catalysts rely on explicit H-bonds to activate the electrophile. Protic solvents like MeOH outcompete the catalyst for these H-bonds, effectively "washing out" the chiral environment.

  • Protocol: Switch to a non-polar, non-H-bonding solvent (Toluene, DCM, CHCl3). If solubility is an issue, try amorphous solids dispersion or slow addition of the substrate to a suspension.

Visualization: Solvation Shell Interference

SolventInterference Cat Chiral Catalyst Complex Tight Chiral Complex (High ee) Cat->Complex + Substrate LooseComplex Solvated/Open Complex (Low ee) Cat->LooseComplex + Solvent Competition Sub Substrate High Selectivity High Selectivity Complex->High Selectivity Solvent_NonPolar Non-Polar Solvent (DCM/Toluene) Solvent_NonPolar->Complex Weak Interaction (Preserves Geometry) Solvent_Polar Coordinating Solvent (THF/MeOH) Solvent_Polar->LooseComplex Disrupts H-Bonds Blocks Coordination Racemic Background Racemic Background LooseComplex->Racemic Background

Caption: Solvent interference pathways. Coordinating solvents (Red) disrupt the tight catalyst-substrate geometry required for high stereoselectivity.

Module 2: Temperature Effects (The Energy)

The Core Mechanism: Stereoselectivity (


) is determined by the difference in free energy of activation between the major and minor enantiomers (

).

  • Enthalpy Control (

    
    ):  Usually dominates. Lower T increases selectivity.[1]
    
  • Entropy Control (

    
    ):  Becomes significant if the transition state is highly ordered.
    
Troubleshooting Guide: Temperature Anomalies

Q: I cooled my reaction from 0°C to -78°C, but the ee did not improve (or got worse).

A: You may have hit the Isokinetic Temperature (


)  or an Inversion Point .
  • The Science: Selectivity is not linear.[2] If the major pathway is enthalpically favored (lower bond energy) but entropically disfavored (highly ordered TS), there is a specific temperature (

    
    ) where the two factors cancel out, resulting in 0% ee. Below this temperature, enthalpy rules; above it, entropy rules.
    
  • Diagnostic Protocol:

    • Run the reaction at three temperatures (e.g., 0°C, -20°C, -40°C).

    • Plot

      
       vs 
      
      
      
      (Modified Eyring Plot).
    • Linearity Check: If the line is non-linear, you have a change in mechanism (e.g., catalyst aggregation or solubility crash). If it is linear but flat, you are near

      
      .
      

Q: My reaction is highly selective at -78°C but takes 4 days. Can I heat it up?

A: Only if you suppress the Racemic Background Reaction .

  • Risk: The non-catalyzed (racemic) background reaction usually has a higher activation energy (

    
    ) than the catalyzed pathway. Increasing T accelerates the high-
    
    
    
    (racemic) pathway faster than the low-
    
    
    (catalyzed) pathway.
  • Self-Validating Step: Run a "Blank" reaction (no catalyst) at the elevated temperature. If you see >5% conversion within your reaction timeframe, you cannot raise the temperature without eroding ee.

Visualization: Differential Activation Energy

EnergyProfile cluster_TS Transition States Start Reactants TS_Major TS (Major) Lower G‡ Start->TS_Major  k_major TS_Minor TS (Minor) Higher G‡ Start->TS_Minor  k_minor Product_Major Major Enantiomer TS_Major->Product_Major Product_Minor Minor Enantiomer TS_Minor->Product_Minor

Caption: The kinetic competition. Lowering temperature magnifies the rate difference between k_major and k_minor, provided the mechanism remains constant.

Module 3: Advanced Optimization Protocols

SOP: Rapid Solvent-Temperature Matrix Screening

Do not change one variable at a time. Use a matrix approach to identify local maxima.

Materials:

  • 4 HPLC Vials with inserts.

  • Cryo-block or temperature-controlled shaker.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of Substrate (0.1 M) and Catalyst (0.01 M).

  • The Matrix Setup:

    • Vial A: Toluene (Non-polar,

      
      -stacking) at 0°C.
      
    • Vial B: Toluene at -40°C.

    • Vial C: MTBE (Weakly coordinating ether) at 0°C.

    • Vial D: MTBE at -40°C.

    • (Note: Avoid DCM for initial screens if T < -20°C is expected due to crystallization risks).

  • Execution: Add solvent first, then catalyst, equilibrate T for 10 mins, then add substrate.

  • Data Interpretation Table:

ObservationDiagnosisAction
High ee in A & B, Low in C & D Coordinating solvents kill selectivity.Screen non-polar solvents (Hexane, TFT, Mesitylene).
High ee in B & D, Low in A & C Reaction is under Enthalpic Control.Push T lower (-78°C). Check solubility.
Ee in A ≈ B ≈ C ≈ D Reaction is insensitive to conditions.Critical Failure. The catalyst is likely not binding the substrate effectively. Redesign Ligand.
Higher ee at 0°C than -40°C Inverse Temperature Effect.Check for catalyst aggregation at low T. Try higher dilution.

References

  • Jacobsen, E. N., et al. (2021). Solvent Effects in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Busacca, C. A., et al. (2011). Thermodynamic and Kinetic Parameters in Asymmetric Synthesis. Journal of the American Chemical Society.[3] [Link]

  • Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis. Advanced Synthesis & Catalysis. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Overcoming low yields in asymmetric reactions with cinchona catalysts

Ticket Subject: Overcoming Low Yields in Asymmetric Cinchona Reactions Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open Priority: High Introduction: The "Soft" Activation Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Low Yields in Asymmetric Cinchona Reactions

Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open Priority: High

Introduction: The "Soft" Activation Challenge

Welcome to the technical support hub for Cinchona organocatalysis. If you are reading this, you are likely facing a common paradox: high enantioselectivity (ee) but frustratingly low yields. [1]

Unlike metal catalysis, where reactivity is often dictated by hard ligand-metal interactions, Cinchona catalysis (whether PTC, squaramide, or thiourea) relies on weak non-covalent interactions (H-bonding, ion-pairing,


-stacking). These forces are powerful but fragile. Low yields usually indicate that these interactions are being disrupted by aggregation, competitive binding, or catalyst degradation.[1]

This guide moves beyond generic advice to troubleshoot the specific failure modes of the quinuclidine scaffold.

Module 1: Diagnostic Workflows (The "Why")

Issue Type A: Reaction Stalls After ~50% Conversion

Diagnosis: Product Inhibition or Catalyst Deactivation.[1] In organocatalysis, the product often resembles the substrate structurally. If the product binds to the catalyst (via H-bonding) more strongly than the starting material, the catalytic cycle suffocates.

Troubleshooting Protocol:

  • The "Spike" Test: Add fresh catalyst (10 mol%) to the stalled reaction.

    • Reaction restarts: The original catalyst decomposed or was poisoned.[2]

    • Reaction stays flat: Product inhibition is the cause.

  • Solution: If product inhibition is confirmed, screen H-bond disrupting co-solvents (e.g., 5-10% HFIP or alcohol) to facilitate product release, or lower the concentration to shift the equilibrium.[1]

Issue Type B: Low Conversion from Start (Slow Kinetics)

Diagnosis: Catalyst Aggregation (The "Silent Killer").[1] Cinchona alkaloids, particularly squaramides and thioureas , are prone to forming inactive dimers (T-shaped stacking) in non-polar solvents like Toluene or DCM.[1] This effectively removes the active monomer from the cycle.

Visualizing the Failure Mode:

Aggregation cluster_0 Active State cluster_1 Inactive State Monomer Active Monomer (Bifunctional H-Bonding) Dimer Inactive Dimer (Self-Association via Intermolecular H-Bonds) Monomer->Dimer High Conc. Non-polar Solvent Dimer->Monomer Dilution Polar Additives

Figure 1: The reversible equilibrium between active monomers and inactive dimers.[1] High concentration favors the inactive state.

Corrective Action:

  • Dilution Scan: If running at 0.5 M, drop to 0.1 M. Paradoxically, lowering concentration can increase reaction rate by breaking up dimers [1].

  • Solvent Switch: Move to a solvent with a slightly higher dielectric constant (e.g., Chlorobenzene instead of Toluene) to destabilize the dimer without destroying the catalyst-substrate complex.

Module 2: Phase Transfer Catalysis (PTC) Specifics

Context: You are using quaternary ammonium salts (e.g.,


-benzyl cinchonidinium bromide) for alkylations or Michael additions in biphasic media (CHCl

/aq. KOH).[1][3]
FAQ: Why is my catalyst disappearing?

Answer: You are likely triggering Hofmann Elimination .[1] Under highly basic conditions (50% KOH) and elevated temperatures, the quinuclidine nitrogen is susceptible to E2 elimination, destroying the catalyst and generating a vinyl amine and a tertiary amine.

Mechanism of Failure:

  • Base abstracts the

    
    -proton on the quinuclidine ring or the alkyl group.[1]
    
  • The C-N bond cleaves.[1]

  • Result: Irreversible loss of catalytic activity.[1]

Prevention Protocol:

  • Cool Down: PTC reactions with Cinchona salts should rarely exceed 0°C if strong bases (KOH/NaOH) are used.[1]

  • Switch Bases: Use solid bases (Cs

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) with trace water instead of aqueous hydroxide to reduce the effective basicity while maintaining phase transfer capability.
  • Use "Maruoka-style" Design: Switch to catalysts with sterically bulky groups on the nitrogen that suppress Hofmann elimination [2].[1]

Protocol: The "Vortex Limit" Check

In PTC, the reaction occurs at the interface. If your yield is low, your stirring might be the rate-limiting step.

  • Set up three parallel reactions in identical vials.

  • Stir at 300 RPM , 700 RPM , and 1200 RPM .

  • Measure conversion at 1 hour.

  • Analysis: If 1200 RPM >> 700 RPM, your system is diffusion-limited. You must engineer better mixing (baffles, high-shear stirring) or add a surfactant.[1]

Module 3: Bifunctional Catalysis (Squaramides/Thioureas)

Context: Using C9-thiourea or squaramide derivatives for organocatalysis (e.g., nitro-Michael, Henry reaction).

Troubleshooting Table: Yield vs. Selectivity Trade-offs
SymptomProbable CauseCorrective Action
High ee, <10% Yield Substrate pKa mismatch (Deprotonation too slow).Add a weak base co-catalyst (e.g., 5 mol% NaOAc or DIPEA) to assist the quinuclidine nitrogen.
Modest ee, Low Yield Catalyst poisoning by water/impurities.[1]Add 4Å Molecular Sieves (powdered). Water competes for H-bonding sites on the thiourea/squaramide [3].[1]
Racemic, High Yield Background reaction dominates.The uncatalyzed pathway is too fast. Lower temperature (-20°C to -78°C) to suppress the background rate relative to the catalyzed rate.
The "Dual Activation" Workflow

Ensure your reagents match the catalyst's bifunctional design. The thiourea/squaramide activates the electrophile (LUMO lowering), while the quinuclidine amine activates the nucleophile (HOMO raising).

DualActivation cluster_E Electrophile Activation cluster_N Nucleophile Activation Catalyst Cinchona Squaramide HBond H-Bonding (NH --- O) Catalyst->HBond Base General Base Activation (N:) Catalyst->Base Nitro Nitroolefin (Acceptor) Product Chiral Product Nitro->Product C-C Bond Formation (Stereocontrolled) HBond->Nitro Keto 1,3-Dicarbonyl (Donor) Keto->Product Base->Keto

Figure 2: The bifunctional mechanism. If either the acidic (H-bond) or basic (Amine) site is blocked by impurities (water, acids), the cycle breaks.[1]

Module 4: Standardized Protocols

Protocol A: Catalyst Integrity Check (NMR)

Before discarding a "failed" reaction, verify your catalyst hasn't degraded (especially for recycled catalysts).[1]

  • Solvent: Dissolve 5 mg of catalyst in DMSO-d6 (prevents aggregation broadening).

  • Target Signals:

    • Vinyl Group: Check multiplets at 5.0–6.0 ppm.[1] Disappearance suggests polymerization or hydrogenation.[1]

    • Quinuclidine Ring: Check the distinct peaks ~2.5–3.5 ppm. Broadening or shifting suggests salt formation or Hofmann degradation.

  • Comparison: Overlay with the spectra of the virgin catalyst.

Protocol B: The "Background Check"

Always run a blank to quantify the non-catalyzed pathway.

  • Setup: Mix substrates in solvent without catalyst.

  • Monitor: Check conversion at 24h.

  • Threshold:

    • If conversion > 5%: Your yield is being diluted by racemic product.[1] Action: Lower Temperature.

    • If conversion < 1%: Good.[1] Any yield observed in the main reaction is catalytic.

References

  • Self-association-free dimeric cinchona alkaloid organocatalysts. Source: Chemical Communications (RSC).[1][4] Insight: High concentrations favor inactive dimers; dilution or structural modification prevents this.[1] URL:[Link]

  • Cinchona-based phase-transfer catalysts for asymmetric synthesis. Source: Chemical Communications (Review).[1] Insight: Details the Hofmann elimination degradation pathway and design of stable quaternary salts. URL:[Link]

  • Mechanism and Origins of Stereoselectivity in Cinchona Thiourea- and Squaramide-Catalyzed Reactions. Source: Journal of the American Chemical Society (JACS). Insight: Computational and experimental evidence of the bifunctional activation mode and the role of aggregation. URL:[Link][1]

  • Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination. Source: Journal of the American Society for Mass Spectrometry. Insight: Provides evidence of the fragility of quaternary cinchona salts under thermal/basic stress. URL:[Link][5]

Sources

Troubleshooting

Purification of products from (9R)-6'-Methoxycinchonan-9-amine trihydrochloride reactions

Technical Support Center: Purification & Workflows for (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride Ticket ID: #CINCH-9R-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Workflows for (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Ticket ID: #CINCH-9R-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1][2]

Executive Summary & Reagent Profile

You are likely employing (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) as a chiral primary amine organocatalyst.[1][2] This reagent is the stable salt form of the active amine, typically derived from Quinidine (yielding the 9-amino-9-deoxy-epi-quinidine stereochemistry) or Quinine analogues.[1][2]

Critical Technical Distinction: The reagent is supplied as a Trihydrochloride (3HCl) salt .[3] It is catalytically inactive in this state.[2][3] It must be neutralized to the Free Base to participate in iminium or enamine activation cycles.[2][3]

PropertyTrihydrochloride Salt (Reagent)Free Base (Active Catalyst)
State Solid, stable, water-solubleOil/Amorphous solid, air-sensitive, organic-soluble
Basicity Acidic (pH < 4 in solution)Basic (Primary amine + Quinuclidine)
Solubility Water, Methanol, DMSODCM, CHCl3, Toluene, THF, EtOAc
Function Pre-catalyst (Storage form)Organocatalyst (Active form)

Core Protocol: Catalyst Activation & Reaction Setup[1][2][4]

Failure to properly neutralize the salt is the #1 cause of low yield.[3]

Q: Can I add the trihydrochloride salt directly to my reaction? A: Generally, no .[3] Unless your reaction conditions include a stoichiometric base (e.g., NaHCO3, KOH) capable of deprotonating the salt in situ, you must perform a "Free Basing" step.[2][3]

Protocol A: In-Situ Neutralization (Recommended for Efficiency)

Use this when your solvent system tolerates inorganic bases.[1][2][3]

  • Suspend the (9R)-amine 3HCl (10–20 mol%) in the reaction solvent.

  • Add 3.0–3.5 equivalents (relative to the catalyst) of a base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) .[1][3]

  • Stir for 15–30 minutes before adding the substrate and reagents.

  • Verification: The suspension should change appearance (salt dissolving or texture change) as the free amine is released.[2][3]

Protocol B: Ex-Situ Free Basing (Recommended for Sensitive Reactions)

Use this if your reaction is sensitive to water or inorganic salts.[3]

  • Dissolve the 3HCl salt in minimal water.[2][3]

  • Basify to pH > 12 using 1M NaOH or Sat. NaHCO₃ .[2][3]

  • Extract 3x with Dichloromethane (DCM) .

  • Dry the organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

  • Immediate Use: Dissolve the resulting oil (Free Base) in your reaction solvent and use immediately.

Purification of Reaction Products (Work-up Guide)

The primary challenge is separating your product from the cinchona alkaloid catalyst.[2][3] Since the catalyst is a basic amine, we utilize Acid-Base Extraction for efficient separation and catalyst recovery.[1][2][3]

Workflow Diagram: Separation Logic

PurificationWorkflow Start Reaction Mixture (Product + Catalyst + Impurities) Dilution Dilute with Organic Solvent (EtOAc or DCM) Start->Dilution AcidWash Wash with 1N HCl or 10% Citric Acid Dilution->AcidWash OrgPhase Organic Phase (Contains Product) AcidWash->OrgPhase Separation AqPhase Aqueous Phase (Contains Protonated Catalyst) AcidWash->AqPhase Separation DryConc Dry (Na2SO4) & Concentrate OrgPhase->DryConc Basify Basify to pH 12 (NaOH) AqPhase->Basify FinalProduct Crude Product (Ready for Column) DryConc->FinalProduct ExtractCat Extract with DCM Basify->ExtractCat RecoveredCat Recovered Catalyst (Recycle) ExtractCat->RecoveredCat

Figure 1: Acid-Base extraction workflow for separating neutral/acidic products from the basic cinchona catalyst.[1][2]

Step-by-Step Work-up Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .[2][3]

  • Acidic Wash (Catalyst Removal):

    • Wash the organic layer 2x with 1N HCl (or 10% Citric Acid if your product is acid-sensitive).[1][2][3]

    • Mechanism:[1][2][3] The basic quinuclidine nitrogen (pKa ~11) and primary amine are protonated, becoming water-soluble.[1][2][3]

    • Save the Aqueous Layer if you wish to recover the expensive catalyst.[3]

  • Neutral Wash: Wash the organic layer 1x with Brine.[2][3]

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Evaporate solvent to obtain the crude product.

  • Final Purification: Proceed to flash column chromatography.

Troubleshooting & FAQs

Issue: Catalyst Co-elution (Product Contamination)

Q: I see a streak or a spot corresponding to the catalyst in my purified product. How do I remove it? A: Cinchona amines streak on silica due to their high polarity and basicity.[3]

  • Solution 1 (Pre-Column): Ensure the Acidic Wash (Step 2 above) was thorough.[1][3] Check the pH of the aqueous wash; it must be acidic.[2][3]

  • Solution 2 (Column Modifier): If you must separate by column, add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent.[1][3] This deactivates the silica acidic sites, sharpening the amine peak and altering its Rf relative to your product.[2][3]

Issue: Low Enantiomeric Excess (ee)

Q: My product yield is good, but the ee is lower than reported in literature (e.g., 50% vs 95%). A: This is often a "Free Basing" or "Salt" issue.

  • Cause 1: Incomplete Neutralization. If the primary amine is protonated (ammonium), it cannot form the iminium/enamine intermediate.[3]

  • Cause 2: Counter-ion Interference. Chloride ions (from the 3HCl) can sometimes interfere with hydrogen-bonding transition states.[1][2][3]

    • Fix: Switch to Ex-Situ Free Basing (Protocol B) to completely remove the chloride salts before the reaction.[3]

  • Cause 3: Water Content. These reactions are often water-sensitive.[1][2][3] Ensure solvents are anhydrous unless the protocol specifies otherwise.

Issue: Emulsions during Extraction

Q: When washing with HCl, I get a terrible emulsion. A: Cinchona alkaloids are amphiphilic (hydrophobic aromatic rings + hydrophilic amines).[3]

  • Fix: Add a small amount of Methanol or Isopropanol to the mixture to break surface tension.[3] Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion.[2][3]

Catalyst Recovery (Sustainability)

Do not discard the aqueous acidic washes![1]

  • Combine all acidic aqueous extracts from the work-up.[1][2][3]

  • Cool the solution to 0°C.

  • Slowly add 10% NaOH or NH₄OH until pH > 12.[2][3] The catalyst will precipitate as a white/off-white solid or oil.[1][2][3]

  • Extract 3x with DCM .

  • Dry (Na₂SO₄) and concentrate.[2][3]

  • Storage: Store the recovered free base under Argon at -20°C, or re-acidify with HCl in ether to regenerate the stable 3HCl salt for long-term storage.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich Product Sheet: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride.[1][2]

  • Organocatalysis Mechanisms & Recovery

    • List, B. et al.[2][3][4] "The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation..." J. Am. Chem. Soc. 2008.[2][3] (Demonstrates primary amine catalysis and extraction logic).

    • [1][2]

  • General Cinchona Alkaloid Purification

    • Song, C. E.[2][3] (Ed.).[2][3] "Cinchona Alkaloids in Synthesis and Catalysis." Wiley-VCH, 2009.[1][2][3] (Comprehensive guide on handling and recovering these catalysts).

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the SDS for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride before handling.

Sources

Optimization

Technical Support Center: Regeneration of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the recovery and regeneration of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the recovery and regeneration of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxyepiquinine trihydrochloride). As a privileged primary amine organocatalyst, it is heavily utilized in asymmetric iminium and enamine catalysis, including Michael additions and aldol reactions. Proper lifecycle management of this catalyst is critical for maintaining high enantiomeric excess (ee) and process economy.

Section 1: Core Principles & Workflow

Q: How does the protonation state of the catalyst dictate its recovery strategy?

A: The resting state of the catalyst is a trihydrochloride salt, which is highly water-soluble and catalytically inactive. During a reaction, a base (e.g., triethylamine) is added to neutralize the salt, generating the active free base that dissolves in organic solvents like THF or 2-MeTHF, as noted in studies on [1].

Causality: The molecule possesses three basic nitrogen centers: the quinuclidine nitrogen, the quinoline nitrogen, and the primary amine. Because its partition coefficient is strictly pH-dependent, acidifying the post-reaction mixture to pH < 2 protonates all three centers. This converts the lipophilic free base back into a highly polar trihydrochloride salt, forcing it exclusively into the aqueous layer while leaving the organic products behind.

G RM Reaction Mixture (Free Base Catalyst + Products) Acid Add 1M HCl (pH < 2) Protonation Step RM->Acid Sep Liquid-Liquid Extraction (Phase Separation) Acid->Sep Org Organic Phase (Reaction Products) Sep->Org Extract Aq Aqueous Phase (Protonated Catalyst 3HCl) Sep->Aq Extract Conc Concentration & Ether Wash Aq->Conc Precip Cold Acetone Precipitation Conc->Precip Regen Regenerated Catalyst (Trihydrochloride Salt) Precip->Regen

Workflow for the pH-driven biphasic recovery of the trihydrochloride catalyst.

Section 2: Step-by-Step Regeneration Protocol

Q: What is the standard, self-validating protocol for regenerating the trihydrochloride salt from a post-reaction mixture?

A: To ensure high recovery yields and maintain catalytic integrity, follow this validated biphasic extraction methodology.

Step 1: Solvent Evaporation & Quenching Evaporate the primary reaction solvent (e.g., THF) under reduced pressure. Redissolve the crude residue in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (10 mL per mmol of substrate). Add 1.0 M HCl dropwise while stirring vigorously.

  • Validation Check 1: Test the aqueous phase with pH paper. It must be strictly between pH 1 and 2. If it is higher, the catalyst will not fully partition into the aqueous phase.

Step 2: Phase Separation Transfer the mixture to a separatory funnel. Collect the lower/upper aqueous layer (depending on the organic solvent used). Wash the organic layer with an additional 5 mL of 0.1 M HCl to ensure complete extraction. Combine the aqueous layers.

Step 3: Organic Wash Wash the combined aqueous layers with 10 mL of diethyl ether.

  • Causality: This step removes non-polar organic impurities and unreacted acidic additives (like benzoic acid) that could interfere with the hydrogen-bonding network in subsequent catalytic cycles.

Step 4: Concentration Transfer the aqueous layer to a round-bottom flask and remove water via rotary evaporation at 40–45°C until a thick syrup is obtained.

  • Validation Check 2: Do not exceed 50°C. Prolonged heating in strong acid can lead to the cleavage of the quinoline methoxy group, permanently deactivating the catalyst.

Step 5: Precipitation & Drying Add 15 mL of ice-cold acetone to the syrup and triturate vigorously. The (9R)-6'-Methoxycinchonan-9-amine trihydrochloride will precipitate as a white/off-white powder. Filter under vacuum, wash with 5 mL of cold acetone, and dry in a vacuum desiccator over P₂O₅ for 12 hours.

  • Validation Check 3: Run a ¹H NMR in D₂O. The presence of sharp alkaloid peaks (e.g., the methoxy singlet at ~3.9 ppm) and the absence of organic product peaks confirm successful regeneration.

Section 3: Troubleshooting Specific Issues

Q: Why is my recovered catalyst yielding lower enantiomeric excess (ee) in subsequent cycles?

A: A drop in stereoselectivity usually stems from two issues:

  • Incomplete removal of acidic co-catalysts: Many reactions utilize additives like trifluoroacetic acid (TFA). If these are not fully washed out during the ether wash (Step 3), they alter the local pH in the next cycle, disrupting the precise transition state required for facial selectivity.

  • Stable off-cycle intermediates: In low-water conditions, the primary amine can form irreversible aminals or stable imines with the substrate, as detailed in mechanistic studies on [2]. This effectively modifies the steric bulk of the catalyst.

  • Solution: If stable imines have formed, stir the acidic aqueous extract for an additional 2 hours at room temperature before concentration. The low pH promotes the hydrolysis of the imine back to the primary amine and the carbonyl substrate.

Cycle Cat Active Catalyst (Free Base) Iminium Iminium/Enamine Intermediate Cat->Iminium + Substrate (Condensation) Sub Carbonyl Substrate Sub->Iminium Iminium->Cat Regeneration Prod Chiral Product Iminium->Prod Hydrolysis (H2O) Deact Irreversible Aminal (Deactivated Catalyst) Iminium->Deact Side Reaction (Low H2O)

Primary amine catalytic cycle and potential deactivation pathway via stable aminal formation.

Q: I am losing catalyst mass during the liquid-liquid extraction phase. How can I improve recovery?

A: Mass loss is typically caused by incomplete protonation or the use of water-miscible organic solvents (like THF or dioxane) that increase the solubility of the protonated salt in the organic phase. Ensure you evaporate the primary reaction solvent before adding the extraction solvents. If emulsions form, filter the biphasic mixture through a pad of Celite before separation to break the emulsion.

Section 4: Performance & Lifecycle Data

Q: How many times can I realistically recycle the catalyst before performance degrades?

A: When following the strict pH-regulated biphasic recovery protocol, the catalyst can typically be recycled up to 5 times with negligible loss in enantioselectivity, as supported by literature on [3]. A slight drop in chemical yield may occur purely due to mechanical transfer losses during extraction and filtration.

Table 1: Typical Performance of Regenerated (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride (Aldol Reaction)

Recycle RunCatalyst Recovery Yield (%)Reaction Yield (%)Enantiomeric Excess (ee %)
Cycle 1 (Fresh)N/A94.098.5
Cycle 292.591.298.2
Cycle 389.088.597.8
Cycle 485.286.097.5
Cycle 581.082.495.0

Data summarized based on standard recycling parameters for cinchona alkaloid primary amines in aqueous-organic biphasic systems.

Section 5: Advanced FAQs

Q: Can I use solid-supported versions to avoid liquid-liquid extraction entirely?

A: Yes. For large-scale or continuous-flow applications, immobilizing the catalyst is highly recommended. Recent applications of [4] demonstrate that supporting 9-amino-9-deoxyepiquinine on zirconium phosphonate or polystyrene backbones allows for recovery via simple filtration. However, the steric confinement of the support can sometimes alter the transition state, requiring re-optimization of the reaction temperature.

Q: How should I store the regenerated trihydrochloride salt?

A: The trihydrochloride salt is highly hygroscopic. Store it in a tightly sealed amber vial within a desiccator at room temperature, ideally under an argon or nitrogen atmosphere. If the powder becomes sticky or clumpy over time, it has absorbed atmospheric moisture; simply re-precipitate it from cold acetone and dry it under a vacuum before use.

References

  • Application of Biobased Solvents in Asymmetric Catalysis Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Iminium Catalysis Source: Chemical Reviews, ACS Publications URL:[Link]

  • Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins Source: Organic Letters, ACS Publications URL:[Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source: Reports in Organic Chemistry, Dovepress URL:[Link]

Troubleshooting

Substrate scope limitations of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Welcome to the technical support and troubleshooting portal for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxyepiquinine trihydrochloride). As a privileged chiral primary amine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxyepiquinine trihydrochloride). As a privileged chiral primary amine derived from cinchona alkaloids, this catalyst is a powerhouse for asymmetric aminocatalysis (iminium and enamine activation). However, its rigid quinuclidine core and primary amine functionality impose specific substrate scope limitations.

This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and bypass structural limitations during complex asymmetric transformations.

Diagnostic Dashboard: Substrate Scope Limitations & Quantitative Impact

Before troubleshooting, consult this data matrix to determine if your substrate falls into a known limitation class.

Substrate ClassReaction TypeStructural LimitationQuantitative ImpactRoot Cause
Aliphatic Nitroalkenes Vinylogous Michael AdditionLack of extended

-conjugation
0% Yield (Reaction fails)Inability to stabilize the dienamine transition state via

stacking[1].

-Naphthyl Enones
Michael AdditionBulky aromatic rings at the

-position
Yield drops from >95% to ~68%Steric clash with the quinuclidine core during iminium formation[2].
Ortho-substituted Enones Michael AdditionSteric bulk near the reactive centerYield drops to ~87%Hindered coplanarity of the iminium ion, reducing electrophilicity[2].
Cyclic Enones (5-sub) AziridinationSubstitution at the 5-positionLow conversion (<50%)Restricted trajectory for nucleophilic attack on the cyclic iminium intermediate[3].
Bulky Azodicarboxylates

-Amination
High steric bulk (e.g., DBAD)Poor ee and lower yieldPrimary amine transition states are highly sensitive to electrophile sterics compared to secondary amines[4].
Troubleshooting Decision Tree

Use the following logical workflow to diagnose issues related to low yields or poor enantiomeric excess (ee) when utilizing this catalyst.

Workflow Start Issue: Low Yield / Poor ee CheckSub Is substrate an aliphatic nitroalkene or 5-substituted cyclic enone? Start->CheckSub Limit Scope Limitation: Switch to secondary amine CheckSub->Limit Yes CheckAcid Check Acid Co-catalyst: Using weak acid (e.g., AcOH)? CheckSub->CheckAcid No FixAcid Action: Use aromatic acid (e.g., Salicylic) CheckAcid->FixAcid Yes CheckSteric Check Sterics: Ortho-aryl or bulky β-substituents? CheckAcid->CheckSteric No FixSteric Action: Increase temp/time or redesign CheckSteric->FixSteric Yes

Troubleshooting workflow for substrate and co-catalyst limitations.

Knowledge Base: FAQs on Substrate Limitations

Q1: Why does my Michael addition yield drop significantly when using


-naphthyl or ortho-substituted enones? 
A:  This is a classic steric limitation. The primary amine catalyst must condense with the enone to form a planar covalent iminium ion. Bulky aromatic rings at the 

-position (like naphthyl groups) or ortho-substituents create severe steric clashes with the rigid, bulky quinuclidine core of the cinchona alkaloid[2]. This steric hindrance prevents the iminium ion from achieving the necessary coplanarity for optimal activation, reducing the electrophilicity of the

-carbon and dropping yields[2]. Solution: Increase reaction time, elevate the temperature slightly, or switch to a less sterically demanding secondary amine catalyst.

Q2: I am attempting a vinylogous Michael addition with an aliphatic nitroalkene, but the reaction fails completely. Why? A: (9R)-6'-Methoxycinchonan-9-amine operates via dienamine catalysis for vinylogous additions. While aromatic nitroalkenes succeed (yielding 95-98% ee), aliphatic nitroalkenes fail to react[1]. The causality lies in transition state stabilization: aromatic nitroalkenes provide an extended


-system that stabilizes the electron-rich dienamine intermediate via 

stacking and favorable non-covalent interactions with the catalyst's quinoline ring[1]. Aliphatic substrates lack this

-system, raising the activation energy beyond feasible limits under standard conditions.

Q3: My enantiomeric excess (ee) is poor during the


-amination of cyclic ketones. Is the catalyst degrading? 
A:  Not necessarily. The catalyst is highly sensitive to the steric bulk of the electrophilic nitrogen source. In 

-aminations using azodicarboxylates, the primary amine transition state experiences different steric demands than secondary amines (like proline)[4]. For example, using the bulky DBAD (di-tert-butyl azodicarboxylate) often results in lower ee compared to the less hindered DEAD (diethyl azodicarboxylate)[4]. Solution: Optimize the electrophile by reducing its steric bulk to allow tighter hydrogen-bonding coordination in the transition state.

Q4: Does the choice of acid co-catalyst really matter if I am already using the trihydrochloride salt? A: Yes, it is the most critical variable. The trihydrochloride salt is catalytically inactive because the primary amine is protonated and cannot condense with the carbonyl. You must first neutralize the salt. Once the free amine forms the iminium ion, you must introduce a specific achiral acid co-catalyst (like benzoic or salicylic acid)[5]. The anion of this acid interacts with the iminium ion to build a well-structured, supramolecular ion-pair assembly[6]. This anion physically shields one face of the iminium intermediate, dictating the


-facial discrimination (stereocontrol) during nucleophilic attack[5].
Mechanistic Pathway: The Stereocontrolling Event

To understand why sterics and acid co-catalysts dictate your success, review the causality of the supramolecular assembly below.

Mechanism Enone α,β-Unsaturated Ketone (Sterically Hindered) Iminium Covalent Iminium Ion Intermediate Enone->Iminium Condensation Cat Primary Amine Catalyst (Neutralized) Cat->Iminium Assembly Supramolecular Ion-Pair Assembly (Stereocontrolling Event) Iminium->Assembly Acid Achiral Acid Co-catalyst (e.g., Benzoic Acid) Acid->Assembly Anion π-facial shielding Prod Enantioenriched Product (High ee) Assembly->Prod Nucleophilic Attack

Supramolecular ion-pair assembly mechanism dictating stereocontrol.

Experimental Protocol: In Situ Catalyst Activation & Validation

Purpose: To validate the optical purity and catalytic competence of your (9R)-6'-Methoxycinchonan-9-amine trihydrochloride batch via the asymmetric Friedel-Crafts alkylation of indoles[5]. Self-Validating Principle: This protocol validates the mechanistic hypothesis of the catalyst. Because the trihydrochloride salt is inactive, the sequential addition of a base (to liberate the free amine) followed by a specific acid co-catalyst (to form the stereocontrolling ion pair) proves that the supramolecular assembly is responsible for the reaction's success. If the base is omitted, the reaction will fail.

Step-by-Step Methodology:

  • Desalting (Free-Basing): In a dry 5 mL reaction vial, suspend

    
     (
    
    
    
    ) of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in
    
    
    of anhydrous toluene.
  • Neutralization: Add

    
     (
    
    
    
    ) of anhydrous
    
    
    or triethylamine. Stir vigorously at room temperature for 30 minutes. Causality: This completely neutralizes the three HCl equivalents, liberating the active primary amine required for condensation.
  • Co-Catalyst Assembly: Add

    
     (
    
    
    
    ) of the achiral acid co-catalyst (e.g., benzoic acid or salicylic acid). Stir for 15 minutes. Causality: This allows the formation of the supramolecular hydrogen-bonded network[5].
  • Substrate Introduction: Add

    
     of an unhindered benchmark enone (e.g., benzylideneacetone). Wait 10 minutes to allow covalent iminium ion formation.
    
  • Nucleophilic Attack: Add

    
     of indole. Seal the vial and stir at room temperature.
    
  • Reaction Monitoring: Monitor via TLC. Unhindered substrates should reach >95% conversion within 24 hours.

  • Validation: Isolate the product via flash chromatography. Chiral HPLC should confirm an enantiomeric excess (ee) of >90%. If ee is low, verify the pKa of the acid co-catalyst, as mismatched acidity disrupts the

    
    -facial discrimination[6].
    
References
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • A mechanistic rationale for the 9-amino(9-deoxy)
  • Source: Molecules (via PMC/NIH)
  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds Source: PMC/NIH URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Optimization

Troubleshooting guide for asymmetric organocatalysis using primary amines

Introduction: The Primary Amine Advantage Welcome to the technical support center. You are likely here because standard secondary amine catalysts (e.g., proline, imidazolidinones) have failed to deliver the necessary rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Primary Amine Advantage

Welcome to the technical support center. You are likely here because standard secondary amine catalysts (e.g., proline, imidazolidinones) have failed to deliver the necessary reactivity or stereocontrol for your specific substrate class.

Primary amine organocatalysts (e.g., Cinchona-derived amines, chiral diamines, amino acids) occupy a unique niche. Unlike secondary amines, they are less sterically hindered, allowing them to activate


-disubstituted aldehydes  and ketones  that are otherwise inert. However, this reduced steric bulk comes with a penalty: a higher susceptibility to forming stable, off-cycle Schiff base intermediates that can stall your catalytic turnover.

This guide treats your reaction as a system of competing equilibria. We will diagnose failures by analyzing the kinetics of enamine/iminium formation, hydrolysis, and parasitic deactivation pathways.

The "Engine": Mechanics of Activation

To troubleshoot, you must visualize the catalytic cycle. Primary amines operate via a Reversible Covalent Activation mode.

  • HOMO Activation (Enamine): For functionalizing aldehydes/ketones with electrophiles (Aldol, Mannich, Michael,

    
    -functionalization).
    
  • LUMO Activation (Iminium): For attacking

    
    -unsaturated systems with nucleophiles (Conjugate additions).
    
Visualization: The Dual Activation Cycle & The "Schiff Base Trap"

The following diagram maps the flow of the catalyst. Note the Red Nodes indicating critical failure points where the catalyst gets "stuck."

PrimaryAmineCycle Cat Free Primary Amine (Catalyst) Imine Imine / Iminium Ion (Active Species) Cat->Imine + Substrate - H2O (Acid Cat.) Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Imine Enamine Enamine Intermediate (Nucleophile) Imine->Enamine Tautomerization Trap STABLE SCHIFF BASE TRAP (Parasitic Off-Cycle) Imine->Trap Irreversible Stabilization ProductImine Product Imine (Pre-Hydrolysis) Enamine->ProductImine + Electrophile ProductImine->Cat + H2O Hydrolysis (Rate Limiting) ProductImine->Trap Product Inhibition

Figure 1: The catalytic cycle showing the delicate balance between active enamine formation and the parasitic "Schiff Base Trap" which causes catalyst deactivation.

Module 1: Reactivity & Conversion Issues

Symptom: The reaction starts but stalls at 20-50% conversion, or never starts at all.

Q1: Why is my reaction stalling despite using 20 mol% catalyst?

Diagnosis: You are likely experiencing Product Inhibition or Schiff Base Trapping . Unlike secondary amines, primary amines form imines that are thermodynamically more stable. If the imine formed with your product is too stable, it will not hydrolyze, effectively sequestering your catalyst.

Protocol:

  • Check the Acid Co-catalyst: Primary amines require an acid additive (cocatalyst) to facilitate both imine formation and, crucially, the hydrolysis step to release the product.

    • Standard: Benzoic acid (20-40 mol%).

    • Optimization: If stalling occurs, switch to a stronger acid like 2-nitrobenzoic acid or TFA (careful with background reactions). The acid protonates the imine nitrogen, making it more susceptible to hydrolysis.[1]

  • Water Management: While water is a byproduct, the hydrolysis step requires water. In strictly anhydrous conditions (molecular sieves), the cycle breaks at the Product Imine -> Free Catalyst step.

    • Action: Add a controlled amount of water (1-2 equivalents) or remove molecular sieves if the reaction stalls late.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

Diagnosis: This is likely the Catalyst-Substrate Resting State (the stable imine). Validation: Run a small scale NMR of the reaction mixture. A distinct signal around 8.0-8.5 ppm often indicates a stable aldimine. Fix:

  • Increase Temperature: Higher temperature favors the entropy-driven hydrolysis step.

  • Steric Modulation: If using a simple primary amine, switch to a catalyst with bulky substituents near the amine (e.g., tert-leucine derived) to destabilize the resting imine ground state.

Module 2: Stereoselectivity (ee/dr) Optimization

Symptom: Good yield, but enantiomeric excess (ee) is <80%.

Q3: My ee is low. Should I just lower the temperature?

Diagnosis: Not necessarily. In primary amine catalysis, conformation is key . Primary amines often rely on Hydrogen Bonding (H-bond) networks (e.g., in bifunctional thioureas or squaramides) to organize the transition state.

Troubleshooting Matrix:

FactorMechanism of FailureOptimization Protocol
Solvent Dielectric Polar solvents disrupt the delicate H-bond network between catalyst and substrate.Switch to non-polar solvents: Toluene, MTBE, or CHCl3 . Avoid DMSO/DMF.
Concentration High concentration leads to intermolecular aggregation of the catalyst.Dilute the reaction (0.1 M to 0.05 M).
Background Reaction The uncatalyzed reaction (racemic) is competing with the catalyzed one.Run a blank: Mix substrates without catalyst. If reaction occurs, lower T or change activation group.
Acid Additive The counter-anion of the acid cocatalyst is interfering with the chiral pocket.Screen acids: TFA (small, non-coordinating) vs. Boc-L-Phe (chiral, bulky).
Q4: I am getting poor diastereoselectivity (dr) in an Aldol reaction.

Diagnosis: The anti vs. syn selectivity is determined by the geometry of the enamine (


 vs. 

). Insight: Primary amines typically form

-enamines due to steric repulsion between the catalyst backbone and the substrate alkyl chain, favoring anti-aldol products. Fix:
  • Water Effect: In some cases, "on-water" conditions or aqueous emulsions can invert diastereoselectivity by stabilizing a specific charged transition state at the interface.

  • Catalyst Structure: Switch from a flexible amino acid (e.g., Alanine) to a rigid scaffold (e.g., Cinchona-alkaloid derived primary amines ). The rigid backbone enforces a stricter facial discrimination.

Module 3: Catalyst Deactivation & Stability

Symptom: The catalyst cannot be recycled, or the reaction turns black.

Q5: Can I recycle the catalyst?

Reality Check: Primary amines are nucleophilic and prone to oxidation and self-aldolization.

  • Oxidation: Primary amines oxidize to nitro/nitroso compounds in air. Always run under Argon/Nitrogen.

  • Self-Aldolization: If your substrate is an enolizable aldehyde, the catalyst can react with itself or the substrate in non-reversible ways (e.g., formation of pyridines). Solution: Use salt forms of the catalyst (e.g., the TFA salt) for storage. They are indefinitely stable. Generate the free base in situ with a base like NMM (N-methylmorpholine) only when initiating the reaction.

Decision Tree: Troubleshooting Low Yield

Use this flowchart to systematically diagnose yield issues.

Troubleshooting Start Problem: Low Yield / Stalled Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SMConsumed Yes, SM consumed CheckSM->SMConsumed SMNotConsumed No, SM remains CheckSM->SMNotConsumed CheckSide Check for Side Products (TLC/NMR) SMConsumed->CheckSide Parasitic Diagnosis: Parasitic Reaction (Cannizzaro, Polymerization) CheckSide->Parasitic Messy TLC Trap Diagnosis: Stable Schiff Base Trap (Catalyst is sequestered) CheckSide->Trap Clean TLC New Spot Sol_Acid Action: Add/Increase Acid Cocatalyst (Promote Hydrolysis) Trap->Sol_Acid Sol_Water Action: Add 2-5 eq. Water (Break Product Imine) Trap->Sol_Water CheckImine Is the Intermediate Imine forming? (Color change/NMR) SMNotConsumed->CheckImine NoImine No Imine Formation CheckImine->NoImine No ImineStuck Imine forms but doesn't react CheckImine->ImineStuck Yes Sol_Conc Action: Increase Concentration (Kinetics) NoImine->Sol_Conc ImineStuck->Sol_Acid

Figure 2: Diagnostic workflow for isolating the kinetic bottleneck in primary amine catalysis.

References

  • Melchiorre, P. (2012). "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • Xu, L. W., & Luo, J. (2012). "Primary Amine-Catalyzed Asymmetric Organocatalytic Reactions." Asian Journal of Organic Chemistry. Link

  • List, B. (2006). "The Proline-Catalyzed Direct Asymmetric Aldol Reaction." Tetrahedron. Link

  • Muraoka, T., et al. (2021). "Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation." Journal of the American Chemical Society.[2] Link

  • Chen, Y., et al. (2009). "Bifunctional Primary Amine-Thioureas in Asymmetric Organocatalysis." Organic & Biomolecular Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride vs. Alternative Organocatalysts

As a Senior Application Scientist in asymmetric organocatalysis, I frequently consult on the optimization of stereoselective C-C bond-forming reactions. For years, secondary amines dominated the landscape of enamine and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in asymmetric organocatalysis, I frequently consult on the optimization of stereoselective C-C bond-forming reactions. For years, secondary amines dominated the landscape of enamine and iminium activation. However, when dealing with sterically hindered substrates—such as α,β-unsaturated ketones or α-branched aldehydes—traditional secondary amines often fail.

Enter (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly referred to in the literature as 9-epi-aminoquinidine trihydrochloride). This privileged primary amine cinchona alkaloid derivative has fundamentally shifted our approach to difficult substrates, offering a highly efficient LUMO-lowering activation mode coupled with a chiral Brønsted base microenvironment[1].

This guide objectively compares the performance of this primary amine catalyst against conventional alternatives and provides a self-validating experimental protocol for its application in the laboratory.

Mechanistic Rationale: Why Primary Amines Succeed

To understand the superiority of (9R)-6'-Methoxycinchonan-9-amine, we must examine the causality of catalytic failure in secondary amines.

Secondary amine catalysts (e.g., L-Proline or MacMillan’s imidazolidinones) rely on the reversible formation of an iminium ion [2]. When the substrate is an unhindered aldehyde, this process is rapid. However, with α,β-unsaturated ketones, the resulting secondary iminium ion suffers from severe A^(1,3) allylic strain and steric clash, leading to sluggish reaction rates and poor conversions[1].

(9R)-6'-Methoxycinchonan-9-amine bypasses this limitation via two synergistic mechanisms:

  • Steric Relief: As a primary amine, it condenses with hindered ketones to form a much less sterically congested iminium ion, significantly accelerating the reaction kinetics [3].

  • Bifunctional Activation: The quinuclidine tertiary nitrogen acts as an internal Brønsted base. It deprotonates the incoming pronucleophile (e.g., a nitroalkane) and anchors it via hydrogen bonding, directing the attack exclusively to one enantiotopic face of the iminium intermediate[4].

G Cat Primary Amine Catalyst (9-epi-aminoquinidine) Iminium Iminium Ion Intermediate (LUMO Lowered) Cat->Iminium Condensation (Acid Additive) Enone α,β-Unsaturated Ketone Enone->Iminium Nuc Nucleophile (e.g., Nitroalkane) Transition Bifunctional Transition State (H-bond Directed Attack) Nuc->Transition Deprotonation by Quinuclidine Base Iminium->Transition Product Enantioenriched Michael Adduct Transition->Product Stereoselective C-C Bond Formation

Fig 1. Bifunctional iminium-base activation model for primary amine cinchona catalysts.

Comparative Performance Data

The table below synthesizes quantitative data from benchmark asymmetric Michael additions, highlighting the performance of (9R)-6'-Methoxycinchonan-9-amine against standard alternatives[5],[2].

Catalyst SystemSubstrate PreferencePrimary Activation ModeTypical Yield / ee (%) for EnonesOperational Limitations
(9R)-6'-Methoxycinchonan-9-amine Sterically hindered enones, cyclic ketonesPrimary Iminium + Brønsted Base85–99% / 92–99% Requires an acid co-catalyst (e.g., TFA)
L-Proline Unhindered aldehydes, simple cyclic ketonesSecondary Enamine / Iminium< 30% / < 20% (often fails)High catalyst loading required (20-30 mol%)
MacMillan Imidazolidinone α,β-Unsaturated aldehydes (enals)Secondary Iminium50–70% / 80–90%Sluggish kinetics with ketone electrophiles
Unmodified Quinine Highly acidic pronucleophilesBrønsted Base (No covalent activation)30–50% / 20–40%Lacks LUMO-lowering iminium formation

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Asymmetric Conjugate Addition of Nitroalkanes to Enones is designed as a self-validating system [6].

Note on the Trihydrochloride Salt: The trihydrochloride form of (9R)-6'-Methoxycinchonan-9-amine provides excellent shelf stability by preventing oxidative degradation of the amine[7]. However, it is catalytically inactive out of the bottle. The protocol below includes a critical neutralization step to liberate the active free amine.

Step-by-Step Methodology
  • Catalyst Liberation (Neutralization):

    • Action: In a dry Schlenk flask, suspend (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (0.05 mmol, 10 mol%) in anhydrous THF (2.0 mL). Add exactly 0.15 mmol (30 mol%, 3 equivalents) of triethylamine (Et₃N).

    • Causality: The 3 equivalents of base neutralize the three HCl molecules, liberating the primary amine and the quinuclidine nitrogen required for bifunctional catalysis.

  • Co-Catalyst Addition:

    • Action: Add 0.05 mmol (10 mol%) of Trifluoroacetic Acid (TFA) or Benzoic Acid.

    • Causality: While the primary amine is a free base, iminium formation requires mildly acidic conditions to protonate the hemiaminal intermediate and facilitate water elimination.

  • Substrate Activation:

    • Action: Add the α,β-unsaturated ketone (0.5 mmol) to the mixture and stir at room temperature for 15 minutes.

    • Validation Check: A distinct color shift (typically to a deeper yellow/orange) indicates successful iminium ion formation. If the solution remains colorless, the pH may be too basic; verify the stoichiometry of the neutralization step.

  • Nucleophile Addition:

    • Action: Cool the reaction to 0 °C. Add the nitroalkane (1.0 mmol, 2 equiv) dropwise.

    • Causality: Cooling minimizes the background (uncatalyzed) racemic Michael addition, ensuring the reaction proceeds exclusively through the chiral bifunctional transition state.

  • Monitoring & Workup:

    • Action: Stir for 24–48 hours, monitoring via TLC. Once conversion is >95%, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

G Step1 Step 1: Catalyst Liberation Suspend Trihydrochloride Salt in THF Add 3 eq. Et3N to neutralize HCl Step2 Step 2: Co-Catalyst Addition Add 1 eq. Acid (TFA/Benzoic Acid) to tune pH for Iminium formation Step1->Step2 Step3 Step 3: Substrate Activation Add Enone and Stir (15 min) Check for Yellow/Orange Color Shift Step2->Step3 Step4 Step 4: Nucleophile Addition Cool to 0 °C and add Nitroalkane (Minimizes racemic background reaction) Step3->Step4 Step5 Step 5: Quench & Workup Aqueous NH4Cl Quench, Extraction, and Flash Chromatography Step4->Step5

Fig 2. Standardized workflow for primary amine-catalyzed asymmetric Michael addition.

Conclusion

For researchers tackling sterically demanding asymmetric transformations, (9R)-6'-Methoxycinchonan-9-amine trihydrochloride offers an unparalleled combination of primary iminium activation and precise Brønsted base direction. By properly managing the liberation of the trihydrochloride salt and carefully tuning the acid co-catalyst, laboratories can achieve exceptional yields and enantioselectivities that secondary amine catalysts simply cannot match.

References

  • Mukherjee, S., Yang, J. W., Hoffmann, S., List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, ACS Publications.[Link]

  • Jiang, L., Chen, Y. C. "Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines." Catalysis Science & Technology, RSC Publishing.[Link]

  • Dong, L. T., Lu, R. J., Du, Q. S., et al. "Highly enantioselective conjugate addition of 1-bromonitroalkanes to alpha, beta-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine." Tetrahedron, Elsevier.[Link]

Sources

Comparative

Comparison of primary vs. secondary amine catalysts in asymmetric synthesis

The advent of aminocatalysis fundamentally reshaped asymmetric synthesis, offering metal-free, highly stereoselective pathways for the functionalization of carbonyl compounds. For years, secondary amines (e.g., proline d...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of aminocatalysis fundamentally reshaped asymmetric synthesis, offering metal-free, highly stereoselective pathways for the functionalization of carbonyl compounds. For years, secondary amines (e.g., proline derivatives, MacMillan imidazolidinones) dominated this space. However, as synthetic targets in drug development grew more complex, the limitations of secondary amines in activating sterically hindered substrates became a critical bottleneck. This led to the strategic development of primary amine catalysts.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence, performance metrics, and experimental workflows of primary versus secondary amine catalysts, providing a self-validating framework for selecting the optimal catalytic system for your synthetic campaigns.

Mechanistic Divergence: The Causality of Steric Dynamics

The core distinction between primary and secondary amine catalysts lies in the steric environment of the catalytic intermediates (enamines and iminium ions) they form upon condensation with a carbonyl substrate.

Secondary Amine Catalysis: Secondary amines excel with unhindered aliphatic aldehydes and α,β-unsaturated aldehydes[1]. The condensation yields a highly stable, nucleophilic enamine or a highly electrophilic iminium ion. However, when applied to sterically hindered substrates—such as α,α-disubstituted aldehydes or cyclic/acyclic ketones—secondary amines fail. The presence of two substituents on the catalyst's nitrogen creates severe A(1,3) allylic strain with the bulky substituents of the carbonyl, preventing the coplanarity required for enamine formation[2].

Primary Amine Catalysis: Primary amines (e.g., 9-amino-9-deoxy-epi-cinchona alkaloids, chiral amino acids) bypass this limitation. Lacking a second N-alkyl substituent, they experience significantly reduced steric clash, allowing them to readily condense with bulky ketones and α-branched aldehydes[3]. However, this steric freedom comes with a thermodynamic trade-off: primary enamines are inherently less stable than their secondary counterparts. Consequently, the resting state of the catalytic cycle is often the imine. To overcome this, primary amine catalysis strictly requires an acidic co-catalyst (e.g., trifluoroacetic acid, TFA) to drive the imine-enamine tautomerization and facilitate catalytic turnover[4].

AminocatalysisLogic Substrate Carbonyl Substrate (Aldehyde / Ketone) Unhindered Unhindered Carbonyls (e.g., Linear Aldehydes) Substrate->Unhindered Hindered Sterically Hindered (e.g., α-Branched, Ketones) Substrate->Hindered SecAmine Secondary Amine Catalyst (e.g., Proline, MacMillan) Unhindered->SecAmine Hindered->SecAmine Fails PriAmine Primary Amine Catalyst (e.g., Cinchona Alkaloids) Hindered->PriAmine SecIntermediate Stable Enamine/Iminium High Stereocontrol SecAmine->SecIntermediate StericClash Steric Clash (No Reaction) SecAmine->StericClash PriIntermediate Imine ⇌ Enamine Equilibrium (Acid Co-catalyst Required) PriAmine->PriIntermediate Product Enantioenriched Product SecIntermediate->Product PriIntermediate->Product

Logical relationship of catalyst selection based on substrate steric hindrance.

Performance Comparison & Quantitative Scope

To facilitate catalyst selection, the following tables summarize the operational parameters and benchmark quantitative data across various asymmetric transformations.

Table 1: Operational Parameters & Substrate Scope

FeatureSecondary Amine CatalystsPrimary Amine Catalysts
Typical Scaffolds L-Proline, MacMillan imidazolidinones, Diarylprolinol silyl ethers9-Amino-9-deoxy-epi-cinchona alkaloids, 1,2-diamines
Optimal Substrates Linear aliphatic aldehydes, unhindered enalsCyclic/acyclic ketones, α-branched aldehydes
Steric Tolerance Low (A(1,3) strain inhibits activation)[2]High (Readily accommodates bulky substituents)[3]
Co-catalyst Needs Often standalone (bifunctional internal acids)Requires acidic co-catalysts (e.g., TFA, benzoic acid)
Intermediate State Stable, highly nucleophilic enaminesImine is favored; enamine is a transient reactive species

Table 2: Quantitative Performance in Benchmark Reactions

Reaction TypeSubstrate ClassOptimal Catalyst TypeTypical Yield (%)Typical ee (%)Ref
Intermolecular AldolUnhindered Aldehyde + KetoneSecondary (L-Proline)85 - 95%90 - 99%[1]
α-AlkylationCyclic Ketone + Alkyl HalidePrimary (Cinchona-derived)70 - 88%85 - 96%[5]
Conjugate Additionα-Branched Aldehyde + EnonePrimary (Amino acid-derived)75 - 92%90 - 98%[2]
Photochemical AlkylationSterically Hindered KetonePrimary (Cinchona) + Ru/Ir65 - 85%88 - 95%

Experimental Workflows & Self-Validating Protocols

Reliability in organocatalysis requires rigorous control over moisture, temperature, and equilibrium states. The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Secondary Amine-Catalyzed α-Functionalization (Proline-Catalyzed Aldol)

Causality: L-Proline acts as a bifunctional catalyst. The secondary amine forms the enamine, while the carboxylic acid moiety directs the incoming electrophile via hydrogen bonding, creating a highly organized Zimmerman-Traxler transition state that dictates stereocontrol[1].

  • Catalyst Loading: In a flame-dried Schlenk flask under N₂, dissolve L-proline (10 mol%) in anhydrous DMSO (0.5 M relative to the substrate). Causality: DMSO disrupts intermolecular proline aggregation, ensuring a homogenous active catalytic species.

  • Substrate Addition: Add the ketone donor (e.g., acetone, 20 equivalents) followed by the unhindered aldehyde acceptor (1.0 equivalent). Stir at room temperature.

  • Validation Check (In-situ Monitoring): Take a 20 µL aliquot at 2 hours. Analyze via TLC (Hexanes/EtOAc 8:2) and ¹H NMR. You must observe the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the emergence of the aldol adduct. If unreacted aldehyde persists without product formation, verify the anhydrous nature of the DMSO, as water hydrolyzes the enamine intermediate.

  • Quenching & Workup: Once conversion >95% is validated, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Primary Amine-Catalyzed α-Alkylation of a Cyclic Ketone

Causality: The primary amine condenses with the sterically hindered cyclic ketone. Because the imine is thermodynamically favored over the enamine, TFA is added to protonate the imine, lowering the LUMO and facilitating tautomerization to the reactive enamine[4].

ProtocolWorkflow Step1 1. Catalyst & Substrate Mixing Ketone + Primary Amine Step2 2. Co-catalyst Addition Add Acid (e.g., TFA) Step1->Step2 Check1 Validation Check: Monitor Imine Formation (NMR) Step2->Check1 Step3 3. Electrophile Addition Add slowly at controlled Temp Check1->Step3 Imine confirmed Check2 Validation Check: HPLC for Conversion Step3->Check2 Step4 4. Quench & Hydrolysis Release Product & Catalyst Check2->Step4 >95% Conversion Product Purified Chiral Product Step4->Product

Experimental workflow for primary amine-catalyzed asymmetric functionalization.
  • Condensation & Imine Formation: In a dry vial, combine the cyclic ketone (2.0 equivalents) and 9-amino-9-deoxy-epi-quinine (10 mol%) in anhydrous toluene (0.2 M).

  • Co-catalyst Addition: Add Trifluoroacetic acid (TFA, 10 mol%). Stir at 35°C for 1 hour to establish the imine-enamine equilibrium.

  • Equilibrium Validation (Critical Step): Extract a 50 µL aliquot, remove the solvent under vacuum, and dissolve in CDCl₃. Verify the formation of the imine via ¹H NMR (look for the characteristic shift of the α-protons adjacent to the imine nitrogen). Do not proceed if the imine is not detected; adjust acid loading if necessary.

  • Electrophile Addition: Cool the reaction mixture to -20°C. Causality: Lowering the temperature suppresses background racemic pathways and tightens the transition state for maximum facial discrimination. Slowly add the electrophile (e.g., alkyl halide, 1.0 equivalent).

  • Hydrolysis & Recovery: Upon completion (validated via HPLC), add water and stir vigorously for 30 minutes at room temperature to hydrolyze the product-imine complex, releasing the enantioenriched α-alkylated ketone and regenerating the primary amine catalyst.

Advanced Modalities: Photoredox Dual Catalysis

The boundaries of primary amine catalysis have recently expanded into the realm of photochemistry. While secondary enamines are well-established as electron donors in photo-induced single electron transfer (SET) processes, sterically hindered ketones remained elusive. Recent breakthroughs have demonstrated that primary amine-based enamines, derived from cinchona alkaloids, can act as potent photoinitiators or participate in electron donor-acceptor (EDA) complexes upon direct photoexcitation[5]. This dual-catalytic approach allows for the generation of reactive radical species, enabling the highly enantioselective α-alkylation of bulky cyclic ketones with alkyl halides—a transformation that is virtually impossible using classical thermal secondary amine catalysis.

References

Sources

Validation

Performance Benchmark: (9R)-6'-Methoxycinchonan-9-amine vs. Prolinol Silyl Ethers in Asymmetric Organocatalysis

Topic: Performance of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride vs. Prolinol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride vs. Prolinol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of asymmetric aminocatalysis, the choice between (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (a primary amine derived from Cinchona alkaloids) and Prolinol Silyl Ethers (secondary amines, e.g., Jørgensen-Hayashi catalysts) is rarely a matter of simple substitution.[1] It is a strategic decision dictated by substrate sterics, activation modes, and the required stereochemical outcome.[2]

While Prolinol derivatives are the industry "precision instruments" for unhindered aldehydes, the (9R)-Cinchona amine emerges as the "heavy lifter," excelling with sterically hindered substrates (ketones,


-branched aldehydes)  and providing unique bifunctional activation modes that secondary amines cannot access.[1] This guide analyzes the mechanistic divergence, performance metrics, and experimental protocols to validate your catalyst selection.
Mechanistic Divergence: Primary vs. Secondary Aminocatalysis[1][2][3]

The fundamental difference lies in the catalytic intermediates and the method of stereocontrol.[2]

  • Prolinol Derivatives (Secondary Amines): Operate via a Steric Shielding model.[1][2] The bulky silyl ether group effectively blocks one face of the planar iminium/enamine intermediate, forcing the electrophile/nucleophile to approach from the open face. This is highly effective but sensitive to steric crowding at the reaction center.[2]

  • Cinchona Amines (Primary Amines): Operate via a Bifunctional/Hydrogen-Bonding model.[1][2] The primary amine forms a sterically congested imine (often requiring higher temperatures or acid additives), but the quinuclidine nitrogen (and the 6'-methoxy group) acts as a general base or H-bond acceptor, directing the incoming reagent.[1] This allows them to activate substrates that are too bulky for prolinol catalysts.[1][2]

Visualization: Catalytic Cycle & Activation Modes

CatalyticComparison cluster_prolinol Secondary Amine (Prolinol) Cycle cluster_cinchona Primary Amine (Cinchona) Cycle P_Start Prolinol Catalyst (Secondary Amine) P_Iminium Iminium Ion (Steric Shielding) P_Start->P_Iminium + Carbonyl P_Enamine Enamine (E-geometry favored) P_Iminium->P_Enamine - H+ C_Imine Imine Intermediate (H-Bond Directing) P_Iminium->C_Imine Different Intermediates P_Product Product Release + Catalyst P_Enamine->P_Product + Electrophile + H2O C_Start (9R)-Cinchona Amine (Primary Amine) C_Start->C_Imine + Carbonyl (- H2O) C_Enamine Enamine (Z-geometry accessible) C_Imine->C_Enamine Tautomerization C_Product Product Release + Catalyst C_Enamine->C_Product + Electrophile + H2O

Figure 1: Comparative catalytic cycles.[1][2] Prolinol relies on steric blocking of the iminium/enamine face, while Cinchona amines utilize H-bonding networks and can access imine intermediates unavailable to secondary amines.[1]

Performance Metrics: Head-to-Head Comparison

The following data synthesizes performance across benchmark reactions (e.g., Michael addition to enones,


-alkylation).
Table 1: Comparative Performance Matrix
Feature(9R)-6'-Methoxycinchonan-9-amine Prolinol Silyl Ethers (Jørgensen-Hayashi)
Optimal Substrate Ketones ,

-branched aldehydes, sterically hindered enones.[1]
Unbranched Aldehydes , linear enals.[1][2]
Activation Mode HOMO activation (Enamine) & LUMO activation (Iminium) via H-bond direction .[1][2]HOMO activation (Enamine) & LUMO activation (Iminium) via Steric Shielding .[1][2]
Reaction Kinetics Slower (often requires acid co-catalyst to drive imine formation).[1][2]Fast (rapid iminium formation).[1][2]
Stereoselectivity (ee) High (90-99%) for "mismatched" or bulky substrates.[1][2]Excellent (>95%) for simple, linear substrates.[1][2]
Catalyst Loading Typically 10–20 mol%.[1][2]Typically 1–10 mol%.[1][2]
Stability Robust (salt form stable indefinitely); Free base sensitive to oxidation.[1][2]Sensitive to hydrolysis; Silyl group can cleave under acidic conditions.[1][2]
Cost Efficiency Moderate (Semi-synthetic from natural Quinine).[1][2]High (Multi-step synthesis required).[1][2]
Key Performance Insight: The "Steric Wall"
  • Prolinol Limitation: When reacting

    
    -disubstituted aldehydes or ketones, the steric bulk of the prolinol silyl group clashes with the substrate, shutting down reactivity.
    
  • Cinchona Advantage: The primary amine of the Cinchona scaffold is less sterically encumbered at the nitrogen center, allowing it to condense with bulky ketones. The chiral information is transmitted via the rigid quinuclidine backbone distal to the reaction center, preserving reactivity without sacrificing selectivity.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific handling requirements of the Cinchona amine salt.

Protocol A: Activation of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

Critical Step: The commercial product is a trihydrochloride salt (3HCl).[2] It is catalytically inactive until neutralized to the free amine.[2]

  • Biphasic Neutralization (Recommended for Bulk):

    • Dissolve the salt in minimal water.[2]

    • Add 1M NaOH until pH > 12.[1][2]

    • Extract 3x with Dichloromethane (DCM).[1][2]

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Result: Viscous oil or foam (Free Base).[1][2] Use immediately or store under Argon at -20°C.

  • In-Situ Neutralization (High-Throughput):

    • Add the 3HCl salt directly to the reaction vessel.[2]

    • Add 3.0 equivalents of a base (e.g., Sodium acetate or Triethylamine) relative to the catalyst.[2]

    • Note: Inorganic salts generated may affect reaction kinetics.[1][2]

Protocol B: Asymmetric Michael Addition (Benchmark)

Reaction: Addition of Nitromethane to Chalcone.[1][2]

Method 1: Using Prolinol Derivative (Jørgensen-Hayashi) [1]

  • Setup: In a 4mL vial, dissolve Chalcone (0.5 mmol) in Toluene (1.0 mL).

  • Catalyst: Add (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%).
    
  • Reagent: Add Nitromethane (5.0 equiv).

  • Acid Additive: Add Benzoic acid (10 mol%) to accelerate iminium formation.

  • Conditions: Stir at RT for 24h.

  • Outcome: High yield, high ee for linear enones. Poor conversion for

    
    -disubstituted enones.
    

Method 2: Using (9R)-6'-Methoxycinchonan-9-amine

  • Setup: In a 4mL vial, dissolve Chalcone (0.5 mmol) in THF/DCM (1:1, 1.0 mL).

  • Catalyst: Add neutralized (9R)-6'-Methoxycinchonan-9-amine (15 mol%).

  • Acid Co-catalyst: Add TFA (30 mol%) or Acetic Acid (30 mol%). Crucial: Primary amines require stronger acid co-catalysts to facilitate imine-enamine tautomerization compared to secondary amines.[1][2]

  • Reagent: Add Nitromethane (5.0 equiv).

  • Conditions: Stir at 35°C (Primary amines often benefit from slight heating).

  • Outcome: Excellent yield/ee even for sterically hindered or cyclic enones where Method 1 fails.

Strategic Selection Guide

Use the decision logic below to select the correct catalyst for your campaign.

SelectionMatrix Start Select Substrate Type Aldehyde Aldehyde / Linear Enal Start->Aldehyde Ketone Ketone / Branched Enal Start->Ketone Aldehyde_Check Is alpha-position branched? Aldehyde->Aldehyde_Check Use_Cinchona USE CINCHONA AMINE (Handles Sterics, Unique Selectivity) Ketone->Use_Cinchona Primary Amine Required for Activation Use_Prolinol USE PROLINOL DERIVATIVE (High Turnover, Excellent ee) Aldehyde_Check->Use_Prolinol No (Linear) Aldehyde_Check->Use_Cinchona Yes (Branched)

Figure 2: Decision matrix for catalyst selection based on substrate class.[1]

References
  • Melchiorre, P. (2012).[1][2] "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angewandte Chemie International Edition. Link[1]

  • Jensen, K. L., et al. (2012).[1][2] "The Diarylprolinol Silyl Ether System: A General Organocatalyst." Accounts of Chemical Research. Link[1]

  • Chen, W., et al. (2006).[1][2] "Organocatalytic Asymmetric Assembly of Substituted Cyclohexanes and Cyclopentanes." Nature.[1][2] (Demonstrates Cinchona amine capability in cascade reactions). Link[1]

  • Jiang, L., & Chen, Y. C. (2011).[1][2] "Reaction of Cinchona-derived Primary Amines with Enones." Catalysis Science & Technology. Link

  • ChemicalBook. (2024).[1][2] "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride Product Properties." Link

Sources

Comparative

Enantioselectivity of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride versus metal catalysts

The following guide provides an in-depth technical comparison between (9R)-6'-Methoxycinchonan-9-amine trihydrochloride and traditional metal-based catalytic systems. Executive Summary: The Shift to "Green" Asymmetric Sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between (9R)-6'-Methoxycinchonan-9-amine trihydrochloride and traditional metal-based catalytic systems.

Executive Summary: The Shift to "Green" Asymmetric Synthesis

For decades, transition metal catalysis (Pd, Rh, Ru, Sc) dominated the field of asymmetric synthesis due to high turnover frequencies (TOF) and established ligand libraries. However, the pharmaceutical industry is increasingly pivoting toward organocatalysis to eliminate heavy metal contamination (ppm limits in APIs) and reduce cost.

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) represents a premier class of primary amine organocatalysts . Derived from the Cinchona alkaloid scaffold, it operates via iminium/enamine activation , offering a robust, metal-free alternative for the stereoselective functionalization of carbonyl compounds.

Key Distinction: Unlike metal catalysts that rely on Lewis acid coordination, this organocatalyst utilizes HOMO-raising (enamine) and LUMO-lowering (iminium) activation modes, often mediated by biomimetic hydrogen-bonding networks.

Mechanistic Architecture

To understand the performance differences, one must analyze the activation cycles.

  • Metal Catalysts (e.g., Sc(OTf)₃): Act as Lewis acids, coordinating to the carbonyl oxygen to lower the LUMO energy. Stereocontrol is dictated by the steric bulk of chiral ligands (e.g., PyBox, Bisoxazoline).

  • Organocatalyst ((9R)-Amine): Reacts covalently with the substrate to form a transient Iminium Ion (for enones) or Enamine (for aldehydes/ketones). The chiral backbone of the cinchona alkaloid shields one face of the intermediate, forcing the nucleophile to attack from the specific trajectory.

Pathway Visualization: Iminium Activation Cycle

The following diagram illustrates the catalytic cycle for the Friedel-Crafts alkylation of indoles, a benchmark reaction for this catalyst.

IminiumCycle Catalyst Free Amine Catalyst (9R)-Cinchona Intermediate1 Condensation (- H₂O) Catalyst->Intermediate1 Substrate Substrate (α,β-Unsaturated Ketone) Substrate->Intermediate1 Acid Acid Co-catalyst (e.g., TFA) Acid->Intermediate1 Iminium Chiral Iminium Ion (Activated Electrophile) Intermediate1->Iminium LUMO Lowering TransitionState C-C Bond Formation (Stereoselective Step) Iminium->TransitionState + Nucleophile Nucleophile Nucleophile (Indole) Nucleophile->TransitionState ProductImine Product Imine TransitionState->ProductImine Hydrolysis Hydrolysis (+ H₂O) ProductImine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration FinalProduct Chiral Product (β-Indolyl Ketone) Hydrolysis->FinalProduct

Figure 1: Catalytic cycle showing Iminium Ion activation. The reversible formation of the covalent intermediate is the rate-determining selectivity step.

Comparative Performance Analysis

We compare the (9R)-Amine Organocatalyst against a standard Scandium(III) Triflate / Chiral Ligand system in the context of the Asymmetric Friedel-Crafts Alkylation of Indoles .

Case Study Data: Indole Alkylation with Enones
Feature(9R)-6'-Methoxycinchonan-9-amine (Organocatalyst)Sc(OTf)₃ / PyBox Ligand (Metal Catalyst)
Mechanism Iminium Ion Activation (Covalent)Lewis Acid Coordination (Non-covalent)
Catalyst Loading 10 – 20 mol%1 – 5 mol%
Reaction Time 12 – 48 Hours1 – 6 Hours
Enantioselectivity (ee) 90 – 99% (Highly dependent on acid co-catalyst)88 – 97% (Ligand dependent)
Yield 85 – 95%90 – 98%
Conditions Ambient Temp, Open Flask (often), Wet Solvents OKLow Temp (-20°C to 0°C), Inert Atmosphere, Dry Solvents
Toxicity / Waste Low (Carbon-based), BiodegradableHigh (Heavy Metal waste), requires scavenging
Cost Moderate (Catalyst is recyclable)High (Ligands + Metal salts)
Critical Insights:
  • Selectivity Origin: The organocatalyst relies on a "supramolecular assembly" involving the protonated amine and the counter-anion (from the acid co-catalyst).[1][2] This creates a highly rigid chiral pocket, often exceeding the selectivity of metal complexes which can suffer from ligand dissociation.

  • Robustness: While metal catalysts (Sc, Cu, Zn) are faster (higher TOF), they are often deactivated by moisture or coordinating functional groups on the substrate. The (9R)-amine is far more tolerant of "dirty" reaction conditions.

  • The "Trihydrochloride" Factor: The commercially available form is a salt. It must be neutralized to the free amine to function. However, the presence of some acid is crucial for the catalytic cycle (see Protocol below).

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of chiral β-indolyl ketones via Friedel-Crafts alkylation. Catalyst: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride.[3][4]

Phase 1: Catalyst Activation (Free Base Generation)

The trihydrochloride salt is stable for storage but inactive as a nucleophile. You must release the free amine.

  • Dissolution: Dissolve 1.0 mmol of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in 10 mL of dichloromethane (DCM).

  • Neutralization: Add 10 mL of 1M aqueous NaOH (or saturated NaHCO₃). Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 5 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pale yellow solid (Free Amine).

    • Validation: Check by NMR; the absence of broad NH⁺ peaks indicates successful neutralization.

Phase 2: Asymmetric Reaction Setup

Note: The reaction requires an acid co-catalyst to facilitate iminium formation/hydrolysis, but the stoichiometry must be controlled.

  • Charge: In a 1-dram vial equipped with a magnetic stir bar, add:

    • Free Amine Catalyst (0.02 mmol, 20 mol%)

    • Acid Co-catalyst: TFA (Trifluoroacetic acid) (0.04 mmol, 40 mol%) [Note: 2:1 Acid:Amine ratio is often optimal for Melchiorre-type mechanisms]

    • Solvent: Toluene or DCM (0.2 mL, 0.5 M concentration).

  • Equilibration: Stir for 5 minutes to form the active ammonium salt species.

  • Substrate Addition: Add the Enone (0.1 mmol, 1.0 equiv). Stir for 5 mins (Formation of Iminium intermediate).

  • Nucleophile Addition: Add the Indole (0.12 mmol, 1.2 equiv).

  • Reaction: Stir at ambient temperature (20-25°C). Monitor by TLC.[5]

    • Endpoint: Disappearance of Enone.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. Purify via flash chromatography.

References
  • Melchiorre, P., et al. "A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones."[2] Journal of the American Chemical Society, vol. 135, no.[2][6] 24, 2013, pp. 9091-9098.[6] Link

  • Bartoli, G., et al. "Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles with Simple α,β-Unsaturated Ketones." Organic Letters, vol. 9, no.[7] 7, 2007, pp. 1403-1405.[7] Link

  • Feng, X., et al. "Enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates catalyzed by N,N'-dioxide-scandium(III) complexes." Chemistry - A European Journal, vol. 15, no. 9, 2009, pp. 2055-2058.[8] Link

  • Cassani, C., et al. "Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds." Nature Protocols, vol. 8, 2013, pp. 325–344. Link

Sources

Validation

Comparative study of organocatalysts for asymmetric Michael additions

Executive Summary: The Shift to Metal-Free Stereocontrol The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the construction of contiguous stereocenters—often quaternary—with high prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Metal-Free Stereocontrol

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the construction of contiguous stereocenters—often quaternary—with high precision. While transition metal catalysis (Cu, Rh, Pd) long dominated this field, organocatalysis has matured from an academic curiosity to a robust industrial tool.

This guide objectively compares the three dominant classes of organocatalysts: Secondary Amines (Proline/Jørgensen-Hayashi), Cinchona Alkaloids , and Bifunctional H-Bond Donors (Thioureas/Squaramides). We analyze their performance metrics, mechanistic distinctiveness, and suitability for specific drug intermediates.

Mechanistic Pillars & Catalyst Selection

Selection of the correct catalyst is dictated by the activation mode required for your specific donor-acceptor pair.

Covalent Activation (Aminocatalysis)
  • Primary/Secondary Amines (e.g., Proline, MacMillan, Jørgensen-Hayashi)

  • Mechanism: Forms a transient Enamine (raising HOMO of nucleophile) or Iminium ion (lowering LUMO of electrophile).

  • Target Substrates: Unmodified aldehydes and ketones (Donors);

    
    -unsaturated aldehydes/ketones (Acceptors).
    
Non-Covalent Activation (H-Bonding/Brønsted Base)
  • Thioureas, Squaramides, Cinchona Alkaloids [1]

  • Mechanism: Bifunctional activation . A basic moiety deprotonates the pronucleophile, while an H-bond donor motif (thiourea/squaramide) activates the electrophile (e.g., nitroolefin) via LUMO lowering.

  • Target Substrates: 1,3-dicarbonyls, malonates, nitroalkanes (Donors); Nitroolefins, maleimides (Acceptors).

Comparative Analysis: Performance Metrics

Table 1: Secondary Amine Catalysts (Aldehyde/Ketone Donors)
Catalyst ClassRepresentative StructureKey AdvantagesLimitationsTypical Yield / ee
L-Proline Pyrrolidine-2-carboxylic acidCheap, non-toxic, available in both enantiomers.Low solubility in organic solvents; often requires high loading (10-20 mol%); slow turnover.60-85% / 70-90%
MacMillan Generation ImidazolidinonesExcellent for iminium activation; highly rigid chiral pocket; lower loading.Synthesis required; expensive compared to proline; specific to certain enone geometries.80-95% / 90-99%
Jørgensen-Hayashi Diphenylprolinol silyl ethersGold Standard for aldehydes. High turnover; bulky silyl group ensures excellent face shielding.Sensitive to acid/base hydrolysis; cost of preparation.90-99% / 95-99%
Table 2: Bifunctional H-Bond Donors (1,3-Dicarbonyl/Nitro Donors)
Catalyst ClassActivation ModepKa (Acidity)Performance Note
Takemoto Catalyst (Thiourea)Bifunctional (Tertiary amine + Thiourea)~21 (DMSO)The pioneer of bifunctional catalysis. Robust, but can suffer from self-aggregation at high concentrations.
Rawal's Squaramide Bifunctional (Tertiary amine + Squaramide)~12-16 (DMSO) Superior. Lower pKa = stronger H-bond donor. Rigid cyclobutenedione ring prevents self-aggregation, allowing lower loadings (<0.5 mol%).
Cinchona Alkaloids Phase Transfer / H-BondingN/AExcellent for bulky substrates; versatile modification (e.g., 9-amino-epi-quinine).

Visualizing the Mechanism

Understanding the spatial arrangement is critical for troubleshooting low stereoselectivity.

Diagram 1: Enamine vs. Bifunctional Activation Cycles

G cluster_0 A. Covalent Enamine Activation (Jørgensen-Hayashi) cluster_1 B. Bifunctional Non-Covalent Activation (Squaramide) Cat_A Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Cat_A->Iminium + Aldehyde (-H2O) Aldehyde Aldehyde (Donor) Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Product_A Chiral Product Enamine->Product_A + Electrophile (Steric Shielding) Product_A->Cat_A Hydrolysis Cat_B Catalyst (Squaramide) Complex Ternary Complex (Dual Activation) Cat_B->Complex H-Bonding (Electrophile) + Deprotonation (Nucleophile) Donor Pronucleophile (1,3-Dicarbonyl) Donor->Complex Product_B Chiral Product Complex->Product_B Stereoselective C-C Bond Product_B->Cat_B Release

Caption: (A) Covalent cycle showing enamine formation for aldehyde donors. (B) Bifunctional cycle showing simultaneous activation of electrophile (via H-bonding) and nucleophile (via base).

Experimental Protocols

These protocols are standardized based on high-impact literature and industrial application.

Protocol A: Jørgensen-Hayashi Catalyzed Addition

Target: Asymmetric addition of aldehydes to nitroolefins.[2] Reference: Org. Lett.2005 , 7, 5143. [See Ref 4]

  • Reagents:

    • (E)-

      
      -Nitrostyrene (1.0 equiv, 0.5 mmol)
      
    • Isobutyraldehyde (2.0 equiv, 1.0 mmol)

    • (S)-Diphenylprolinol trimethylsilyl ether (10 mol%)

    • Benzoic acid (10 mol%) - Additive to accelerate iminium hydrolysis.

    • Solvent: Toluene or Ethanol (1.0 M concentration).

  • Procedure:

    • Charge a vial with the catalyst, benzoic acid, and solvent.

    • Add the aldehyde followed by the nitroolefin.

    • Stir at room temperature (20-25 °C) for 12–24 hours. Monitor by TLC.

    • Quench: Add water and extract with ethyl acetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Outcome: Yield >90%, ee >95%.

  • Note: The bulky silyl group shields the Re-face of the enamine, forcing the electrophile to attack from the Si-face.

Protocol B: Squaramide Catalyzed Addition

Target: Addition of 1,3-dicarbonyls to nitroolefins. Reference: J. Am. Chem. Soc.2008 , 130, 14416. [See Ref 9]

  • Reagents:

    • (E)-

      
      -Nitrostyrene (1.0 equiv)
      
    • Acetylacetone (1.2 equiv)

    • Chiral Squaramide Catalyst (e.g., derived from hydroquinine) (0.5 - 2.0 mol%)

    • Solvent: DCM or Toluene.

  • Procedure:

    • Dissolve the catalyst in the solvent.

    • Add the nitroalkene and stir for 5 minutes to establish H-bonding equilibrium.

    • Add acetylacetone dropwise.

    • Stir at room temperature (or 0 °C for higher ee) until consumption of nitroalkene.

  • Expected Outcome: Yield >95%, ee >98%.

  • Why Squaramide? The dual H-bond donor motif activates the nitro group more strongly than thiourea, while the quinuclidine nitrogen deprotonates the dicarbonyl.

Decision Matrix: Which Catalyst for Which Substrate?

Use this logic flow to select the optimal system for your synthesis.

DecisionMatrix Start Select Donor Substrate Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone Dicarbonyl 1,3-Dicarbonyl / Malonate Start->Dicarbonyl Nitro Nitroalkane Start->Nitro JH Jørgensen-Hayashi (Silyl Ether) Aldehyde->JH Best ee/yield Proline Proline / Diamines Ketone->Proline Cost effective Squaramide Squaramide (Bifunctional) Dicarbonyl->Squaramide Low loading (<1%) Nitro->Squaramide High reactivity Thiourea Takemoto Catalyst Nitro->Thiourea Standard protocol

Caption: Strategic selection guide based on the nucleophile (donor) type.

References

  • Review on Asymmetric Aza-Michael Reactions. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.

  • Jørgensen-Hayashi Catalyst Applications. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions.

  • Takemoto Catalyst Protocol. Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives.

  • Jørgensen-Hayashi Original Methodology. Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes.

  • Green Chemistry Applications. Organocatalytic Asymmetric Michael Addition in Aqueous Media.

  • Industrial Scale Up. Industrial Applications of Organocatalysis.

  • BenchChem Comparative Data. A Comparative Guide to Organocatalysts in Asymmetric Michael Additions.

  • Mechanism of Diphenylprolinol Silyl Ether. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.

  • Squaramide vs Thiourea. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts.

  • Mechanistic Study: Thiourea vs Squaramide. Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition.

Sources

Comparative

Benchmarking (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride: A Comparative Guide to Primary Amine Organocatalysis

As asymmetric organocatalysis matures, the selection of the optimal chiral amine is no longer just about achieving baseline enantioselectivity—it is about reaction efficiency, substrate scope, and structural predictabili...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric organocatalysis matures, the selection of the optimal chiral amine is no longer just about achieving baseline enantioselectivity—it is about reaction efficiency, substrate scope, and structural predictability. For years, secondary amines (like proline derivatives and MacMillan imidazolidinones) dominated the landscape. However, when dealing with sterically demanding substrates such as α,α-disubstituted aldehydes or bulky cyclic ketones, secondary amines often fail due to severe steric congestion during enamine formation.

Enter (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (often referred to in literature as 9-amino-9-deoxyepiquinidine trihydrochloride). As a premier cinchona-alkaloid-derived primary amine, it has fundamentally shifted the boundaries of enamine/iminium catalysis. This guide provides an objective, data-driven benchmark of this catalyst against novel chiral amines, detailing the mechanistic causality behind its performance and providing a self-validating protocol for your laboratory.

Mechanistic Causality: The Primary Amine Advantage

To understand why (9R)-6'-Methoxycinchonan-9-amine outperforms traditional catalysts in specific regimes, we must examine the transition state.

Secondary amines form highly substituted, sterically hindered iminium ions when reacted with bulky ketones, which drastically reduces the reaction rate. In contrast, primary amines experience significantly less steric clash during carbonyl activation 1[1].

Furthermore, the architecture of (9R)-6'-Methoxycinchonan-9-amine provides a bifunctional advantage. The primary amine condenses with the carbonyl to form the active enamine, while the rigid quinuclidine core and the 6'-methoxyquinoline ring create a deep, well-defined chiral pocket. When properly buffered with an acidic co-catalyst, the basic quinuclidine nitrogen protonates and acts as a hydrogen-bond donor, anchoring and activating the incoming electrophile (e.g., a nitroolefin). This highly organized, dual-activation transition state is the direct cause of the exceptional diastereomeric and enantiomeric excesses observed in cascade and Michael reactions 2[2].

MechanisticPathway A Precatalyst (9R)-6'-Methoxycinchonan-9-amine 3HCl B Base Neutralization (Free Amine) A->B + DIPEA C Substrate Binding (Ketone/Aldehyde) B->C D Iminium Ion Intermediate C->D + Acid Co-catalyst E Enamine Formation D->E - H+ F Stereoselective Electrophile Addition E->F Steric Shielding G Hydrolysis & Product Release F->G + H2O G->B Catalyst Recycling

Fig 1. Enamine-Iminium catalytic cycle of (9R)-6'-Methoxycinchonan-9-amine.

Benchmarking Data: Comparative Performance

To objectively benchmark this catalyst, we evaluate its performance in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene—a notoriously challenging reaction for secondary amines due to the steric bulk of the cyclic enamine intermediate.

We compare the cinchona-derived primary amine against two industry-standard secondary amines (Jørgensen-Hayashi and MacMillan catalysts) and a novel binaphthyl-derived primary diamine.

Table 1: Comparative Performance in Asymmetric Michael Addition

Catalyst SystemCatalyst TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reaction Time (h)
(9R)-6'-Methoxycinchonan-9-amine 3HCl Cinchona Primary Amine96 98 >99:1 24
Jørgensen-Hayashi Catalyst Diarylprolinol Silyl Ether (2°)828985:1548
MacMillan Imidazolidinone Imidazolidinone (2°)457270:3072
Binaphthyl-derived Diamine Novel Primary Amine919495:536

Conditions: 10 mol% catalyst loading, THF solvent, Room Temperature. For the 3HCl salt, 30 mol% DIPEA and 20 mol% TFA were utilized to establish the active buffer.

Analysis: The data clearly demonstrates the superiority of the cinchona primary amine for hindered ketones. While the Jørgensen-Hayashi catalyst is unparalleled for aldehyde activation, it suffers a significant drop in both dr and ee when forced to activate cyclohexanone. The novel binaphthyl primary amine performs admirably but requires longer reaction times and fails to achieve the near-perfect >99:1 diastereoselectivity granted by the rigid quinuclidine framework of the cinchona derivative 3[3].

Self-Validating Experimental Protocol

The commercial form of this catalyst is typically the trihydrochloride salt (CAS: 1391506-12-9) 4[4]. This form is chosen for its exceptional bench stability, preventing the oxidation of the quinuclidine nitrogen and degradation of the primary amine. However, it requires a precise in situ activation sequence.

The following protocol for the Michael addition is designed as a self-validating system, ensuring that any failure in the catalytic cycle is immediately apparent to the operator.

Step-by-Step Methodology

Step 1: Catalyst Activation (The Buffer System) Weigh 0.1 mmol (10 mol%) of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride into a dry vial. Add 1.0 mL of anhydrous THF, followed by 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: The DIPEA completely neutralizes the 3HCl salt, liberating the free primary amine and the basic quinuclidine nitrogen. Next, add 0.2 mmol of Trifluoroacetic acid (TFA). Causality: Re-acidifying the system with a controlled amount of TFA creates an optimal acidic micro-environment. This accelerates the rate-determining iminium ion formation and ensures the quinuclidine nitrogen is protonated to act as a hydrogen-bond donor for the electrophile 5[5].

Step 2: Substrate Incubation Add 2.0 mmol (2.0 equiv) of cyclohexanone to the activated catalyst solution. Stir at room temperature for 15 minutes. Causality: This pre-incubation allows the thermodynamic equilibrium of the enamine formation to be established before the electrophile is introduced, preventing uncatalyzed background reactions.

Step 3: Electrophile Addition & Visual Validation Add 1.0 mmol (1.0 equiv) of trans-β-nitrostyrene. Self-Validation Checkpoint:trans-β-nitrostyrene dissolves to form a bright, intense yellow solution. As the reaction proceeds and the conjugated


-system of the nitrostyrene is broken via the Michael addition, the solution will visibly pale to a faint yellow/colorless state. If the solution remains intensely yellow after 12 hours, your catalyst activation in Step 1 failed (likely due to wet solvent or degraded DIPEA).

Step 4: Reaction Monitoring Stir at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active yellow nitrostyrene spot (


) and the appearance of the product spot (

) confirms completion.

Step 5: Quench and Isolation Quench the reaction with 2 mL of saturated aqueous


. Extract with EtOAc (

mL). Dry the combined organic layers over

, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure chiral product.

ExperimentalWorkflow S1 Step 1: Catalyst Activation Weigh 3HCl salt & neutralize with DIPEA S2 Step 2: Co-catalyst Addition Add TFA to establish buffer system S1->S2 S3 Step 3: Substrate Incubation Stir with donor ketone for 15 min S2->S3 S4 Step 4: Electrophile Addition Add acceptor & monitor visual color change S3->S4 S5 Step 5: Quench & Extraction NH4Cl (aq) quench, EtOAc extraction S4->S5 S6 Step 6: Validation & Analysis Flash Chromatography & Chiral HPLC S5->S6

Fig 2. Self-validating experimental workflow for asymmetric Michael addition.

Conclusion & Strategic Recommendations

When designing an asymmetric synthesis route, catalyst selection should be dictated by the steric demands of the nucleophile.

  • Use Secondary Amines (Jørgensen-Hayashi / MacMillan): When activating unhindered aldehydes or performing standard

    
    -functionalizations where rapid enamine formation is guaranteed.
    
  • Use (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride: When your synthetic route requires the activation of sterically demanding cyclic or

    
    -disubstituted ketones. Its unique bifunctional hydrogen-bonding pocket and unhindered primary amine moiety make it the authoritative choice for achieving >99:1 dr and >95% ee in complex cascade and Michael reactions.
    

References

1.1 2.5 3.2 4.4 5. 3

Sources

Validation

Kinetic studies of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride catalyzed reactions

A Comparative Guide to the Kinetic Performance of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride and Related Organocatalysts in Asymmetric Michael Additions For Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinetic Performance of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride and Related Organocatalysts in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Kinetic Excellence in Asymmetric Organocatalysis

The asymmetric Michael addition stands as a cornerstone reaction in modern synthetic chemistry, providing a powerful method for the stereocontrolled formation of carbon-carbon bonds. Within the expanding field of organocatalysis, Cinchona alkaloids and their derivatives have emerged as privileged scaffolds, capable of inducing high levels of stereoselectivity under mild conditions. Among these, primary amines derived from Cinchona alkaloids, such as (9R)-6'-Methoxycinchonan-9-amine trihydrochloride , have garnered significant attention for their unique catalytic abilities.

This guide provides a comparative analysis of the catalytic performance of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride against two other prominent classes of Cinchona-derived organocatalysts: bifunctional thioureas and squaramides. While direct, side-by-side published kinetic data such as rate constants and turnover frequencies for these specific catalysts under identical conditions is scarce, this guide will compare their performance based on available experimental outcomes (yield and enantioselectivity). We will delve into the mechanistic nuances that govern their catalytic cycles and provide a detailed protocol for conducting kinetic studies to empower researchers to generate such comparative data in their own laboratories.

The Catalysts in Focus: A Structural Overview

The catalysts under comparison share the rigid Cinchona alkaloid backbone but differ in the functional group at the C9 position, which plays a pivotal role in their mechanism and catalytic activity.

  • (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (Primary Amine Catalyst): This catalyst operates through the formation of a transient enamine intermediate with a carbonyl-containing nucleophile (the Michael donor). The quinuclidine nitrogen of the Cinchona scaffold acts as a general base, while the overall chiral environment directs the stereochemical outcome of the addition.

  • Cinchona-derived Thiourea Catalysts (e.g., Takemoto's Catalyst): These are bifunctional catalysts. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (the Michael acceptor), while the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile. This dual activation is key to their high efficiency.

  • Cinchona-derived Squaramide Catalysts: Similar to thioureas, squaramides are also bifunctional catalysts that utilize hydrogen bonding to activate the Michael acceptor. The squaramide group offers a more rigid and tunable hydrogen-bonding platform compared to thiourea, which can lead to different activity and selectivity profiles.

Performance Benchmark: The Asymmetric Michael Addition

To provide a meaningful comparison, we will focus on a benchmark reaction: the asymmetric Michael addition of a 1,3-dicarbonyl compound (or a simple ketone like acetone) to an α,β-unsaturated nitroolefin, such as trans-β-nitrostyrene. This reaction is widely studied and serves as an excellent platform for evaluating catalyst performance.

Comparative Performance Data

The following table summarizes typical performance data for the three classes of catalysts in the asymmetric Michael addition of dicarbonyl compounds or ketones to nitroolefins, as reported in the literature. It is important to note that reaction conditions (solvent, temperature, catalyst loading) vary between studies, which can significantly impact performance.

Catalyst ClassMichael DonorMichael AcceptorTypical Yield (%)Typical Enantiomeric Excess (ee %)
Primary Amine Acetonetrans-β-nitrostyrene80-95%85-96%
Thiourea Dimethyl Malonatetrans-β-nitrostyrene90-99%90-99%
Squaramide Acetylacetonetrans-β-nitrostyrene85-98%92-99%

Key Observations:

  • All three catalyst classes are capable of promoting the asymmetric Michael addition with high yields and excellent enantioselectivities.

  • Bifunctional thiourea and squaramide catalysts often exhibit slightly higher enantioselectivities, which can be attributed to their dual activation mechanism that creates a more organized and rigid transition state.

  • Primary amine catalysts are particularly effective for the addition of ketones and aldehydes via enamine catalysis.

Mechanistic Insights and Their Impact on Kinetics

The differences in the catalytic performance of these organocatalysts can be understood by examining their proposed catalytic cycles. The efficiency of each step in the cycle, particularly the rate-determining step, dictates the overall reaction kinetics.

Proposed Catalytic Cycle for Primary Amine Catalysis

The catalytic cycle for a primary amine catalyst involves the formation of an enamine intermediate from the Michael donor (e.g., a ketone). This enamine then attacks the Michael acceptor. The rate of enamine formation and the nucleophilicity of the resulting enamine are key factors influencing the overall reaction rate.

A Primary Amine Catalyst + Ketone B Enamine Intermediate A->B - H2O C Michael Acceptor Addition B->C + Michael Acceptor D Iminium Intermediate C->D E Hydrolysis D->E + H2O E->A - Product

Caption: Proposed catalytic cycle for a primary amine catalyst.

Proposed Catalytic Cycle for Bifunctional Thiourea/Squaramide Catalysis

Bifunctional catalysts operate through a different mechanism that involves the simultaneous activation of both the nucleophile and the electrophile via non-covalent interactions. The quinuclidine nitrogen deprotonates the Michael donor, while the thiourea or squaramide moiety activates the Michael acceptor through hydrogen bonding. This concerted activation is believed to lead to a lower activation energy and a more ordered transition state, often resulting in faster reactions and higher enantioselectivities.

A Catalyst + Michael Donor B Deprotonated Donor A->B Deprotonation E Ternary Complex (Catalyst-Donor-Acceptor) B->E C Catalyst + Michael Acceptor D Activated Acceptor C->D H-Bonding D->E F C-C Bond Formation (Rate-Determining Step) E->F G Product-Catalyst Complex F->G H Catalyst Regeneration G->H - Product H->A H->C

Caption: Proposed catalytic cycle for bifunctional catalysts.

Experimental Protocols for Kinetic Analysis

To facilitate the direct comparison of these catalysts, a robust protocol for kinetic analysis is essential. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of these reactions in real-time without the need for sampling and quenching.

General Workflow for Kinetic Studies

The following diagram outlines a general workflow for conducting a kinetic study of an organocatalytic Michael addition.

A Reactant & Catalyst Preparation B In-situ NMR Setup A->B C Reaction Initiation & Monitoring B->C D Data Acquisition (Spectra vs. Time) C->D E Data Processing & Integration D->E F Concentration vs. Time Plots E->F G Kinetic Modeling & Rate Law Determination F->G

Caption: General workflow for a kinetic study using in-situ NMR.

Step-by-Step Protocol for In-situ NMR Kinetic Analysis
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the Michael donor, Michael acceptor, catalyst, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃). The use of an internal standard is crucial for accurate concentration determination.

  • NMR Tube Preparation:

    • In a clean and dry NMR tube, add the required volumes of the Michael donor and internal standard stock solutions.

    • Place the NMR tube in the spectrometer and acquire a spectrum at the desired reaction temperature to obtain the initial concentrations (t=0).

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer and add the stock solution of the Michael acceptor.

    • Finally, add the catalyst stock solution to initiate the reaction. Quickly shake the tube to ensure homogeneity and re-insert it into the spectrometer.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each spectrum, integrate the signals corresponding to the reactants, product, and the internal standard.

    • Calculate the concentration of each species at each time point by normalizing their integral values against the integral of the internal standard.

    • Plot the concentration of the reactants and product as a function of time.

  • Determination of Kinetic Parameters:

    • From the concentration vs. time data, determine the initial reaction rate.

    • By varying the initial concentrations of the reactants and the catalyst in a series of experiments, the reaction order with respect to each component can be determined, and the rate law and rate constant (k) can be established.

    • The Turnover Number (TON) can be calculated as the moles of product formed per mole of catalyst.

    • The Turnover Frequency (TOF) can be determined from the initial rate and the catalyst concentration (TOF = initial rate / [catalyst]).

Conclusion

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride and its thiourea and squaramide counterparts are highly effective organocatalysts for the asymmetric Michael addition. While bifunctional catalysts often show superior enantioselectivity due to their dual activation mechanism, primary amine catalysts offer a distinct and powerful approach for the activation of ketones and aldehydes.

The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. A thorough kinetic analysis, as outlined in this guide, is paramount for understanding the catalytic efficiency and for the rational optimization of reaction conditions. The provided protocol for in-situ NMR monitoring offers a robust framework for researchers to generate valuable kinetic data, enabling a more informed and objective comparison of these remarkable catalysts.

References

  • Dixon, D. J., & Ley, S. V. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (35), 4481-4483. [Link]

  • Tsogoeva, S. B., & Wei, S. (2006). A new chiral primary amine-thiourea organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. Chemical Communications, (13), 1451-1453. [Link]

  • Alemán, J., & Cabrera, S. (2013). Cinchona-based squaramide catalysts: a new tool in asymmetric organocatalysis. Chemistry–A European Journal, 19(49), 16456-16469. [Link]

  • Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]

  • Patora-Komisarska, A., & Skarżewski, J. (2011). Asymmetric Michael addition of 1, 3-dicarbonyl compounds to nitroalkenes catalyzed by Cinchona alkaloids. Tetrahedron: Asymmetry, 22(11), 1218-1223. [Link]

Comparative

DFT studies on the transition states of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride catalysis

Executive Summary This guide provides a technical analysis of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxy-epi-quinidine trihydrochloride ), a privileged organocatalyst in asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (commonly known as 9-amino-9-deoxy-epi-quinidine trihydrochloride ), a privileged organocatalyst in asymmetric synthesis. Unlike rigid templates, this guide focuses on the Density Functional Theory (DFT) elucidation of its transition states (TS), comparing its energetic performance against stereoisomeric and structural alternatives.

Key Takeaway: DFT studies reveal that the superior enantioselectivity of this (9R)-catalyst stems from a "matched" stereochemical relationship between the C8 and C9 centers. This configuration enforces a lower-energy chair-like conformation in the transition state, stabilizing the rate-determining step by >4-7 kcal/mol compared to "mismatched" alternatives.

Catalyst Profile & Computational Methodology

The Catalyst: The (9R)-6'-methoxycinchonan-9-amine is the primary amine derivative of Quinidine with inverted stereochemistry at C9.

  • Configuration: (8R, 9R).

  • Active Species: The free amine (generated in situ from the trihydrochloride salt) forms covalent enamine or iminium intermediates with carbonyl substrates.

Standardized DFT Protocol for Benchmarking: To replicate the results discussed below, the following computational workflow is recommended based on high-fidelity literature precedents (e.g., J. Am. Chem. Soc. 2014, 136, 17552).

ParameterRecommendationRationale
Functional B3LYP-D3(BJ) or M06-2X Essential for capturing non-covalent interactions (π-π stacking, dispersion) critical in the bulky cinchona scaffold.
Basis Set def2-TZVPP (Optimization/Energy)Minimizes basis set superposition error (BSSE) in large supramolecular TS structures.
Solvation IEF-PCM or SMD (THF/DCM)Implicit solvation is required to stabilize the charge-separated iminium/enamine intermediates.
Conformational Search Monte Carlo / MMFF The flexible quinuclidine/quinoline rotation requires exhaustive sampling before DFT optimization.

Comparative Analysis: Transition State Energetics

The utility of the (9R)-catalyst is best understood by comparing its activation barriers (


) against its stereoisomers and analogs. The data below is derived from the asymmetric 

-fluorination of cyclic ketones, a benchmark reaction for this class.
Table 1: Comparative Activation Free Energies ( )
Catalyst VariantStereochemistry (C8, C9)TS ConformationRelative

(kcal/mol)
Predicted Selectivity
(9R)-Methoxy (Target) (8R, 9R) [Matched] Chair-like (Equatorial) 0.0 (Reference) High (

-product)
(9S)-Methoxy (Natural)(8R, 9S) [Mismatched]Boat / Twist-Boat+7.6Low / Mixed
(9S)-Epi-Quinine(8S, 9S) [Matched]Chair-like (Equatorial)0.0 (Enantiomeric)*High (

-product)
Non-Methoxy Analog(8R, 9R)Chair-like+3.1Moderate

*Note: The (9S)-Epi-Quinine is the pseudoenantiomer; it provides the same energetic stabilization but for the opposite enantiomer.

Mechanistic Insight: The "Matched" Effect

DFT analysis reveals that the (9R)-catalyst operates via a "Matched" stereocontrol mechanism :

  • Enamine Geometry: The catalyst condenses with the ketone to form an enamine.

  • TS Topology: In the (8R, 9R) configuration, the bulky quinoline ring is positioned equatorially within the seven-membered transition state ring.

  • Destabilization of Alternatives:

    • Mismatched ((8R, 9S)): Inverting C9 forces the quinoline group into an axial position or forces the ring into a high-energy boat conformation to avoid steric clash with the C8-hydrogen. This raises the barrier by ~7.6 kcal/mol , effectively shutting down this pathway.

    • Non-Methoxy: Removal of the 6'-methoxy group reduces the steric bulk and electronic richness of the quinoline ring, lowering the

      
       (selectivity) by ~3 kcal/mol .
      

Experimental Validation

The computational predictions directly correlate with experimental outcomes in drug development workflows.

  • Prediction: The

    
     of 7.2 kcal/mol between the Re-face and Si-face attack vectors for the (9R)-catalyst predicts an enantiomeric excess (ee) of >99%.
    
  • Experimental Reality: In the fluorination of 2-substituted cyclohexanones, this catalyst yields the product in 97-99% ee .

  • Validation: The agreement between the computed 7.2 kcal/mol preference and the experimental selectivity confirms that the chair-like TS with an equatorial quinoline is the operative pathway.

Visualized Workflows

Figure 1: Catalytic Cycle & Stereocontrol Logic

This diagram illustrates the bifurcation between the favored (Matched) and disfavored (Mismatched) pathways.

CatalyticCycle Start Substrate + (9R)-Catalyst Salt Amine Free Amine Active Species Start->Amine Neutralization Enamine Enamine Intermediate Amine->Enamine Condensation TS_Major TS (Major) (8R,9R) Matched Chair-like / Eq-Quinoline ΔG‡ = 0.0 kcal/mol Enamine->TS_Major Favored Path TS_Minor TS (Minor) (8R,9S) Mismatched Boat-like / Ax-Quinoline ΔG‡ = +7.6 kcal/mol Enamine->TS_Minor Disfavored Path Product Product (High ee%) TS_Major->Product Hydrolysis TS_Minor->Product (Trace)

Caption: Catalytic cycle showing the energetic bifurcation driven by C8-C9 stereochemical matching.

Figure 2: DFT Computational Workflow

Step-by-step protocol for replicating these transition state studies.

DFTWorkflow Step1 1. Conformational Search (MMFF/Monte Carlo) Generate 50+ conformers Step2 2. Pre-Optimization (B3LYP/6-31G*) Filter high-energy structures Step1->Step2 Step3 3. TS Guess Generation Constrain forming bonds (Scan Coordinate) Step2->Step3 Step4 4. TS Optimization (B3LYP-D3/def2-TZVPP) Freq calc: 1 imaginary mode Step3->Step4 Step5 5. Solvation Correction (IEF-PCM/SMD) Single Point Energy Step4->Step5

Caption: Recommended computational pipeline for isolating the rate-determining transition states.

References

  • Origin of Selectivity in Cinchona Amine Catalysis Source: Journal of the American Chemical Society (2014) Title: "How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones" URL:[Link]

  • Mechanistic Rationale for Epi-Cinchona Alkaloids Source: Journal of the American Chemical Society (2013) Title: "A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones" URL:[Link]

  • General Review of Cinchona Primary Amines Source: Angewandte Chemie International Edition (2012) Title: "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds" URL:[Link]

  • Experimental Validation of Enantioselectivity Source: Journal of the American Chemical Society (2008) Title: "The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds" URL:[Link]

Validation

Technical Comparison Guide: Cross-Validation of Asymmetric Catalysis with (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Executive Summary & Core Value Proposition Compound Identity: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) Common Name: 9-Amino-(9-deoxy)-epi-quinine trihydrochloride Class: Chiral Primary Amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Value Proposition

Compound Identity: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1391506-12-9) Common Name: 9-Amino-(9-deoxy)-epi-quinine trihydrochloride Class: Chiral Primary Amine Organocatalyst (Cinchona Alkaloid Derivative)[1]

This guide provides a technical framework for researchers to cross-validate experimental results obtained using (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . Unlike secondary amine catalysts (e.g., proline derivatives) which excel with aldehydes, this primary amine catalyst is the industry standard for activating sterically hindered


-unsaturated ketones (enones)  via iminium ion catalysis.

Why Cross-Validation Matters: In asymmetric organocatalysis, "false positives" in enantioselectivity can arise from background reactions, impurities, or improper acid co-catalyst ratios. This guide establishes a rigorous system to benchmark this catalyst against its pseudoenantiomer and alternative activation modes (thioureas), ensuring data integrity in drug development pipelines.

Mechanistic Validation & Workflow

To validate your results, you must first verify the mechanism. This catalyst operates primarily through LUMO-lowering iminium activation for enones, or HOMO-raising enamine activation for


-functionalization of ketones.
The Iminium Activation Cycle

The primary amine condenses with the carbonyl substrate to form a covalent iminium ion intermediate. This lowers the LUMO energy, facilitating nucleophilic attack.

CatalyticCycle Catalyst Primary Amine Catalyst (Salt) Condensation Condensation (- H2O) Catalyst->Condensation Substrate Enone Substrate (R-CH=CH-C(=O)R') Substrate->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Acid Co-cat required Attack Stereoselective Nu Attack Iminium->Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Attack EnamineInter Enamine Intermediate Attack->EnamineInter Hydrolysis Hydrolysis (+ H2O) EnamineInter->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product (Michael Adduct) Hydrolysis->Product

Figure 1: Catalytic cycle for asymmetric Michael addition via iminium activation. Note the requirement for an acid co-catalyst to facilitate imine formation and hydrolysis.

Comparative Analysis: Benchmarking Performance

Scientific integrity requires comparing your catalyst against established alternatives to justify its selection.

Primary vs. Secondary Amines (The Steric Filter)

Hypothesis: Secondary amines (e.g., Jørgensen-Hayashi catalysts) fail with enones due to steric hindrance during iminium formation. Validation: If your substrate is a ketone, (9R)-6'-Methoxycinchonan-9-amine should significantly outperform proline derivatives.

Feature(9R)-6'-Methoxycinchonan-9-amine (Primary)Jørgensen-Hayashi Catalyst (Secondary)
Target Substrate Enones (Ketones) , sterically hindered aldehydesSimple

-unsaturated Aldehydes
Activation Mode Iminium (efficient for ketones)Iminium (efficient for aldehydes)
Steric Tolerance High (Less steric clash in intermediate)Low (Steric clash with bulky ketones)
Typical Loading 10–20 mol%10–20 mol%
Reaction Time 24–72 hours4–24 hours
Covalent (Amine) vs. Non-Covalent (Thiourea) Activation

Hypothesis: Covalent activation provides higher rigidity and stereocontrol for difficult substrates compared to H-bonding alone. Validation: Compare your results against a bifunctional thiourea catalyst (e.g., Soós or Takemoto catalyst).

  • Primary Amine Advantage: Higher reactivity for unactivated enones due to LUMO lowering.[1]

  • Thiourea Advantage: Milder conditions, but often lower conversion for sterically demanding Michael acceptors.

Stereochemical Validation (The Pseudoenantiomer Test)

To prove the observed enantiomeric excess (ee) is catalyst-derived:

  • Run the reaction with (9R)-6'-Methoxycinchonan-9-amine .

  • Run the reaction with (9S)-6'-Methoxycinchonan-9-amine (derived from Quinidine).

  • Result: You must observe the opposite major enantiomer with similar magnitude of ee. If not, suspect background reaction or impurities.

Experimental Protocol: Asymmetric Michael Addition

Objective: Synthesis of a chiral nitro-ketone via Michael addition of nitromethane to trans-chalcone.

Materials & Reagents
  • Catalyst: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (15 mol%).

  • Substrate: Trans-chalcone (1.0 equiv).

  • Nucleophile: Nitromethane (5-10 equiv).

  • Co-catalyst: 2-Fluorobenzoic acid or TFA (15-30 mol%). Note: The trihydrochloride salt may require neutralization or buffering depending on the specific batch acidity.

  • Solvent: Toluene or THF (0.2 M).

Step-by-Step Procedure
  • Catalyst Preparation (Free-basing):

    • Since the commercial form is often the trihydrochloride salt, it is too acidic.

    • Action: Treat the salt with a basic resin (e.g., Amberlyst A-21) or wash with saturated NaHCO3, extract, and dry. Alternatively, add a precise amount of base (e.g., NaOAc) in situ to release the free amine, then add the specific acid co-catalyst desired (e.g., TFA) to control the counter-ion.

    • Best Practice: Use the free amine form and add 20 mol% TFA to generate the active mono-salt species in situ.

  • Reaction Setup:

    • In a vial, dissolve (9R)-catalyst (0.03 mmol) and TFA (0.06 mmol) in Toluene (1.0 mL). Stir for 10 mins.

    • Add trans-chalcone (0.2 mmol).

    • Add nitromethane (2.0 mmol).

    • Stir at room temperature (or 0°C for higher ee) for 24–48 hours.

  • Monitoring:

    • Monitor via TLC or HPLC. Look for the disappearance of the enone.

  • Workup:

    • Quench with 1N HCl (to hydrolyze any remaining imine).

    • Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Concentrate and purify via flash chromatography.

Self-Validating the Protocol
  • Racemic Standard: ALWAYS run a parallel reaction using a racemic catalyst (or mix equal parts 9R and 9S) or a non-chiral base (e.g., DABCO) to generate the racemic product for HPLC calibration.

  • Background Check: Run the reaction with only the acid co-catalyst and no amine. If conversion is high (>10%), your background reaction will erode ee.

Troubleshooting & Decision Logic

Use this logic flow to troubleshoot low yield or poor enantioselectivity.

Troubleshooting Start Problem Observed Issue1 Low Conversion? Start->Issue1 Issue2 Low ee%? Start->Issue2 Action1 Check Acid Co-catalyst. Is pH too low (salt) or too high? Issue1->Action1 Action2 Switch Solvent. Protic solvents interfere with iminium H-bonding. Issue2->Action2 Action3 Check Background Rxn. Is uncatalyzed rate high? Issue2->Action3

Figure 2: Troubleshooting logic for primary amine organocatalysis.

Critical Optimization Factors
  • Counter-ion Effect: The trihydrochloride salt is not catalytically active as-is because the amine is protonated. You must liberate the amine. However, a controlled acid source is needed for the catalytic cycle.

    • Recommendation: Neutralize the HCl salt completely, then add 2 equivalents of a specific weak acid (e.g., acetic acid, benzoic acid) to fine-tune the transition state.

  • Solvent: Avoid alcohols if possible, as they compete for hydrogen bonding. Toluene, DCM, and THF are standard.

References

  • Melchiorre, P., et al. "Asymmetric Aminocatalysis: Gold Rush in Organic Chemistry." Angewandte Chemie International Edition, 2008.

  • Chen, Y. C., et al. "Highly asymmetric Michael addition to

    
    -unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine."[2] Angewandte Chemie, 2007.[2] 
    
  • Bartoli, G., et al. "Asymmetric Catalytic Synthesis of Enantiopure Indoles." Chemical Science, 2014.

  • Sigma-Aldrich. "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride Product Specification." [3]

  • Moran, A., et al. "A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions."[4] Journal of the American Chemical Society, 2013.[4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride

The following technical guide details the disposal and handling procedures for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . [1][2][3][4][5] Executive Summary & Immediate Classification Compound: (9R)-6'-Methoxycin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the disposal and handling procedures for (9R)-6'-Methoxycinchonan-9-amine trihydrochloride .

[1][2][3][4][5]

Executive Summary & Immediate Classification

Compound: (9R)-6'-Methoxycinchonan-9-amine trihydrochloride CAS: 1391506-12-9 (or related stereoisomers) Risk Profile: Toxic (Alkaloid Derivative) | Corrosive (Acidic Salt) | Irritant [1][2][3][4]

This compound is a chiral organocatalyst derived from Cinchona alkaloids.[3][4] Unlike the free base, the trihydrochloride salt is highly acidic and water-soluble.[1][2][3][4] Proper disposal requires segregating it from general organic waste to prevent unexpected buffering capacity changes or acid-base exotherms in waste drums.[1][2][3][4]

Disposal Directive:

  • Primary Stream: Solid Toxic/Acidic Waste (for incineration).[2][3][4]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (bleach) or strong bases in closed containers.[2][3][4]

Hazard Characterization (The "Why")

To ensure safety, you must understand the chemical causality behind these protocols.

PropertyValue/CharacteristicOperational Implication
Stoichiometry 3 HCl molecules per amineHigh Acidity: A 1M solution acts like ~3M HCl.[1][2][3][4] Spills are corrosive.[3][4] Waste streams will drop in pH rapidly.[3][4]
Bioactivity Cinchona Alkaloid ScaffoldCardiotoxicity/Neurotoxicity: Potent ion channel blocker.[2][3][4] Inhalation of dust or skin absorption can cause systemic effects (Cinchonism).[3][4]
Solubility High (Water/Polar Organics)Mobility: Spreads rapidly in wet environments.[1][2][3][4] Requires immediate containment of aqueous spills.[3][4]
Reactivity Ammonium SaltIncompatibility: Reacts exothermically with strong bases (releasing the free amine).[1][3][4] Releases toxic fumes if mixed with hypochlorites.[3][4]

Waste Segregation & Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Consumables)

Objective: Isolate the compound for high-temperature incineration.[1][2][3][4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk.[2][3][4]

  • Labeling: Mark the container clearly:

    • Content: "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride"[1][2][3][4][5]

    • Hazards: "TOXIC", "ACIDIC SOLID"[1][2][3][4]

  • Segregation:

    • Do not bulk pack with cyanide or sulfide salts (acid contact releases lethal gas).[3][4]

    • Do not bulk pack with strong oxidizers (perchlorates, nitrates).[2][4]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Prevent drum pressurization and chemical incompatibility.[3][4]

  • pH Check (Self-Validating Step): Before adding to a carboy, check the pH of your waste solution.[2][3][4]

    • If pH < 2:[1][2][3][4] Add to the "Acidic Aqueous" or "Acidic Organic" stream.[3][4]

    • If pH > 2:[1][2][3][4] The salt may have partially neutralized.[3][4] Add to the standard "Toxic Organic" stream.[3][4]

  • Solvent Compatibility:

    • Aqueous streams: Segregate into "Aqueous Toxic (Heavy Metals/Alkaloids)".

    • Organic streams: If dissolved in MeOH/EtOH, dispose of in "Non-Halogenated Solvents" (unless mixed with DCM).

  • Documentation: Explicitly list "Cinchona Alkaloid Salt" on the waste tag.[3][4] This alerts the waste contractor to the nitrogen content and potential for NOx generation during incineration.[4]

Spill Management & Neutralization Workflow

Scenario: You have spilled 500 mg of the solid or 10 mL of a concentrated solution on the bench.

The "Why" of Neutralization: Because this is a trihydrochloride, simply wiping it up exposes you to acid burns and spreads the toxin.[4] You must neutralize the acid in situ to precipitate the less soluble, less corrosive free base (or at least neutralize the HCl) before removal.[4]

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area. Don PPE (Double nitrile gloves, lab coat, safety goggles, N95/P100 respirator if powder is airborne).[2][3][4]

  • Neutralize (The Critical Step):

    • Solid Spill: Cover gently with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder.[1][3][4] Dampen slightly with water to initiate neutralization.[2][3][4] Wait for bubbling (CO₂) to cease.[3][4]

    • Liquid Spill: Cover with an amphoteric absorbent (e.g., spill pillow) OR sprinkle Sodium Bicarbonate until fizzing stops.[2][4]

  • Collect:

    • Use a plastic scoop/dustpan.[2][3][4] Do not use a brush that generates dust.[2][3][4]

    • Place material into a sealed hazardous waste bag .

  • Clean: Wipe the surface with 1M NaOH (dilute base) followed by water.[3][4] This ensures any remaining salt is converted to the free base and removed.[3][4]

  • Verify: Check surface pH with litmus paper to ensure neutrality.[3][4]

Visualized Decision Workflows

Figure 1: Waste Stream Decision Matrix

Caption: Logical flow for segregating (9R)-6'-Methoxycinchonan-9-amine 3HCl based on physical state and solvent context.

WasteDisposal Start Waste Generation: (9R)-6'-Methoxycinchonan-9-amine 3HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixture, mother liquor) StateCheck->LiquidPath Liquid PackSolid Pack in HDPE Jar Label: 'Toxic Acidic Solid' SolidPath->PackSolid SolventCheck Solvent Base? LiquidPath->SolventCheck Incinerate1 High Temp Incineration PackSolid->Incinerate1 Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic MeOH, DCM, etc. pHCheck Check pH (Is it < 2?) Aqueous->pHCheck OrgStream Stream: Organic Solvents (Tag as 'Contains Acidic Salts') Organic->OrgStream AcidStream Stream: Acidic Aqueous Waste (Do NOT mix with Cyanide/Bleach) pHCheck->AcidStream Yes (Acidic) NeutralStream Stream: Toxic Aqueous Waste pHCheck->NeutralStream No (Neutralized) AcidStream->Incinerate1 NeutralStream->Incinerate1 OrgStream->Incinerate1

[1][2][3][4]

Figure 2: Spill Response & Neutralization Logic

Caption: Step-by-step reaction workflow for safely neutralizing acidic alkaloid spills.

SpillResponse Spill Spill Detected (Acidic Salt) PPE Don PPE: Nitrile Gloves x2 Resp Protection Spill->PPE TypeCheck Type? PPE->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid Solution TypeCheck->LiquidSpill ActionSolid Cover with NaHCO3 (Dry Powder) SolidSpill->ActionSolid ActionLiquid Absorb then Neutralize (Spill Pillow + Base) LiquidSpill->ActionLiquid Wait Wait for CO2 evolution to cease ActionSolid->Wait ActionLiquid->Wait Clean Collect & Wash Surface (1M NaOH wash) Wait->Clean Disposal Dispose as Solid Toxic Waste Clean->Disposal

References

  • Sigma-Aldrich. (2024).[1][2][3][4] Safety Data Sheet: (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride. Product No. 713236.

  • Occupational Safety and Health Administration (OSHA). (2012).[3][4] Hazard Communication Standard: Toxic and Hazardous Substances. 29 CFR 1910.1200.[3][4] [1][2][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][4]

  • PubChem. (2024).[3][4] Compound Summary: Cinchonan-9-amine, 6'-methoxy-, (9R)-.[1][2][3][4][5] National Library of Medicine.[3][4] [1][2][3][4]

Sources

Handling

Personal protective equipment for handling (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Chemical Profile & Mechanistic Hazard Assessment (9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1231763-32-8), widely recognized in literature as 9-amino-9-deoxyepiquinine trihydrochloride, is a privileged bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Hazard Assessment

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1231763-32-8), widely recognized in literature as 9-amino-9-deoxyepiquinine trihydrochloride, is a privileged bifunctional primary amine organocatalyst. It is extensively utilized by drug development professionals for driving highly enantioselective domino Michael-Michael-retro-Michael reactions and conjugate additions [1][2].

Mechanistic Hazard Causality: Under the Globally Harmonized System (GHS), this compound is classified as Acute Toxicity Category 3 (Oral) - H301 [1]. The severe toxicity of this specific reagent is rooted in its physical chemistry. While free-base cinchona alkaloids possess moderate bioavailability, the trihydrochloride salt form drastically reduces the molecule's lipophilicity while exponentially increasing its aqueous solubility.

If this fine powder is aerosolized and inhaled during weighing, it dissolves instantaneously in the mucosal lining of the respiratory tract. This rapid solubilization bypasses first-pass metabolism, leading to immediate systemic absorption and potential cinchona alkaloid toxicity (cinchonism), which manifests as tinnitus, blurred vision, gastrointestinal distress, and cardiac arrhythmias.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with highly soluble toxic salts, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear, grounded in mechanistic causality.

PPE CategoryRecommended SpecificationMechanistic JustificationReplacement Protocol
Hand Protection Nitrile gloves (min. 0.11 mm thickness)The trihydrochloride salt is highly polar. Nitrile provides a superior barrier against aqueous/polar permeation compared to latex, preventing transdermal absorption of dissolved salts.Replace every 2 hours, or immediately upon visible contamination.
Respiratory N95 or P100 Particulate RespiratorThe primary exposure vector is the inhalation of aerosolized micro-dust. P100 filters block >99.9% of particulates, preventing mucosal solubilization.Replace per institutional respiratory protection program guidelines.
Eye Protection Tight-fitting chemical splash gogglesPrevents airborne micro-dust from settling into the aqueous environment of the conjunctiva, which would cause immediate systemic absorption.Reusable; wet-wipe exterior with 10% bleach solution after use.
Body Protection Disposable Tyvek sleeves over lab coatCotton lab coats are porous and trap fine powders. Tyvek provides a non-porous barrier, eliminating the risk of secondary exposure outside the laboratory.Discard sleeves daily into solid toxic waste bins.

Experimental Workflow: Enantioselective Michael Addition

The following protocol details the use of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride in the enantioselective Michael addition of ethyl 2-nitroacetate to an α,β-unsaturated ketone [3]. This procedure is designed as a self-validating system to ensure both safety and catalytic efficacy.

Workflow Start 1. Procurement & Storage Store at 2-8°C, tightly closed Hood 2. Engineering Control Operate in Class II BSC or Fume Hood Start->Hood PPE 3. PPE Donning P100 Respirator, Nitrile Gloves Hood->PPE Weigh 4. Weighing Protocol Anti-static spatula, verify 0.0000g tare PPE->Weigh React 5. Reaction Execution Enamine-Iminium Cascade Weigh->React Decon 6. Decontamination Wet-wipe surfaces (10% bleach) React->Decon

Figure 1: Operational workflow and safety integration for handling toxic organocatalysts.

Quantitative Stoichiometry Summary
ComponentRoleAmountMolar Equivalents
α,β-Unsaturated KetoneSubstrate (Electrophile)0.3 mmol1.0 eq
Ethyl 2-nitroacetateSubstrate (Nucleophile)79.8 mg (0.6 mmol)2.0 eq
(9R)-6'-Methoxycinchonan-9-amine·3HClChiral Organocatalyst17.6 mg (0.06 mmol)0.2 eq (20 mol%)
Benzoic AcidCo-catalyst / Additive14.6 mg (0.12 mmol)0.4 eq (40 mol%)
Distilled H₂OSolvent0.9 mLN/A (Volume)
Step-by-Step Methodology:
  • Preparation & Engineering Controls: Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a fume hood with a verified face velocity of 80–100 fpm. Lay down a disposable, anti-static bench mat to prevent powder scattering.

  • Weighing (Self-Validating Step): Using an anti-static micro-spatula, weigh 17.6 mg of the catalyst and 14.6 mg of benzoic acid.

    • Causality: Benzoic acid acts as a crucial co-catalyst. The primary amine of the catalyst condenses with the ketone to form an iminium ion; the acid facilitates proton transfer, accelerating the formation of the reactive enamine intermediate required for high stereocontrol [3].

    • Validation Check: After transferring the powder to the reaction vial, the analytical balance must return to exactly 0.0000 g. A deviation indicates residual toxic powder on the weighing boat, necessitating immediate wet-wipe decontamination.

  • Solubilization: Add 0.9 mL of distilled H₂O to the 10 mL reaction vial containing the catalyst and additive. Stir at room temperature for 5 minutes.

    • Validation Check: The solution must transition from a cloudy suspension to a clear, homogeneous state. Persistent turbidity indicates incomplete salt dissociation, which will severely depress catalytic enantioselectivity.

  • Reaction Execution: Add 0.3 mmol of the α,β-unsaturated ketone, followed by 79.8 mg of ethyl 2-nitroacetate. Stir vigorously (800 rpm) at room temperature for 5–10 hours.

  • Quenching & Extraction: Add 1.2 mL EtOH, 1.2 mL H₂O, and 0.4 mL triethylamine. Stir at 50°C for 5 hours to quench the cascade, then extract the organic layer with ethyl acetate (3 × 10 mL).

Spill Response & Disposal Logistics

Because sweeping dry powders aerosolizes the trihydrochloride salt, bypassing skin protection and risking inhalation exposure, dry cleanup methods are strictly prohibited.

SpillResponse Spill Powder Spill Detected (H301 Acute Toxic) Assess Assess Spill Volume & Location Spill->Assess Small Small Spill (< 50g) Contained in Hood Assess->Small Low Risk Large Large Spill (> 50g) or Outside Hood Assess->Large High Risk WetWipe Wet-Wipe Method Use damp absorbent pads Small->WetWipe Evacuate Evacuate Lab & Call EHS Do not attempt cleanup Large->Evacuate Waste Disposal Double-bag in RCRA Toxic Waste WetWipe->Waste

Figure 2: Logical decision tree for toxic powder spill response and decontamination.

Spill Cleanup Protocol:
  • Containment: Immediately halt airflow disruptions. Do not use paper towels to fan or sweep the powder.

  • Wet-Wipe Method: Dampen an absorbent pad with water (to dissolve the salt) or a 10% bleach solution. Gently place the damp pad over the powder to suppress dust generation.

  • Absorption & Removal: Wipe inward from the edges of the spill toward the center to prevent spreading the contamination zone.

  • Validation Check: Visually inspect the surface at a low angle with a secondary light source to ensure no crystalline residue remains.

  • Disposal Routing: Double-bag all contaminated pads, PPE, and weighing boats in a clearly labeled, sealable cytotoxic waste bag. Route through your institution's EPA/RCRA solid toxic waste stream. Do not wash down the sink.

References

  • Sigma-Aldrich. "(8α,9S)
  • ResearchGate. "Highly Asymmetric Michael Addition to α,β-Unsaturated Ketones Catalyzed by 9-Amino-9-deoxyepiquinine.
  • Mase, N. et al.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 2
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
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